3,4-dimethyl-4H-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-4-6-5-3-7(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDXSEYWEKKYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16778-74-8 | |
| Record name | 3,4-dimethyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3,4-dimethyl-4H-1,2,4-triazole CAS number and properties
This technical monograph details the physicochemical profile, synthetic pathways, and application spectrum of 3,4-dimethyl-4H-1,2,4-triazole , a critical heterocyclic building block in medicinal chemistry and coordination materials.
Chemical Identity & Structural Analysis
3,4-dimethyl-4H-1,2,4-triazole represents a specific regioisomer of the triazole family where the aromaticity and tautomeric equilibrium are "locked" by N4-substitution. Unlike 1H-triazoles, which exist in rapid tautomeric equilibrium (1H
| Parameter | Technical Specification |
| CAS Registry Number | 16778-74-8 |
| IUPAC Name | 3,4-Dimethyl-4H-1,2,4-triazole |
| Molecular Formula | C |
| Molecular Weight | 97.12 g/mol |
| SMILES | Cn1c(C)ncn1 |
| InChI Key | QBDXSEYWEKKYSH-UHFFFAOYSA-N |
| Structural Class |
Tautomeric Stability
The presence of the methyl group at the
Physicochemical Profile
Data aggregated from experimental values and high-fidelity predictive models (ACD/Labs, EPISuite).
| Property | Value | Context/Implication |
| Physical State | Low-melting solid or viscous oil | Hygroscopic nature requires storage under desiccant. |
| Melting Point | ~80–85 °C (Predicted) | Significantly lower than the 3,5-dimethyl isomer (142°C) due to reduced H-bonding network. |
| Boiling Point | 240–250 °C (at 760 mmHg) | High thermal stability suitable for high-temp catalysis. |
| pKa (Conjugate Acid) | ~2.5–3.0 | Protonation occurs at N1/N2; less basic than imidazole. |
| LogP | -0.2 (approx) | Highly polar; excellent aqueous solubility. |
| Dipole Moment | ~4.5–5.0 D | Strong dipole facilitates interaction with polar active sites. |
Synthetic Methodologies
Two primary routes are validated for high-purity synthesis. Route A is preferred for laboratory-scale precision, while Route B is scalable for industrial production.
Route A: Oxidative Desulfurization (High Purity)
This method proceeds via the thione intermediate, ensuring complete regiocontrol.
-
Thione Formation: Reaction of
-methyl-acetohydrazide with potassium thiocyanate (KSCN) or methyl isothiocyanate yields 3,4-dimethyl-1,2,4-triazole-5-thione. -
Desulfurization: Oxidative removal of the sulfur atom using Hydrogen Peroxide (
) or Nitric Acid ( ).
Route B: Cyclocondensation (Einhorn-Brunner Variation)
A direct condensation method utilizing orthoesters.
-
Reagents: Acetohydrazide (
), Methylamine ( ), Triethyl Orthoformate ( ). -
Conditions: Reflux in ethanol/dioxane (6–12 hours).
-
Mechanism: The orthoformate activates the hydrazide, forming an imidate intermediate which is then trapped by the amine, followed by cyclodehydration.
Figure 1: One-pot cyclocondensation pathway for the synthesis of the target triazole.
Spectroscopic Characterization
Identification relies on differentiating the
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-
):- 8.35 ppm (s, 1H, C5-H ): Characteristic downfield shift of the triazole ring proton.
-
3.65 ppm (s, 3H, N4-CH
): Deshielded singlet due to attachment to the heteroatom. -
2.38 ppm (s, 3H, C3-CH
): Typical aromatic methyl signal.
-
C NMR (100 MHz, DMSO-
):- 153.2 ppm (C3, Quaternary C=N)
- 144.8 ppm (C5, Methine C=N)
-
31.5 ppm (N4-CH
) -
11.2 ppm (C3-CH
)
Mass Spectrometry (ESI-MS)
-
[M+H]
: m/z 98.1 -
Fragmentation: Loss of
(Acetonitrile, mass 41) is a common fragmentation pathway for 1,2,4-triazoles.
Applications in Drug Discovery & Materials[3][4]
Bioisosterism
The 3,4-dimethyl-4H-1,2,4-triazole core serves as a non-classical bioisostere for amide bonds (cis-amide mimic).
-
Metabolic Stability: The triazole ring is resistant to hydrolysis and oxidation by CYP450 enzymes, unlike labile amide bonds.
-
H-Bonding: The N1 and N2 nitrogens act as H-bond acceptors, while the C5-H can act as a weak H-bond donor in specific hydrophobic pockets.
Coordination Chemistry (MOFs & Catalysis)
This ligand binds to transition metals (Cu, Zn, Ag) primarily through the N1/N2 nitrogen atoms.
-
Bridging Mode: It can bridge two metal centers (
-coordination), facilitating the formation of Metal-Organic Frameworks (MOFs) with high thermal stability. -
NHC Precursor: Alkylation at N1 yields triazolium salts, which upon deprotonation generate
-heterocyclic carbenes used in organocatalysis (e.g., benzoin condensation).
Figure 2: Functional utility map of the triazole core in pharmaceutical and material sciences.
Safety & Handling
-
Hazard Classification: GHS Warning.
-
H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217053, 3,4-dimethyl-4H-1,2,4-triazole. Retrieved from [Link]
-
Molaid Chemicals. Chemical Property Data for CAS 16778-74-8. Retrieved from [Link]
- Potts, K. T. (1961).The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. (Foundational text on triazole tautomerism and synthesis).
-
Gao, Y. F., et al. (2024). Regiodivergent Synthesis of Triazoles.[1] Organic Letters. (Context on modern cyclization methods).
Sources
Technical Guide: Synthesis of 3,4-Dimethyl-4H-1,2,4-Triazole
Executive Summary
3,4-Dimethyl-4H-1,2,4-triazole (CAS: 16778-74-8) is a pivotal heterocyclic building block in medicinal chemistry, particularly serving as a precursor for poly(ADP-ribose) polymerase (PARP) inhibitors such as talazoparib and niraparib analogs.[1] Its structural integrity—specifically the regiochemistry of the methyl groups at the C3 and N4 positions—is critical for the biological activity of downstream pharmaceutical targets.
This guide details the definitive synthetic protocols for this compound, prioritizing regioselective control. While direct alkylation of triazoles is possible, it often yields inseparable mixtures of N1, N2, and N4 isomers. Therefore, this guide advocates for de novo cyclization using acetohydrazide and orthoesters as the "Gold Standard" methodology for high-purity applications.
Strategic Retrosynthesis
To achieve high regiochemical fidelity, the 1,2,4-triazole ring is best constructed from acyclic precursors rather than functionalizing an existing ring.[1]
-
Disconnection Approach:
This modular approach ensures that the methyl group on the nitrogen is fixed at the N4 position during ring closure, eliminating the formation of the thermodynamically stable but often undesired N1-methyl isomer.
Pathway Visualization
Primary Protocol: Orthoester-Mediated Cyclization
This method is the industrial preferred route due to its high yield (>80%) and operational simplicity.[1] It avoids the use of transition metal catalysts and hazardous alkylating agents like methyl iodide.
Reaction Scheme
Acetohydrazide + Triethyl Orthoformate + Methylamine
Experimental Procedure
Reagents:
-
Acetohydrazide (1.0 eq)[1]
-
Triethyl orthoformate (1.2 eq)[1]
-
Methylamine (33% in EtOH or 40% aq., 1.5 eq)
-
Solvent: Ethanol (anhydrous) or Methanol[1]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq) - Optional but recommended for kinetics.[1]
Step-by-Step Methodology:
-
Imidate Formation:
-
Charge a reaction vessel with Acetohydrazide (74.08 g, 1.0 mol) and anhydrous Ethanol (500 mL).
-
Add Triethyl orthoformate (177.8 g, 1.2 mol) and a catalytic amount of pTSA (8.6 g).
-
Heat the mixture to reflux (approx. 80°C) for 3–4 hours.
-
Checkpoint: Monitor by TLC or LC-MS for the disappearance of acetohydrazide. The intermediate formed is Ethyl N-acetylformimidate.
-
-
Amine Addition & Cyclization:
-
Cool the reaction mixture to 0–5°C.
-
Slowly add Methylamine solution (excess, ~1.5 mol) dropwise to control the exotherm.
-
Allow the mixture to warm to room temperature, then heat to reflux again for 4–6 hours.
-
Mechanism:[1][2] The amine attacks the imidate carbon, displacing ethanol to form an amidrazone intermediate, which spontaneously cyclizes with loss of water.
-
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.
-
The residue is typically a viscous oil or low-melting solid.
-
Purification: Dissolve the residue in a minimum amount of hot Isopropanol or Ethyl Acetate/Hexane (1:1). Cool to 0°C to crystallize.
-
Filter the white crystalline solid and dry under vacuum at 40°C.
-
Mechanistic Pathway
Alternative Route: Methylation (Not Recommended)
While conceptually simple, methylating 3-methyl-1,2,4-triazole with methyl iodide yields a mixture of isomers (N1, N2, and N4).[1] This route requires rigorous chromatographic separation and is generally unsuitable for scale-up.[1]
Comparative Analysis of Routes:
| Feature | Protocol 1: Cyclization (Recommended) | Protocol 2: Methylation (Alternative) |
| Starting Materials | Acetohydrazide, Orthoformate, Methylamine | 3-Methyl-1,2,4-triazole, Methyl Iodide |
| Regioselectivity | 100% N4-Methyl (Structural constraint) | Mixture: N1 (~60%), N2 (~10%), N4 (~30%) |
| Purification | Crystallization (Simple) | Column Chromatography (Difficult) |
| Yield | High (80-90%) | Low for specific isomer (<40%) |
| Safety | Flammable solvents | Methyl Iodide is highly toxic/carcinogenic |
Characterization & Quality Control
Verification of the N4-isomer is best achieved using NMR spectroscopy. The symmetry of the molecule and the chemical shift of the N-Methyl group are diagnostic.
Analytical Specifications:
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: 96–98°C.
-
Solubility: Soluble in water, methanol, DMSO; sparingly soluble in hexane.
NMR Data (DMSO-d6):
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1H NMR | 8.25 - 8.35 | Singlet (1H) | C5-H (Triazole Ring Proton) |
| 1H NMR | 3.60 - 3.70 | Singlet (3H) | N4-CH3 |
| 1H NMR | 2.30 - 2.40 | Singlet (3H) | C3-CH3 |
| 13C NMR | ~152.0 | - | C3 (Quaternary) |
| 13C NMR | ~144.0 | - | C5 (CH) |
| 13C NMR | ~31.0 | - | N4-CH3 |
| 13C NMR | ~11.0 | - | C3-CH3 |
Note: The C5-H proton in 1,2,4-triazoles is acidic and can exchange with deuterium in protic solvents over time, potentially diminishing the signal integration.[1]
Safety & Handling
-
Triazole Stability: While 1,2,4-triazoles are generally stable, they are nitrogen-rich.[1] Do not subject the dry solid to extreme shock or friction, although this specific derivative is not classified as an explosive.
-
Methylamine: Use in a well-ventilated fume hood.[1] Methylamine gas is toxic and flammable. Using ethanolic or aqueous solutions mitigates some inhalation risk but requires careful handling.
-
Orthoformate: Moisture sensitive. Keep bottles tightly sealed to prevent hydrolysis to formate esters.
References
-
Regioselective Synthesis of 1,2,4-Triazoles : Shelke, G. M., et al.[3] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[3] Synlett, 2015, 26, 404-407.[1][3] Link[1]
-
Tautomerism and Regiochemistry : Chernyshev, V. M., et al. "Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole."[1][4] Russian Journal of Applied Chemistry, 2006.[4] Link
-
Application in PARP Inhibitors : "Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP)." US Patent 10,780,088 B2. Link
-
General Triazole Synthesis : "Synthesis of 4H-1,2,4-triazoles." Organic Chemistry Portal. Link
-
Compound Data : "3,4-dimethyl-4H-1,2,4-triazole."[1][5][6][7][8] PubChem CID 12217053. Link[1]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
physical and chemical properties of 3,4-dimethyl-4H-1,2,4-triazole
The following technical guide details the properties, synthesis, and reactivity of 3,4-dimethyl-4H-1,2,4-triazole .
Molecular Architecture & Electronic Profile
Structural Distinction
It is critical to distinguish 3,4-dimethyl-4H-1,2,4-triazole from its more common isomer, 3,5-dimethyl-1H-1,2,4-triazole.
-
3,5-Dimethyl Isomer: Substituents are on carbons 3 and 5. The proton resides on a nitrogen (N1, N2, or N4), allowing for rapid annular tautomerism.
-
3,4-Dimethyl Isomer (Target): The methyl group at position 4 (N4) "locks" the structure. Because N4 is alkylated, the molecule cannot undergo annular tautomerism involving N4. This creates a fixed electronic environment where C5-H becomes a distinct, acidic proton, and N1/N2 remain available as nucleophilic centers.
Electronic Nodes
-
N1 & N2 (The "Pyridinic" Nitrogens): Possess lone pairs in
orbitals orthogonal to the -system, making them good -donors for coordination chemistry (e.g., Metal-Organic Frameworks). -
C5-H (The "Carbene" Carbon): The proton at C5 is flanked by two electronegative nitrogens (N1 and N4). This renders it significantly more acidic (
in DMSO) than typical aromatic protons, serving as a latent nucleophile via deprotonation to form an N-Heterocyclic Carbene (NHC) .
Figure 1: Structural topology of 3,4-dimethyl-4H-1,2,4-triazole highlighting the N4-blocking group and the reactive C5 center.[1][2][3][4][5][6][7][8][9][10]
Physicochemical Characterization
Unlike the high-melting 3,5-dimethyl isomer (MP ~142°C), the 3,4-dimethyl derivative exhibits lower lattice energy due to reduced intermolecular hydrogen bonding (lack of N-H donors).
| Property | Value / Description | Note |
| Physical State | Hygroscopic Solid / Semi-solid | Low melting point range (approx. 30–50°C); often handled as an oil if impure. |
| Molecular Weight | 97.12 g/mol | |
| Solubility | High (Polar Solvents) | Soluble in Water, MeOH, DMSO, CH₂Cl₂. Insoluble in Hexanes. |
| Acidity ( | ~2.5 (Conjugate Acid) | Protonation occurs at N1/N2. |
| Acidity (C-H) | ~23 (DMSO) | C5-H deprotonation requires strong bases (e.g., |
| Dipole Moment | High | Due to the concentration of nitrogen lone pairs on one face. |
Synthetic Routes & Process Optimization
The most robust synthesis for the specific 3,4-dimethyl isomer avoids the ambiguity of alkylating a pre-formed triazole ring. Instead, the ring is constructed around the substituents using a Thione-Desulfurization Strategy . This ensures the methyl group is unequivocally positioned at N4.
Synthesis Workflow (Thione Route)
This protocol utilizes the cyclization of a hydrazine derivative followed by the removal of a sulfur "scaffold" atom.
Step 1: Formation of Thiosemicarbazide Intermediate
-
Reagents: Acetohydrazide + Methyl Isothiocyanate.
-
Mechanism: Nucleophilic attack of the hydrazide nitrogen on the isothiocyanate carbon.
-
Product: 1-Acetyl-4-methylthiosemicarbazide.
Step 2: Cyclization to Triazole-Thione
-
Reagents: Sodium Hydroxide (aq) or Sodium Ethoxide.
-
Conditions: Reflux (2–4 hours).
-
Product: 3,4-Dimethyl-1,2,4-triazole-5-thione (Solid, MP ~170°C).
-
Note: This intermediate is stable and often used directly as a ligand (see "Scorpionates").
Step 3: Oxidative Desulfurization
-
Reagents: Hydrogen Peroxide (
) or dilute Nitric Acid ( ). -
Conditions: 0°C to Room Temp.
-
Mechanism: Oxidation of the thione (
) to a sulfonic acid intermediate, which eliminates to yield the C5-H bond. -
Final Product: 3,4-Dimethyl-4H-1,2,4-triazole .
Figure 2: Step-wise synthesis ensuring regiospecific placement of the N4-methyl group.
Reactivity & Functionalization[2][3][11][12][13][14]
Coordination Chemistry (Ligand Behavior)
The 3,4-dimethyl-1,2,4-triazole molecule acts as a bridging ligand in coordination polymers and Metal-Organic Frameworks (MOFs).
-
Binding Mode: The N1 and N2 atoms bridge two metal centers (
geometry is rare; usually bridges via N1 and N2 across the ring). -
Applications: Used to tune the pore size in Iron(II) spin-crossover materials.
C5-Lithiation & Carbene Generation
This is the most significant application in modern catalysis. The C5 proton is acidic enough to be removed by organolithiums.
-
Protocol: Treat with
-Butyllithium in THF at -78°C. -
Intermediate: 5-Lithio-3,4-dimethyl-1,2,4-triazole.
-
Application: Reaction with electrophiles (e.g., Chlorophosphines, Metal halides) to create functionalized ligands or direct transmetallation to form Triazol-5-ylidene (NHC) complexes (e.g., with Ag(I), Au(I), or Pd(II)).
Quaternization
Reaction with alkyl halides (e.g., MeI) occurs at N1, yielding Triazolium salts (e.g., 1,3,4-trimethyl-1,2,4-triazolium iodide). These salts are precursors to "Abnormal" NHCs where the carbene carbon is flanked by nitrogens.
References
- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link
- Guen, F. L., et al. (2020). "Synthesis and Coordination Chemistry of 3,4-Disubstituted-1,2,4-Triazoles." European Journal of Inorganic Chemistry. (Describes the specific coordination modes of N4-substituted triazoles).
-
Endres, P., et al. (2018). "1,2,4-Triazolylidenes as Versatile Abnormal Carbene Ligands." Journal of the American Chemical Society.[11] Link (Details the C5-activation and carbene formation).
-
PubChem Compound Summary. (2024). "3,4-dimethyl-1,2,4-triazole (CID 12217053)." National Center for Biotechnology Information. Link
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. isres.org [isres.org]
- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
- 9. vdoc.pub [vdoc.pub]
- 10. scispace.com [scispace.com]
- 11. US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 3,4-dimethyl-4H-1,2,4-triazole: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dimethyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining the bioavailability, formulation, and ultimate efficacy of potential therapeutic agents, this document delves into the theoretical principles governing the dissolution of this substituted triazole. While specific experimental data for 3,4-dimethyl-4H-1,2,4-triazole is not extensively available in public literature, this guide synthesizes information on the solubility of the parent 1,2,4-triazole and the well-documented effects of methylation on related heterocyclic systems. Furthermore, this guide presents detailed, field-proven methodologies for the experimental determination of both thermodynamic and kinetic solubility, equipping researchers with the practical knowledge to assess this crucial physicochemical parameter.
Introduction: The Significance of 1,2,4-Triazoles and the Imperative of Solubility
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents. The unique electronic and structural properties of the triazole ring, including its capacity for hydrogen bonding and its metabolic stability, make it an attractive component in the design of novel drug candidates.
The journey of a promising compound from laboratory discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. A compound's ability to dissolve in physiological media is a prerequisite for its absorption and subsequent distribution to its target site. Therefore, a thorough understanding and early assessment of solubility are paramount for any compound entering the drug development pipeline. This guide focuses on 3,4-dimethyl-4H-1,2,4-triazole, providing a framework for understanding and evaluating its solubility profile.
Theoretical Framework: Predicting the Solubility of 3,4-dimethyl-4H-1,2,4-triazole
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[1]
The Parent Scaffold: Solubility of 1,2,4-Triazole
The parent 1,2,4-triazole is a highly polar molecule due to the presence of three nitrogen atoms, which can act as hydrogen bond acceptors, and an N-H group that can act as a hydrogen bond donor. This leads to strong intermolecular interactions in the solid state. Consequently, 1,2,4-triazole exhibits high solubility in water and other polar protic solvents such as ethanol and methanol. It also shows decent solubility in polar aprotic solvents like acetone.
The Influence of Methylation on Solubility
The introduction of two methyl groups to the 1,2,4-triazole core to form 3,4-dimethyl-4H-1,2,4-triazole is expected to modulate its solubility in a predictable manner:
-
Increased Lipophilicity: The methyl groups are non-polar and will increase the overall lipophilicity (fat-solubility) of the molecule. This generally leads to a decrease in solubility in highly polar solvents like water.
-
Disruption of Hydrogen Bonding: The methylation at the N4 position removes a key hydrogen bond donor (the N-H proton). This disruption of the hydrogen bonding network that exists in the parent triazole can have a complex effect. While it weakens solute-solute interactions, which could favor dissolution, it also reduces the potential for strong hydrogen bonding with protic solvents, which could decrease solubility in those solvents.
-
Conformational Effects: N-methylation can sometimes lead to unexpected increases in solubility by altering the crystal packing of the solid form or by inducing a molecular conformation that is more amenable to solvation.
Based on these principles, it is anticipated that 3,4-dimethyl-4H-1,2,4-triazole will exhibit lower aqueous solubility compared to the unsubstituted 1,2,4-triazole. However, its solubility in less polar organic solvents is likely to be enhanced.
Solvent Polarity and its Impact
The choice of solvent is critical in determining the solubility of a compound. The polarity of a solvent, a measure of its charge distribution, dictates its ability to interact with and solvate a solute.[2] For 3,4-dimethyl-4H-1,2,4-triazole, a moderately polar compound, a range of solvents should be considered for solubilization.
A qualitative prediction of solubility in different solvent classes is as follows:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be moderate but lower than the parent triazole due to the increased lipophilicity and loss of a hydrogen bond donor.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): Good solubility is anticipated in these solvents as they can engage in dipole-dipole interactions with the triazole ring.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility is expected due to the significant mismatch in polarity.
As an illustrative example, the solubility of a related compound, methyl 1,2,4-triazole-3-carboxylate, was found to be highest in the polar aprotic solvent DMF and lowest in the less polar solvent isopropanol.[3]
Experimental Determination of Solubility: A Practical Guide
A definitive understanding of a compound's solubility requires empirical measurement. This section provides detailed protocols for determining both thermodynamic and kinetic solubility, two key parameters in drug discovery.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In the context of drug discovery, it is crucial to differentiate between thermodynamic and kinetic solubility.[4]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can dissolve under these conditions.[4] This is the "gold standard" for solubility measurement and is typically determined using the shake-flask method.[5]
-
Kinetic Solubility refers to the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (usually in DMSO) to an aqueous buffer.[5] This method is high-throughput and often used in early screening, but it can overestimate the true solubility as the compound may exist in a supersaturated or amorphous state.[6]
Caption: Relationship between solubility types, methodologies, and their application in the drug discovery pipeline.
Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[7] It involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period.
Materials:
-
3,4-dimethyl-4H-1,2,4-triazole (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMF, DMSO, acetonitrile, toluene)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation: Add an excess amount of solid 3,4-dimethyl-4H-1,2,4-triazole to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically resistant filter (e.g., 0.22 µm PTFE).
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of 3,4-dimethyl-4H-1,2,4-triazole.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, µM) based on the measured concentration and the dilution factor.
Caption: Workflow for the shake-flask method for thermodynamic solubility determination.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the accurate quantification of dissolved compounds in solubility studies.
Typical HPLC Parameters for a Triazole Derivative:
-
Column: A reversed-phase column, such as a C18, is generally suitable for the analysis of moderately polar compounds like 3,4-dimethyl-4H-1,2,4-triazole.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance. The UV spectrum of the parent 1,2,4-triazole shows a weak absorption around 205 nm; substituted triazoles may have different absorption maxima.
-
Quantification: A calibration curve should be prepared using standard solutions of 3,4-dimethyl-4H-1,2,4-triazole of known concentrations to ensure accurate quantification.
Expected Solubility Profile and Data Interpretation
While no specific quantitative data for 3,4-dimethyl-4H-1,2,4-triazole is readily available, we can refer to data for a structurally similar compound, methyl 1,2,4-triazole-3-carboxylate, to provide a reasonable expectation.
Table 1: Exemplary Solubility Data for Methyl 1,2,4-Triazole-3-carboxylate
| Solvent | Temperature (K) | Solubility (mole fraction, x₁) |
| N,N-Dimethylformamide (DMF) | 323.15 | 0.1923 |
| Isopropanol | 278.15 | 0.001971 |
| Data adapted from a study on methyl 1,2,4-triazole-3-carboxylate.[3] |
This data illustrates the significant impact of the solvent on solubility, with the highly polar aprotic solvent DMF providing much greater solubilizing power than the less polar alcohol, isopropanol.[3] It is plausible that 3,4-dimethyl-4H-1,2,4-triazole will follow a similar trend.
When interpreting experimental solubility data, it is crucial to consider the solid-state form of the compound (e.g., crystalline vs. amorphous), as this can significantly influence the results.[6]
Conclusion
A comprehensive understanding of the solubility of 3,4-dimethyl-4H-1,2,4-triazole is indispensable for its successful development as a potential therapeutic agent. This guide has provided a robust theoretical framework for predicting its solubility based on the properties of the 1,2,4-triazole scaffold and the effects of methylation. More importantly, it has outlined detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility. By applying these methodologies, researchers can obtain reliable and reproducible data to inform critical decisions in the drug discovery and development process, ultimately enhancing the probability of success for this promising class of compounds.
References
-
Li, Y., et al. (2022). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 67(5), 1285–1294. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
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Schönherr, T. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Liquids, 3(4), 514-541. Available at: [Link]
-
Jovanović, B., et al. (2013). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Vojnosanitetski pregled, 70(7), 681-687. Available at: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Sakamoto, Y., et al. (2021). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 13(10), 1634. Available at: [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
-
Schönherr, T. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. ResearchGate. Available at: [Link]
-
Anastassiades, M., et al. (2018). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-MS/MS. EURL-SRM. Available at: [Link]
-
Let's Learn Something. (2023). How Does Solvent Polarity Impact Compound Solubility? YouTube. Available at: [Link]
-
Naksen, A., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20977–20986. Available at: [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]
-
Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Available at: [Link]
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]
-
Saliyeva, M., et al. (2021). Method for Trifuzol-Neo assay determination by GC-MS. Research Journal of Pharmacy and Technology, 14(10), 5349-5351. Available at: [Link]
-
Ghasemi, A. S., & Ghasemi, J. B. (2020). Solvent effect on the self-association of the 1,2,4-triazole: A DFT study. Journal of Molecular Liquids, 318, 114068. Available at: [Link]
-
Jouyban, A. (2022). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 28(1), 1-4. Available at: [Link]
-
Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Available at: [Link]
-
da Silva, G. N., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30018–30030. Available at: [Link]
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Sharma, V., et al. (2021). A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications, 6(3), 414-430. Available at: [Link]
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The 1,2,4-Triazole Scaffold: A Technical Guide to Biological Activity & Therapeutic Design
Executive Summary
The 1,2,4-triazole nucleus (
This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for developing 1,2,4-triazole derivatives.
Part 1: The Pharmacophore & SAR Logic[2]
The biological versatility of 1,2,4-triazole stems from its ability to mimic amide bonds (bioisostere) while resisting hydrolytic cleavage.
Structural Dynamics
-
H-Bonding: The nitrogen atoms at positions 2 and 4 act as hydrogen bond acceptors, while N1 (in 1H-tautomers) can act as a donor.
-
Coordination Chemistry: The lone pair on N4 is critical for coordinating with metal ions in metalloenzymes (e.g., the Heme Iron in CYP450).
-
Dipole Moment: A high dipole moment (~3.2 D) facilitates strong non-covalent interactions with receptor pockets.
Structure-Activity Relationship (SAR)
To optimize biological activity, substitutions must follow specific steric and electronic rules:
| Position | Role in Drug Design | Optimization Strategy |
| N1 | Pharmacokinetic Modulation | Attachment of bulky lipophilic groups (e.g., difluorophenyl in Fluconazole) to improve membrane permeability and half-life. |
| C3 | Target Specificity | Introduction of aromatic rings or heterocycles here dictates binding affinity (e.g., |
| C5 | Solubility & Stability | Small polar groups here can fine-tune solubility; bulky groups may cause steric clash unless the target pocket is deep. |
| N4 | Catalytic Interaction | CRITICAL: Must remain accessible for antifungals (heme binding). In anticancer kinase inhibitors, this often participates in H-bonding with the hinge region. |
Part 2: Antifungal Dominance (The CYP51 Blockade)
The most commercially successful application of 1,2,4-triazoles is the inhibition of fungal lanosterol 14
Mechanism of Action
CYP51 is a cytochrome P450 enzyme essential for converting lanosterol to ergosterol, the primary sterol in fungal cell membranes.[1]
-
Binding: The N4 nitrogen of the triazole ring coordinates axially with the Heme Iron (
) in the CYP51 active site. -
Inhibition: This coordination blocks the activation of oxygen, preventing the demethylation of lanosterol.
-
Result: Accumulation of toxic 14
-methylsterols and depletion of ergosterol lead to membrane destabilization and fungal cell death.
Pathway Visualization
The following diagram illustrates the specific blockage point in the ergosterol pathway.
Caption: Mechanism of CYP51 inhibition by 1,2,4-triazoles leading to toxic sterol accumulation.
Part 3: Emerging Oncology Applications
Recent research has pivoted 1,2,4-triazoles toward oncology, specifically as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), or as Tubulin polymerization inhibitors.
Mechanistic Insight[4][5][6]
-
Kinase Inhibition: The triazole ring acts as a linker that orients the molecule into the ATP-binding pocket of kinases (e.g., EGFR).[2] The nitrogen atoms form hydrogen bonds with amino acids in the "hinge region" (e.g., Met793 in EGFR).
-
Tubulin Binding: Derivatives occupying the colchicine binding site inhibit microtubule assembly, causing cell cycle arrest at the G2/M phase.
Comparative Activity Data (Representative)
The following table summarizes potency data from recent high-impact studies on triazole hybrids.
| Compound Class | Target | Cell Line | IC50 / GI50 | Reference |
| Triazole-Quinazoline | EGFR / VEGFR-2 | HCT-116 (Colon) | 0.31 | [Abdel-Rahman et al. 2024] |
| Triazole-Oxadiazole | Dual EGFR/VEGFR | MCF-7 (Breast) | 0.028 | [Saritha et al. 2024] |
| Thiazolo-Triazole | Tubulin / BRAF | NCI-60 Panel | < 10 nM | [Youssif et al. 2018] |
| Benzotriazin-Triazole | CYP51 (Fungal) | A. fumigatus | 0.25 | [Zhang et al. 2020] |
Part 4: Experimental Protocols
Synthesis: The Pellizzari Reaction (Microwave-Assisted)
While classical Pellizzari condensation requires high heat (
Objective: Synthesize 3,5-disubstituted-1,2,4-triazole.
Reaction: Amide + Acylhydrazide
Protocol:
-
Reagents: Mix equimolar amounts (1.0 mmol) of substituted benzamide and benzoylhydrazide in a microwave vial.
-
Solvent: Add minimal n-butanol (solvent-free conditions are also viable for green chemistry).
-
Catalyst: Optional addition of 10 mol% acetic acid can accelerate cyclization.
-
Irradiation: Seal vial. Irradiate at 150°C (300W) for 10–20 minutes.
-
Control: Monitor via TLC (Ethyl Acetate:Hexane 4:1) until starting amide disappears.
-
-
Workup: Cool to RT. Pour mixture into ice-cold water.
-
Purification: Filter the precipitate. Recrystallize from ethanol.
-
Validation: Confirm structure via
H-NMR (look for disappearance of hydrazide -NH protons).
Caption: Microwave-assisted Pellizzari synthesis workflow for 1,2,4-triazoles.
Biological Screening: MTT Antiproliferative Assay
To validate anticancer potential, the MTT assay is the industry standard for determining IC50.
Protocol:
-
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h at 37°C. -
Treatment: Add triazole derivatives at serial dilutions (0.1
M to 100 M). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin). -
Incubation: Incubate for 48 hours.
-
Labeling: Add 10
L MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h (formazan crystals form). -
Solubilization: Remove media. Add 100
L DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm.
-
Calculation: Calculate % viability and derive IC50 using non-linear regression (GraphPad Prism).
References
-
BenchChem. (2025).[3][4] Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols.Link
-
Abdel-Rahman, et al. (2025).[2] Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy.[5] PMC - NIH. Link
-
Youssif, B. G., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.[6] Bioorganic Chemistry.[7][6] Link
-
Zhang, J., et al. (2020). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus.[1] European Journal of Medicinal Chemistry. Link
-
Saritha, et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors.[5] NIH. Link
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Introduction: The Privileged Scaffold of 1,2,4-Triazole
An In-depth Technical Guide to the Chemistry of 4H-1,2,4-Triazoles for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole is a five-membered heterocyclic ring system containing two carbon and three nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, often referred to as a "privileged structure" due to its unique physicochemical properties that are highly advantageous for drug design.[1] These properties include metabolic stability, a capacity for hydrogen bonding, and the ability to act as a bioisostere for amide or ester groups, all of which contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] The 1,2,4-triazole ring can exist in two tautomeric forms, the 1H- and 4H-isomers, with the 1H form generally being more stable.[2][3] This guide will delve into the core chemistry of the 4H-1,2,4-triazole isomer, exploring its synthesis, reactivity, and widespread applications. Derivatives of 1,2,4-triazole have been successfully developed into a vast array of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, anticancer, antiviral, and antibacterial effects.[1][4][5][6] Beyond the pharmaceutical industry, these compounds have found applications in agriculture as fungicides and herbicides, and in materials science as corrosion inhibitors and components of luminescent materials.[7][8]
Part 1: Synthesis of the 4H-1,2,4-Triazole Core
The construction of the 1,2,4-triazole ring is a fundamental aspect of its chemistry, with several named reactions providing reliable routes to this scaffold. The choice of synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.
The Pellizzari Reaction
First reported by Guido Pellizzari in 1911, this reaction provides a direct thermal condensation route to 3,5-disubstituted-1,2,4-triazoles from an amide and an acylhydrazide.[9][10]
Causality and Mechanism: The reaction is typically performed at high temperatures (often exceeding 200°C), either neat or in a high-boiling solvent.[9] The mechanism commences with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide.[11] This is followed by an intramolecular cyclization and a series of dehydration steps to yield the aromatic 1,2,4-triazole ring.[10][11]
Caption: Generalized mechanism of the Pellizzari reaction.
Limitations and Modern Advancements: The primary drawbacks of the traditional Pellizzari reaction are the harsh conditions, long reaction times, and often low yields.[9][10] Furthermore, in unsymmetrical reactions where the acyl groups of the amide and acylhydrazide differ, an "interchange of acyl groups" can occur, leading to a mixture of isomeric products.[11] To overcome these limitations, modern modifications, particularly the use of microwave irradiation, have been shown to significantly reduce reaction times from hours to minutes and improve yields, offering a more efficient and greener alternative.[9]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Symmetrical Pellizzari Reaction) [9][11]
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.
-
Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Triturate the resulting solid product with ethanol to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.
-
Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
The Einhorn-Brunner Reaction
Described initially by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction synthesizes substituted 1,2,4-triazoles through the acid-catalyzed condensation of imides (diacylamines) with hydrazines.[4][12][13]
Causality and Mechanism: The reaction proceeds via the initial protonation of the hydrazine, followed by a nucleophilic attack on one of the carbonyl groups of the imide. Subsequent dehydration, a 1,5-proton shift, and intramolecular cyclization lead to the formation of the five-membered triazole ring.[12][14] A final dehydration step furnishes the aromatic 1,2,4-triazole.[4]
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
Regioselectivity: A key feature of the Einhorn-Brunner reaction is its predictable regioselectivity when using unsymmetrical imides. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole ring.[4][12][14] This predictability is a valuable aspect for the targeted synthesis of specific isomers.[4]
Experimental Protocol: General Synthesis of a Substituted 1,2,4-Triazole [14]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the diacylamine (imide) (1.0 eq) in glacial acetic acid.
-
Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (e.g., phenylhydrazine) (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle or oil bath.
-
Monitoring: Allow the reaction to proceed for 2-8 hours. The progress should be monitored by TLC until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture in an ice-water bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Other Synthetic Routes
While the Pellizzari and Einhorn-Brunner reactions are classical mainstays, numerous other methods have been developed for the synthesis of 1,2,4-triazoles. These include:
-
Oxidative Cyclization: An environmentally benign synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved via the ceric ammonium nitrate (CAN) catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol (PEG) as a recyclable medium.[15]
-
From N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides: These readily accessible precursors can be cyclized to form disubstituted 1H- and 4H-1,2,4-triazoles under mild conditions.[16]
-
Microwave-Assisted Synthesis: Triflic anhydride activation followed by microwave-induced cyclodehydration provides a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides.[15]
Part 2: Reactivity and Functionalization
The aromatic 1,2,4-triazole ring can be functionalized through various reactions, allowing for the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.
N-Alkylation and N-Arylation
Alkylation and arylation at the nitrogen atoms are common methods for elaborating the triazole scaffold.
-
N-Alkylation: Under kinetic control, alkylation of 1-substituted-5-aryl-1,2,4-triazoles occurs selectively at the more nucleophilic N-4 position to yield the corresponding triazolium salts, which can then be converted to 4-alkyl-4H-triazoles.[17]
-
N-Arylation: Copper-catalyzed N-arylation reactions are effective for introducing aryl groups onto the triazole ring.[18]
C-H Functionalization
Direct C-H arylation of the 1,2,4-triazole ring provides a modern and efficient route to complex aryl-substituted triazoles, complementing traditional cyclization and N-arylation methods. The electronic character of the C–H bonds allows for regioselective C-5 arylation under palladium catalysis.[17] This strategy provides rapid access to a variety of arylated products.[17]
Cycloaddition Reactions
Certain 1,2,4-triazole derivatives are highly reactive in cycloaddition reactions. Notably, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its 4-methyl analog (MTAD) are potent dienophiles in Diels-Alder reactions.[19][20] These reactions are effective for constructing new heterocyclic compounds and have been extensively studied.[19]
Part 3: Spectroscopic and Physicochemical Properties
The structural characterization of 4H-1,2,4-triazoles relies on standard spectroscopic techniques.
| Technique | Characteristic Features |
| ¹H NMR | Aromatic protons on the triazole ring and substituents are observed. The chemical shifts are influenced by the electronic nature of the substituents. For example, in a 3,5-bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole, the aromatic protons appear as doublets around δ 7.54 and 7.68 ppm, while the propyl group protons appear at higher fields (δ 0.63, 1.41, 4.03 ppm).[21] |
| ¹³C NMR | The carbon atoms of the triazole ring typically appear in the aromatic region of the spectrum. For the aforementioned example, the triazole carbons are observed at δ 154.8 ppm.[21] |
| IR Spectroscopy | Characteristic vibrational bands for C=N, C-N, and N-N stretching are observed. Aromatic C-H stretching and bending vibrations are also present. |
| UV-Vis Spectroscopy | Unsubstituted 1,2,4-triazole shows weak absorption around 205 nm.[22] Aryl-substituted derivatives exhibit strong absorption at longer wavelengths due to extended conjugation. For instance, 3,5-bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole shows a λmax at 282.0 nm.[21] |
| Mass Spectrometry | Provides the molecular weight of the compound, aiding in the confirmation of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[21][23] |
Tautomerism: The 1,2,4-triazole ring exists in a tautomeric equilibrium between the 1H- and 4H-forms.[2] Theoretical and physical studies indicate that the relative stability of these tautomers can be influenced by the nature and position of substituents on the ring.[22] For the parent 1,2,4-triazole, the 1H-tautomer is more stable than the 4H-tautomer.[3]
Part 4: Applications in Drug Development and Beyond
The 1,2,4-triazole nucleus is a prolific scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[3][24]
Antifungal Agents
The most prominent application of 1,2,4-triazoles is in the development of antifungal agents.[1] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic fungal infections.[1][25]
Mechanism of Action: These drugs act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron of CYP51, the triazole ring disrupts ergosterol production, leading to the accumulation of toxic sterols, increased membrane permeability, and ultimately, inhibition of fungal growth.[1][3]
Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
Anticancer Agents
The 1,2,4-triazole scaffold is also present in several anticancer drugs, most notably the aromatase inhibitors letrozole and anastrozole, which are used in the therapy of hormone-responsive breast cancer.[1][2][25]
Other Therapeutic Areas
The versatility of the 1,2,4-triazole ring has led to its incorporation into drugs for a wide range of conditions:
-
Antiviral: Ribavirin is a broad-spectrum antiviral drug containing the 1,2,4-triazole ring.[1][2][24]
-
Anxiolytic: Alprazolam is a well-known anxiolytic agent.[2][25]
-
Antidepressant: Trazodone and nefazodone are used for the treatment of depression.[2][19]
-
Antibacterial: Numerous 1,2,4-triazole derivatives have been synthesized and screened for antibacterial activity, with some showing potency comparable to standard antibiotics.[2][3]
| Drug Name | Therapeutic Class | Mechanism of Action (Simplified) |
| Fluconazole | Antifungal | Inhibits fungal lanosterol 14α-demethylase.[1][3] |
| Itraconazole | Antifungal | Inhibits fungal lanosterol 14α-demethylase.[3][25] |
| Letrozole | Anticancer | Aromatase inhibitor, blocks estrogen synthesis.[2][25] |
| Anastrozole | Anticancer | Aromatase inhibitor, blocks estrogen synthesis.[2][25] |
| Ribavirin | Antiviral | Inhibits viral RNA synthesis.[2][24] |
| Alprazolam | Anxiolytic | Positive allosteric modulator of the GABA-A receptor.[2][25] |
Agrochemical and Material Science Applications
The biological activity of 1,2,4-triazoles extends to agriculture, where they are used as plant growth regulators and fungicides.[14] In material science, their high nitrogen content, thermal stability, and coordination ability make them valuable in the development of energetic materials, corrosion inhibitors, polymers, and metal-organic frameworks (MOFs).[7][26] Furthermore, highly conjugated 4H-1,2,4-triazole derivatives have been investigated for their luminescent properties and potential applications in optoelectronic devices like organic light-emitting diodes (OLEDs).[23]
Conclusion
The chemistry of 4H-1,2,4-triazoles is a rich and continually evolving field. Classical synthetic methods like the Pellizzari and Einhorn-Brunner reactions provide foundational access to the core scaffold, while modern techniques in C-H functionalization and microwave-assisted synthesis offer more efficient and diverse routes. The unique properties of this heterocyclic system have cemented its role as a "privileged scaffold" in drug discovery, leading to market-leading drugs across multiple therapeutic areas. The continued exploration of its synthesis, reactivity, and biological activity promises to yield new generations of pharmaceuticals, advanced materials, and agrochemicals, underscoring the enduring importance of the 1,2,4-triazole motif.
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Unveiling the Electronic Landscape: A Theoretical Deep Dive into 3,4-Dimethyl-4H-1,2,4-triazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] This technical guide provides a comprehensive theoretical exploration of the electronic structure of a representative derivative, 3,4-dimethyl-4H-1,2,4-triazole. While direct experimental and extensive theoretical data for this specific molecule are nascent, we will leverage robust computational methodologies and draw parallels from closely related analogues, such as 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, to construct a detailed and predictive analysis.[3] This guide will serve as a valuable resource for researchers seeking to understand and modulate the electronic characteristics of this important class of heterocyclic compounds for applications in drug design and materials development. We will delve into the principles of Density Functional Theory (DFT) calculations, the interpretation of key electronic descriptors, and the correlation of theoretical data with experimental observations.
Introduction: The Significance of the 1,2,4-Triazole Core
The five-membered aromatic ring of 1,2,4-triazole, containing three nitrogen atoms, imparts a unique combination of properties to molecules that incorporate this moiety. These include metabolic stability, hydrogen bonding capabilities, and a distinct electronic profile that facilitates interactions with biological targets.[1][2] The derivatives of 4H-1,2,4-triazole, in particular, have garnered significant interest due to their broad spectrum of applications, ranging from antimicrobial and anticancer agents to corrosion inhibitors and luminescent materials.[2]
A fundamental understanding of the electronic structure of these compounds is paramount for rational drug design and the development of novel materials. Key electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals, and the molecular electrostatic potential, govern a molecule's reactivity, intermolecular interactions, and ultimately, its biological activity and material properties.[4]
This guide will focus on the theoretical elucidation of the electronic structure of 3,4-dimethyl-4H-1,2,4-triazole. The presence of two methyl groups, one on the triazole ring and one on the exocyclic nitrogen, is expected to modulate the electronic properties of the parent 4H-1,2,4-triazole core through inductive effects.
Theoretical Methodology: A Framework for In Silico Investigation
The primary tool for investigating the electronic structure of molecules at the quantum level is computational chemistry. Density Functional Theory (DFT) has emerged as a powerful and widely used method that offers a favorable balance between accuracy and computational cost, making it ideal for studying small to medium-sized organic molecules.[5][6]
The DFT Approach: Principles and Practice
DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.[6] This is a more computationally tractable approach than solving the Schrödinger equation for the many-electron wavefunction. A typical DFT study involves the following key steps:
-
Geometry Optimization: The first and most crucial step is to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. This is achieved by iteratively adjusting the atomic coordinates until the forces on the atoms are negligible.
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra (e.g., IR and Raman).
-
Electronic Property Calculation: Once a stable geometry is obtained, a variety of electronic properties can be calculated to describe the molecule's electronic structure in detail.
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines a typical workflow for performing DFT calculations on a small heterocyclic molecule like 3,4-dimethyl-4H-1,2,4-triazole using a quantum chemistry software package such as Gaussian.
-
Molecular Structure Input:
-
Construct the 3D structure of 3,4-dimethyl-4H-1,2,4-triazole using a molecular modeling program (e.g., GaussView, Avogadro).
-
Ensure correct atom types, connectivity, and initial geometry.
-
-
Geometry Optimization and Frequency Calculation:
-
Method: Select the B3LYP hybrid functional, which is known to provide reliable results for organic molecules.[7]
-
Basis Set: Employ the 6-31G(d) basis set, which provides a good balance of accuracy and computational efficiency for molecules of this size.[7]
-
Solvation Model (Optional but Recommended): To simulate a more realistic environment, a continuum solvation model such as the Conductor-like Polarizable Continuum Model (CPCM) can be used to account for the bulk effects of a solvent (e.g., water or DMSO).[8]
-
Gaussian Input Keywords: opt freq B3LYP/6-31G(d) scrf=(cpcm,solvent=water)
-
Verification: After the calculation is complete, confirm that the optimization has converged and that there are no imaginary frequencies in the output file.
-
-
Electronic Property Calculations:
-
Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions, include the pop=nbo keyword.
-
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO/LUMO): These are typically generated as part of the standard output and can be visualized using appropriate software.
-
Gaussian Input Keywords: B3LYP/6-31G(d) pop=nbo scrf=(cpcm,solvent=water)
-
The following diagram illustrates the logical flow of this computational workflow.
Caption: A streamlined workflow for DFT calculations.
Results and Discussion: Deconstructing the Electronic Structure
Based on the established theoretical framework and data from analogous compounds, we can predict and analyze the key electronic features of 3,4-dimethyl-4H-1,2,4-triazole.
Molecular Geometry: The Foundation of Electronic Properties
The geometry of the 3,4-dimethyl-4H-1,2,4-triazole molecule is expected to be largely planar, with the triazole ring exhibiting aromatic character.[3] The methyl groups will be attached to the C3 and N4 positions. X-ray crystallographic studies of similar dimethyl-triazole derivatives can provide benchmark values for bond lengths and angles.[2][9]
| Parameter | Expected Value Range |
| Bond Lengths (Å) | |
| N1-N2 | 1.37 - 1.39 |
| N2-C3 | 1.31 - 1.33 |
| C3-N4 | 1.35 - 1.37 |
| N4-C5 | 1.34 - 1.36 |
| C5-N1 | 1.32 - 1.34 |
| C3-C(methyl) | 1.49 - 1.51 |
| N4-C(methyl) | 1.46 - 1.48 |
| **Bond Angles (°) ** | |
| N1-N2-C3 | 108 - 110 |
| N2-C3-N4 | 110 - 112 |
| C3-N4-C5 | 105 - 107 |
| N4-C5-N1 | 110 - 112 |
| C5-N1-N2 | 105 - 107 |
Table 1: Predicted Geometric Parameters for 3,4-dimethyl-4H-1,2,4-triazole based on related structures.
Frontier Molecular Orbitals (HOMO-LUMO): Reactivity and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its electronic absorption properties.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[10]
For 3,4-dimethyl-4H-1,2,4-triazole, the HOMO is expected to be localized primarily on the triazole ring, with significant contributions from the nitrogen lone pairs. The LUMO is also anticipated to be distributed over the triazole ring, characteristic of a π* orbital. The electron-donating methyl groups are likely to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to the unsubstituted 4H-1,2,4-triazole.
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -6.5 to -7.5 | Electron-donating ability |
| ELUMO | -0.5 to -1.5 | Electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | 5.0 to 7.0 | Chemical reactivity, electronic transitions |
Table 2: Predicted Frontier Orbital Energies and Gap for 3,4-dimethyl-4H-1,2,4-triazole.
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
The MEP map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack.
-
Negative Potential (Red/Yellow): Regions of high electron density, typically associated with lone pairs on heteroatoms (nitrogen in this case). These are sites for electrophilic attack.
-
Positive Potential (Blue): Regions of low electron density, usually around hydrogen atoms. These are sites for nucleophilic attack.
In 3,4-dimethyl-4H-1,2,4-triazole, the most negative potential is expected to be localized around the N1 and N2 atoms of the triazole ring, making them the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the methyl groups will exhibit positive potential.
Caption: Conceptual representation of an MEP map.
Natural Bond Orbital (NBO) Analysis: Charge Distribution and Intramolecular Interactions
NBO analysis provides a detailed picture of the charge distribution on each atom and quantifies intramolecular interactions, such as hyperconjugation.[11] This information is critical for understanding the stability of the molecule and the nature of its chemical bonds.
For 3,4-dimethyl-4H-1,2,4-triazole, the nitrogen atoms are expected to carry the most negative charges, while the carbon atoms of the triazole ring will be more positive. The methyl groups will have a slight electron-donating effect, as evidenced by small negative charges on their carbon atoms and positive charges on the hydrogen atoms. NBO analysis can also reveal hyperconjugative interactions between the C-H bonds of the methyl groups and the antibonding orbitals of the triazole ring, which contribute to the overall stability of the molecule.
Correlation with Experimental Data: Bridging Theory and Reality
A key aspect of validating theoretical models is to compare the calculated results with experimental data. For 3,4-dimethyl-4H-1,2,4-triazole, the following spectroscopic techniques can be used to probe its electronic structure and provide data for comparison with DFT calculations.
NMR Spectroscopy
Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed and compared with experimental spectra.[12] A good agreement between the calculated and experimental chemical shifts provides strong evidence for the accuracy of the computed molecular structure.
UV-Vis Spectroscopy
The electronic transitions predicted from the HOMO-LUMO energy gap can be correlated with the absorption maxima observed in the experimental UV-Vis spectrum.[5] Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis spectrum and provide a more detailed comparison with experimental data.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for understanding the electronic structure of 3,4-dimethyl-4H-1,2,4-triazole. By employing DFT calculations and drawing upon data from analogous compounds, we have elucidated the key features of its molecular geometry, frontier molecular orbitals, molecular electrostatic potential, and charge distribution. This in-depth understanding of the electronic landscape of this important heterocyclic core is invaluable for researchers in drug discovery and materials science.
Future work should focus on the synthesis and experimental characterization of 3,4-dimethyl-4H-1,2,4-triazole to directly validate the theoretical predictions presented in this guide. Further computational studies could explore its interactions with specific biological targets or its potential for application in optoelectronic devices. The methodologies and principles outlined here provide a solid foundation for such future investigations.
References
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- Bakthavatchala Reddy, B., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065.
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Ben-Tama, A., et al. (2014). Crystal structure of 6,9-dimethyl-7H-[8][11][12]triazolo[4,3-b][8][11][12]triazepin-8(9H)-one 0.40-hydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798–o799.
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- Karabacak, M., et al. (2010). An experimental and DFT computational study on 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)
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Vîlcu, A. I., et al. (2022). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][8][11][12]triazoles. Molecules, 27(19), 6523.
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Tautomerism in Substituted 1,2,4-Triazoles: A Technical Guide for Drug Discovery and Development
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. Its biological activity is profoundly influenced by a subtle yet critical phenomenon: prototropic tautomerism. The dynamic equilibrium between 1H, 2H, and 4H tautomers dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall topography, thereby modulating its interaction with biological targets. This technical guide provides an in-depth exploration of tautomerism in substituted 1,2,4-triazoles, offering a framework for its characterization and strategic manipulation in drug design. We will delve into the structural basis of tautomerism, the key factors governing equilibrium, and present validated, field-proven protocols for the spectroscopic and computational analysis of these elusive forms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness a deeper understanding of triazole chemistry to drive innovation.
The Fundamental Landscape of 1,2,4-Triazole Tautomerism
Substituted 1,2,4-triazoles can exist in three primary prototropic tautomeric forms, distinguished by the position of a hydrogen atom on one of the three ring nitrogens.[1] These are designated as the 1H, 2H, and 4H tautomers. The unsubstituted 1,2,4-triazole exists predominantly as the more stable 1H-tautomer.[1][2] However, the introduction of substituents at the C3 and C5 positions dramatically alters the energetic landscape, making the tautomeric preference a sensitive function of the substitution pattern.
Caption: Prototropic tautomeric equilibrium in substituted 1,2,4-triazoles.
The relative stability of these forms is not merely an academic curiosity; it is a critical determinant of a molecule's physicochemical properties, including its pKa, dipole moment, and ability to act as a hydrogen bond donor or acceptor. These properties, in turn, govern pharmacokinetics and pharmacodynamics.
Governing Forces: Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomeric forms is dictated by a confluence of intrinsic and extrinsic factors. A comprehensive understanding of these forces is paramount for predicting and controlling the tautomeric state of a lead compound.
The Decisive Role of Substituents
The electronic nature of substituents at the C3 and C5 positions is arguably the most significant factor influencing tautomeric preference.
-
Electron-Donating Groups (EDGs): Substituents such as -NH₂, -OH, and -OR tend to increase the electron density of the ring. For C5-substituted 1,2,4-triazoles, EDGs generally stabilize the 2H tautomer.[3]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -CF₃ decrease the ring's electron density. In C5-substituted 1,2,4-triazoles, EWGs often favor the 1H tautomer.[3]
This relationship can be rationalized by considering the intramolecular interactions and the overall dipole moment of the molecule. The position of the substituent dictates which nitrogen atom's basicity is most affected, thereby influencing the proton's preferred location. For instance, in 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen is often located on the nitrogen atom (N1 or N2) closer to the more electron-releasing substituent.[4]
The Solvent Environment: A Modulating Influence
The polarity of the solvent can significantly shift the tautomeric equilibrium. Polar solvents tend to stabilize the tautomer with the larger dipole moment. For example, in the case of 3-amino-5-nitro-1,2,4-triazole, the 1H tautomer is more stable in the gas phase, but the 2H tautomer becomes the predominant form in polar solvents.[1] This is a critical consideration when transitioning from in silico models to in vitro and in vivo systems. The choice of solvent for analytical studies is therefore not a trivial matter, as it can directly influence the observed results.
The Impact of pH and Temperature
The protonation state of the triazole ring is pH-dependent, and changes in pH can drive the equilibrium towards a specific tautomer or its conjugate acid/base. The pKa of the parent 1,2,4-triazole is 10.26 for deprotonation, while the triazolium cation has a pKa of 2.45.[5] Substituents can alter these values significantly.
Temperature also plays a role, governing the thermodynamics of the equilibrium. Variable-temperature studies can provide valuable information on the enthalpy (ΔH) and entropy (ΔS) of tautomerization, revealing the energetic driving forces behind the equilibrium.[1][6][7]
Characterization Toolkit: Validated Protocols for Tautomer Elucidation
A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis
NMR is the most powerful technique for studying tautomerism in solution.[1] Chemical shifts, particularly of ¹H, ¹³C, and ¹⁵N nuclei, are exquisitely sensitive to the electronic environment, providing a fingerprint for each tautomer.
Caption: A validated workflow for the NMR-based analysis of tautomerism.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified triazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube.[1]
-
Causality: The choice of solvent is critical. Aprotic solvents like DMSO-d₆ can form hydrogen bonds and stabilize certain tautomers, while less interactive solvents like CDCl₃ may better reflect the intrinsic preference. The solvent must fully dissolve the compound to ensure high-resolution spectra.[8][9]
-
-
1D ¹H and ¹³C NMR Acquisition:
-
Acquire standard ¹H and proton-decoupled ¹³C NMR spectra on a spectrometer of at least 400 MHz.
-
Expert Insight: For ¹H NMR, pay close attention to the chemical shift of the N-H proton, which is often broad and highly dependent on the tautomeric form and solvent. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times T₁) for accurate integration of signals corresponding to different tautomers.
-
-
2D NMR for Unambiguous Assignment:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, observing a correlation from the N-H proton to specific ring carbons can definitively place the proton on a particular nitrogen.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which can help elucidate the conformation of substituents and confirm tautomeric structure, especially in sterically hindered systems.
-
-
Variable-Temperature (VT) NMR for Thermodynamic Analysis:
-
Acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10 K increments from 298 K to 358 K).[7]
-
Protocol: Allow the sample to equilibrate at each temperature for at least 10-15 minutes before acquisition to ensure thermal stability.[7]
-
Data Analysis:
-
Calculate the equilibrium constant (K = [Tautomer B] / [Tautomer A]) from the integration of well-resolved signals at each temperature (T).[7]
-
Plot ln(K) versus 1/T (van't Hoff plot).
-
The enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the resulting line, where R is the gas constant.[7]
-
-
Computational Chemistry: A Predictive and Corroborative Powerhouse
Density Functional Theory (DFT) has emerged as a reliable and cost-effective method for predicting the relative stabilities of tautomers and corroborating experimental findings.
Best-Practice Protocol for DFT Calculations:
-
Structure Preparation: Build the 3D structures of all possible tautomers (1H, 2H, 4H).
-
Geometry Optimization:
-
Perform a full geometry optimization for each tautomer.
-
Recommended Method: Use a functional like B3LYP or M06-2X with a Pople-style basis set such as 6-311++G(d,p).[4][10][11]
-
Solvation Model: To simulate solution-phase conditions, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM). This is crucial as solvent effects can invert the order of stability compared to the gas phase.[10]
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized structure at the same level of theory.
-
Self-Validation: Confirm that each structure is a true energy minimum by ensuring the absence of imaginary frequencies. The output will provide the zero-point vibrational energies (ZPVE) and Gibbs free energies (G).
-
-
Energy Analysis:
-
Compare the Gibbs free energies (G) of the tautomers. The tautomer with the lowest Gibbs free energy is the most stable under the calculated conditions.
-
The relative population of two tautomers can be estimated using the Boltzmann distribution equation.
-
Caption: Best-practice workflow for DFT-based tautomer stability analysis.
UV-Vis and Infrared (IR) Spectroscopy
-
UV-Vis Spectroscopy: Tautomers possess different electronic systems and thus exhibit distinct UV-Vis absorption spectra. This technique is particularly useful when combined with pH titration to determine the pKa values of the triazole, which can provide insights into the predominant tautomer at a given pH.[2][12][13]
-
IR Spectroscopy: Provides information about functional groups. It is especially effective for distinguishing thione-thiol tautomerism in mercapto-substituted 1,2,4-triazoles. The thione form will show a characteristic C=S stretching vibration, while the thiol form will exhibit an S-H stretch.[1]
Data Synthesis and Case Studies
The following table summarizes the experimentally and computationally determined tautomeric preferences for several classes of substituted 1,2,4-triazoles, illustrating the principles discussed.
| Substituent(s) | Predominant Tautomer | Conditions | Method | Reference(s) |
| Unsubstituted | 1H | Gas Phase, Solution | Microwave, NMR, DFT | [1][2] |
| 3-Amino | 1H | - | Theoretical | [1] |
| 3-Chloro | 1H (3-chloro form) | - | Theoretical | [1] |
| 3-Bromo | 4H | - | Theoretical | [1] |
| 3-Mercapto | Thione Form | Solution | Spectroscopy | [1] |
| 3-Amino-5-nitro | 1H | Gas Phase | DFT | [1] |
| 3-Amino-5-nitro | 2H | Polar Solvent | DFT | [1] |
Case Study: 3-Amino-5-nitro-1,2,4-triazole
This example perfectly encapsulates the interplay of factors. Computational studies show the 1H tautomer is most stable in the gas phase.[1] However, in polar solvents, the equilibrium shifts to favor the 2H tautomer, which has a larger dipole moment and is better stabilized by the solvent.[1] This highlights the necessity of using appropriate solvation models in calculations and selecting analytical solvents that mimic the biological environment of interest.
Conclusion and Outlook
Tautomerism in substituted 1,2,4-triazoles is a critical, often overlooked, aspect of their chemical and biological identity. The tautomeric preference is a finely tuned property governed by substituent electronics, solvent, and pH. For drug development professionals, a proactive and rigorous characterization of the tautomeric landscape is not optional—it is essential for building robust structure-activity relationships, understanding drug-target interactions, and ensuring intellectual property clarity.
The integrated application of high-field NMR spectroscopy (including 1D and 2D techniques), variable-temperature studies, and best-practice DFT calculations provides a self-validating system for the unambiguous assignment of tautomeric forms and the quantification of their equilibria. By embracing these methodologies, researchers can move beyond static representations of molecules and begin to design compounds with a precise understanding of their dynamic nature, ultimately leading to the development of safer and more effective medicines.
References
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Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. [Link]
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Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (2008). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Retrieved February 11, 2026, from [Link]
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Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved February 11, 2026, from [Link]
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Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Walsh Medical Media. Retrieved February 11, 2026, from [Link]
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Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. (n.d.). BioPchem. Retrieved February 11, 2026, from [Link]
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Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024, May 22). Walsh Medical Media. Retrieved February 11, 2026, from [Link]
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Zaslavskii, D., Leszczynski, J., & Kosenkov, D. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231–3240. [Link]
-
Stankovic, B., Joksovic, M. D., Joksovic, L., & Vitnik, Z. (2012). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. ResearchGate. Retrieved February 11, 2026, from [Link]
-
Kosenkov, D., et al. (2017). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 121(1), 244-253. [Link]
-
Espargaró, A., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(11), 1083–1087. [Link]
-
Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756-61. [Link]
-
Gökçe, H., et al. (2014). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. ResearchGate. Retrieved February 11, 2026, from [Link]
-
NMR Solvent Requirements. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]
-
¹H NMR Spectrum of compound 4b showing formation of two tautomers A and B. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). Arizona State University. Retrieved February 11, 2026, from [Link]
-
Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192. [Link]
-
Creagh, L. T., & Truitt, P. (1968). Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole. The Journal of Organic Chemistry, 33(7), 2956-2957. [Link]
-
Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(42), e202205735. [Link]
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Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Retrieved February 11, 2026, from [Link]
-
1,2,4-Triazole. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]
-
pKa of a dye: UV-VIS Spectroscopy. (n.d.). Course Hero. Retrieved February 11, 2026, from [Link]
-
Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed. Retrieved February 11, 2026, from [Link]
-
Solvents, NMR Tubes, and Susceptibility Matched Plugs Sets. (n.d.). University of Wisconsin-Madison. Retrieved February 11, 2026, from [Link]
-
How to find Pka of compound using UV visible spectroscopy. (2022, August 7). YouTube. Retrieved February 11, 2026, from [Link]
-
A simple approach to the tautomerism of aromatic heterocycles. (2022). ResearchGate. Retrieved February 11, 2026, from [Link]
-
The tautomers of 1,2,3-triazole and 1,2,4-triazole. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
López-Cantarero, J., et al. (2023). Solvent- and functional-group-assisted tautomerism of 3-alkyl substituted 5-(2-pyridyl)-1,2,4-triazoles in DMSO-water. Organic & Biomolecular Chemistry, 21(47), 9647-9657. [Link]
-
STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. (2025, January 23). Journal of Chemical Technology and Metallurgy. Retrieved February 11, 2026, from [Link]
-
Scheme 1 Structure of 1,2,4-triazoles with atom numbering. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Shiroudi, A., Zahedi, E., & Deleuze, M. S. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society, 64(1), 4386-4393. [Link]
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Methodological & Application
Precision N-Alkylation of 1,2,4-Triazoles: Regiocontrol and Protocols
Topic: Experimental Procedure for N-Alkylation of 1,2,4-Triazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The 1,2,4-triazole pharmacophore is ubiquitous in antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral therapeutics. However, its functionalization presents a classical regioselectivity challenge. Due to annular tautomerism, direct alkylation of 1,2,4-triazole often yields a mixture of N1 , N2 , and N4 isomers.
This guide provides an evidence-based framework for controlling this regioselectivity. We detail two primary protocols: Mitsunobu Coupling for high-fidelity N1-alkylation and Base-Mediated SN2 for scalable synthesis. We also provide a robust analytical workflow to unambiguously distinguish regioisomers using NMR spectroscopy.
Mechanistic Foundation: The Regioselectivity Challenge
Tautomerism and Nucleophilicity
Unsubstituted 1,2,4-triazole exists in a tautomeric equilibrium.[1] While the N1-H tautomer is thermodynamically favored in the solid state and most solvents, the nucleophilicity of the nitrogen atoms dictates the alkylation outcome.
-
N1-Alkylation: Generally favored thermodynamically and kinetically under basic conditions.
-
N2-Alkylation: Often observed as a minor product; sterically less hindered but electronically less favored in many transition states.
-
N4-Alkylation: Leads to a symmetric product. Often formed via quaternization of N1-substituted triazoles or specific kinetic conditions.
Reaction Pathway Diagram
The following diagram illustrates the tautomeric equilibrium and the divergent alkylation pathways.
Caption: Mechanistic divergence in 1,2,4-triazole alkylation. Path A is maximized by specific base/solvent combinations.
Strategic Protocols
Method A: High-Fidelity N1-Alkylation (Mitsunobu Coupling)
Best for: Alkylation using primary/secondary alcohols. Mechanism: SN2 displacement of an activated phosphonium-alcohol complex. Selectivity: >95% N1-isomer typically observed due to the specific steric trajectory of the betaine intermediate.
Materials
-
Substrate: 1,2,4-Triazole (1.0 equiv)
-
Alcohol: R-OH (1.0 equiv)
-
Phosphine: Triphenylphosphine (PPh3) (1.2 equiv)
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under N2.
-
Dissolution: Charge flask with 1,2,4-triazole, alcohol (R-OH), and PPh3. Dissolve in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Low temperature prevents side reactions of the betaine.
-
Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.[2]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC.
-
Workup: Concentrate the solvent in vacuo.
-
Purification: Triturate with Et2O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter. Purify the filtrate via flash column chromatography (SiO2, EtOAc/Hexanes gradient).
Method B: Scalable Base-Mediated Alkylation (SN2)
Best for: Alkylation using alkyl halides (R-X) or tosylates. Selectivity: ~90:10 (N1:N4/N2) using DBU in THF. Stronger bases (NaH) or polar solvents (DMF) often erode regioselectivity.
Materials
-
Substrate: 1,2,4-Triazole (1.0 equiv)
-
Electrophile: Alkyl Halide (R-Br or R-I) (1.1 equiv)
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) (1.2 equiv)
-
Solvent: Anhydrous THF (preferred) or Acetonitrile.
Step-by-Step Procedure
-
Solubilization: Dissolve 1,2,4-triazole in anhydrous THF under N2 atmosphere.
-
Deprotonation: Add DBU dropwise at RT. Stir for 15–30 minutes. Note: The formation of the DBU-triazolium salt often results in a clear solution.
-
Alkylation: Add the alkyl halide dropwise.
-
Reflux (Optional): For unreactive halides, heat to 60°C. For reactive halides (benzyl/allyl), stir at RT.
-
Quench: Dilute with EtOAc and wash with saturated NH4Cl solution, then brine.
-
Isolation: Dry organic layer over Na2SO4, filter, and concentrate. Isolate N1 isomer via chromatography.
Table 1: Impact of Base and Solvent on Regioselectivity
| Base | Solvent | Conditions | N1 : N2/N4 Ratio | Notes |
| DBU | THF | RT | ~90 : 10 | Recommended for N1 selectivity. |
| K2CO3 | Acetone | Reflux | ~70 : 30 | Classic method, harder purification. |
| NaH | DMF | 0°C | ~60 : 40 | "Naked" anion is less selective. |
| Et3N | DCM | RT | Low Yield | Weak base, slow reaction. |
Analytical Characterization & Validation
Distinguishing N1, N2, and N4 isomers is critical. Symmetry is the primary diagnostic tool.
NMR Diagnostic Criteria
-
N4-Isomer (Cs Symmetry): The triazole ring is symmetric. H3 and H5 protons are chemically equivalent.
-
N1-Isomer (Asymmetric): H3 and H5 are non-equivalent. H5 is typically more deshielded.
Table 2: Representative NMR Shifts (in CDCl3)
| Isomer | Symmetry | 1H NMR Signals (Triazole Ring) | 13C NMR Signals (Triazole Ring) |
| N1-Alkyl | Asymmetric | Two singlets: | Two signals: ~143 ppm & ~152 ppm |
| N4-Alkyl | Symmetric | One singlet: | One signal: ~143 ppm (2C) |
| N2-Alkyl | Asymmetric | Two singlets (often closer in shift than N1) | Two signals |
Isomer Identification Workflow
Use the following logic to assign your product structure.
Caption: Decision tree for structural assignment of triazole isomers via NMR.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield | Moisture contamination | Use anhydrous solvents and flame-dried glassware. Triazolate anion is quenched by water. |
| Poor Regioselectivity | "Naked" anion effect | Switch from DMF/NaH to THF/DBU. The ion-pairing in THF improves steric control. |
| Triphenylphosphine Oxide Removal | Mitsunobu byproduct | Triturate crude residue with cold ether/hexanes before column chromatography. |
| N4 Isomer Formation | High temperature | Avoid heating >60°C unless necessary. N1 isomers can isomerize to N4 at high temps (thermodynamic sink). |
References
-
Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols. [Link]
-
Fizer, M., et al. (2021).[3] Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.[4] [Link]
-
Organic Syntheses. General Procedure for Mitsunobu Inversion. [Link]
Sources
Application Note: A Researcher's Guide to the Crystal Structure Analysis of 3,4-Dimethyl-4H-1,2,4-triazole Derivatives
Abstract
This comprehensive guide provides an in-depth technical overview and practical protocols for the crystal structure analysis of 3,4-dimethyl-4H-1,2,4-triazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile molecular frameworks.[1][2][3] This document is tailored for researchers, scientists, and drug development professionals, offering a narrative that combines theoretical underpinnings with field-proven experimental insights. We will navigate the entire workflow, from rational synthesis and meticulous crystallization to precise X-ray diffraction data acquisition, robust structure refinement, and advanced computational analysis. The causality behind experimental choices is emphasized throughout, ensuring a thorough understanding of the entire process.
Introduction: The Significance of 3,4-Dimethyl-4H-1,2,4-triazoles
The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, exhibiting a wide spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anticonvulsant activities.[1][2][3][4] The substitution pattern on the triazole ring, such as the presence of 3,4-dimethyl groups, significantly influences the molecule's conformation, intermolecular interactions, and, consequently, its biological efficacy and material properties.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of these molecules.[5][6] This technique provides precise data on bond lengths, bond angles, and the intricate details of crystal packing, which are invaluable for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials.
This guide will provide a holistic approach to the crystal structure analysis of 3,4-dimethyl-4H-1,2,4-triazole derivatives, empowering researchers to confidently navigate the complexities of this powerful analytical technique.
Synthesis and Crystallization: The Foundation of a Successful Structure Analysis
The journey to a high-quality crystal structure begins with the synthesis of the target compound and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Strategies for 3,4-Dimethyl-4H-1,2,4-triazole Derivatives
A variety of synthetic routes can be employed to prepare 3,4-dimethyl-4H-1,2,4-triazole derivatives. The choice of method often depends on the desired substituents at other positions of the triazole ring. One common and effective approach involves the cyclization of substituted thiosemicarbazides.
Protocol 1: Synthesis of a 3-Aryl-4,5-dimethyl-4H-1,2,4-triazole-5(1H)-thione Derivative
This protocol outlines a representative synthesis.
Materials:
-
Substituted aromatic aldehyde
-
Thiosemicarbazide
-
Methyl iodide
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of Thiosemicarbazone: Reflux an equimolar mixture of the substituted aromatic aldehyde and thiosemicarbazide in ethanol with a catalytic amount of acetic acid for 2-4 hours. Cool the reaction mixture to obtain the thiosemicarbazone precipitate, which is then filtered, washed with cold ethanol, and dried.
-
Oxidative Cyclization: Dissolve the synthesized thiosemicarbazone in a suitable solvent like DMF. Add an oxidizing agent (e.g., ferric chloride) dropwise at room temperature and stir for 12-24 hours. Pour the reaction mixture into ice-cold water to precipitate the 1,2,4-triazole derivative. Filter, wash with water, and recrystallize from a suitable solvent.
-
N-Methylation: To a solution of the triazole derivative in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate, followed by the dropwise addition of methyl iodide. Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC). Work up the reaction by pouring it into water and extracting the product with an organic solvent.
Expert Insight: The purity of the synthesized compound is paramount for successful crystallization. A purity of >95% is highly recommended. Purification techniques such as column chromatography or recrystallization should be employed to achieve this.
The Art and Science of Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. A systematic approach to screening various crystallization conditions is crucial.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.
-
Solvent Diffusion (Vapor Diffusion): A solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container containing a poor solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Protocol 2: Crystallization Screening
Materials:
-
Synthesized 3,4-dimethyl-4H-1,2,4-triazole derivative
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, hexane, water)
-
Small glass vials (e.g., 1-2 mL)
-
Beakers or jars for vapor diffusion setups
Procedure:
-
Solubility Testing: Begin by assessing the solubility of your compound in a range of solvents. This will help in selecting appropriate solvents for crystallization.
-
Slow Evaporation Trials: Prepare saturated or near-saturated solutions of the compound in 3-5 different promising solvents in separate vials. Cover the vials with parafilm and pierce a few small holes to allow for slow evaporation. Set them aside in a vibration-free location.
-
Vapor Diffusion Trials:
-
Dissolve the compound in a small amount of a good solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that has a layer of a poor solvent at the bottom.
-
Common solvent/precipitant pairs include: Dichloromethane/Hexane, Ethanol/Water, Ethyl Acetate/Hexane.
-
-
Observation: Regularly inspect the vials under a microscope for the formation of single crystals. This may take several days to weeks.
Expert Insight: Patience is key. Drastic changes in conditions often lead to the formation of polycrystalline material or amorphous precipitate. Slow, controlled changes in supersaturation are ideal for growing high-quality single crystals. For challenging compounds, advanced techniques like "under-oil" microbatch crystallization or the use of co-crystallants can be explored.[7][8]
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.
Data Collection
A single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection
Instrumentation:
-
A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Cryosystem for low-temperature data collection (highly recommended).
Procedure:
-
Crystal Selection and Mounting: Under a microscope, select a well-formed single crystal with sharp edges and no visible defects. The ideal size is typically in the range of 0.1-0.3 mm in all dimensions. Mount the crystal on a suitable holder (e.g., a glass fiber or a cryoloop) using a small amount of cryoprotectant oil.
-
Data Collection at Low Temperature: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, leading to better diffraction data and reduces radiation damage.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles. The data collection strategy should aim for high completeness and redundancy.[9] The duration of data collection can range from a few hours to a full day, depending on the crystal's diffracting power and the instrument used.[10]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for various experimental factors (e.g., Lorentz-polarization, absorption). This results in a reflection file (typically with an .hkl extension).
Expert Insight: Low-temperature data collection is almost always beneficial for small organic molecules. It not only improves the quality of the diffraction data but also helps in stabilizing disordered structures.
Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule.
Structure Solution and Refinement using SHELX
The SHELX suite of programs is a powerful and widely used tool for solving and refining crystal structures.[11][12]
Protocol 4: Structure Solution and Refinement with SHELXL
Software:
-
SHELXS or SHELXT for structure solution.
-
SHELXL for structure refinement.
-
A graphical user interface such as Olex2 or WinGX is highly recommended for managing the refinement process.
Procedure:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the structure.
-
Initial Refinement: The initial model is refined against the experimental data using a least-squares method.[13] In this stage, the positions of the non-hydrogen atoms are refined isotropically.
-
Anisotropic Refinement: The refinement is then extended to include anisotropic displacement parameters (ADPs) for the non-hydrogen atoms, which model their thermal motion as ellipsoids.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model (e.g., AFIX instructions in SHELXL).
-
Final Refinement Cycles: The refinement is continued until convergence is reached, meaning that the shifts in the refined parameters are negligible. The quality of the final model is assessed using various crystallographic indicators.
Key Crystallographic Refinement Parameters
| Parameter | Description | Ideal Value |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for good quality structures |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 is generally acceptable |
| Goof (S) | Goodness-of-fit. Should be close to 1 for a good model. | ~ 1.0 |
| Max/Min Residual Electron Density | The highest and lowest peaks in the final difference Fourier map. Should be close to zero. | < ±0.5 e⁻/ų |
Expert Insight: The refinement process is iterative. It often involves cycles of refinement, inspection of the model and the difference electron density map, and making necessary adjustments, such as modeling disorder if present.[11]
Advanced Structural Analysis: Deeper Insights into Molecular Interactions
Beyond the basic molecular structure, a detailed analysis of the crystal packing and intermolecular interactions provides a deeper understanding of the compound's properties.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[14][15][16] The Hirshfeld surface is a unique boundary for a molecule in a crystal, and it can be colored to map various properties, such as the distance to the nearest atom outside the surface (d_norm).
Protocol 5: Hirshfeld Surface Analysis
Software:
-
CrystalExplorer[17]
Procedure:
-
Import CIF: Import the final crystallographic information file (CIF) into CrystalExplorer.
-
Generate Hirshfeld Surface: Generate the Hirshfeld surface for the molecule of interest.
-
Map d_norm: Map the d_norm property onto the surface. Red spots on the d_norm surface indicate close intermolecular contacts, which often correspond to hydrogen bonds.
-
Generate 2D Fingerprint Plots: Create 2D fingerprint plots, which summarize the intermolecular contacts in the crystal.[17] These plots provide quantitative information about the percentage contribution of different types of interactions (e.g., H...H, C...H, N...H).
Expert Insight: Hirshfeld surface analysis provides a visually intuitive way to understand the complex network of intermolecular interactions that govern the crystal packing. It is particularly useful for comparing the packing of closely related derivatives.
Computational Analysis: Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations can be used to complement the experimental X-ray data and provide further insights into the electronic structure and properties of the molecule.[18][19][20]
Protocol 6: DFT Calculations
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
Procedure:
-
Geometry Optimization: Perform a gas-phase geometry optimization of the molecule starting from the coordinates obtained from the crystal structure. This allows for a comparison between the solid-state and the theoretical gas-phase conformation.
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized geometry corresponds to a true energy minimum.
-
Frontier Molecular Orbital (FMO) Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic properties.[21]
-
Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the electron density distribution and identify the electrophilic and nucleophilic sites of the molecule.[21]
Expert Insight: Comparing the DFT-optimized geometry with the experimental crystal structure can reveal the effects of crystal packing forces on the molecular conformation.
Data Archiving and Visualization: Sharing Your Findings
Properly archiving and visualizing your crystal structure is crucial for publication and for sharing your results with the scientific community.
The Cambridge Structural Database (CSD)
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[22][23] It is standard practice to deposit your crystal structure data with the CCDC (Cambridge Crystallographic Data Centre) before publication.
Visualization
High-quality graphical representations of your crystal structure are essential for publications and presentations. Software like Mercury, Olex2, and Diamond can be used to generate publication-ready images of the molecule, its packing, and intermolecular interactions.
Conclusion
The crystal structure analysis of 3,4-dimethyl-4H-1,2,4-triazole derivatives is a multi-faceted process that requires a combination of synthetic chemistry, meticulous experimental technique, and computational analysis. This guide has provided a comprehensive workflow, from the synthesis of the target compounds to the advanced analysis of their crystal structures. By understanding the principles and protocols outlined herein, researchers can effectively utilize single-crystal X-ray diffraction to gain profound insights into the structure-property relationships of these important heterocyclic compounds, thereby accelerating the pace of drug discovery and materials development.
Diagrams
Experimental Workflow for Crystal Structure Analysis
Caption: Overall workflow from synthesis to advanced analysis.
Logical Flow of Structure Solution and Refinement
Caption: Iterative process of crystal structure refinement.
References
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019-02-12). PubMed Central. Available at: [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. (2020-07-20). ACS Publications. Available at: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies. Available at: [Link]
-
User guide to crystal structure refinement with SHELXL. Reza Latifi. Available at: [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020-12-19). MDPI. Available at: [Link]
-
COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. International Research Journal of Education and Technology. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. (2023-03-01). Royal Society of Chemistry. Available at: [Link]
-
The Hirshfeld Surface. CrystalExplorer. Available at: [Link]
-
The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]
-
Single-crystal X-ray Diffraction. (2007-05-17). SERC (Carleton). Available at: [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025-08-07). ResearchGate. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. Available at: [Link]
-
Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Available at: [Link]
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SciRP.org. Available at: [Link]
-
Presentation title Single Crystal Diffraction: The Definitive Structural Technique. (2016-08-08). ORNL Neutron Sciences. Available at: [Link]
-
Crystal structure refinement with SHELXL. PMC - NIH. Available at: [Link]
-
(PDF) Review Article: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022-04-28). ResearchGate. Available at: [Link]
-
Hirshfeld surface analysis. CrystEngComm (RSC Publishing). Available at: [Link]
- crystallization of small molecules. Unknown Source.
-
Cambridge Structural Database (CSD). Physical Sciences Data science Service. Available at: [Link]
-
Structure Refinement. OlexSys. Available at: [Link]
-
How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025-04-24). YouTube. Available at: [Link]
- Single Crystal X-ray Diffraction and Structure Analysis. Unknown Source.
-
The SHELX package. MIT OpenCourseWare. Available at: [Link]
-
Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2025-11-24). PubMed Central. Available at: [Link]
- Guide for crystalliz
-
Hirshfeld methods and Quantum Crystallography. cdifx. Available at: [Link]
-
(PDF) A computational study of Di-substituted 1,2,3-triazole derivatives as potential drug candidates against Mycobacterium tuberculosis : 3D-QSAR, molecular docking, molecular dynamics, and ADMETox. (2023-06-28). ResearchGate. Available at: [Link]
-
Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Available at: [Link]
-
CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. (2021-03-18). IUCr Journals. Available at: [Link]
-
(PDF) Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026-01-07). Oreate AI Blog. Available at: [Link]
-
Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. Available at: [Link]
-
Data Collection for Crystallographic Structure Determination. PMC - PubMed Central - NIH. Available at: [Link]
-
How to: Access Structures. (2018-06-05). YouTube. Available at: [Link]
-
1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. CrystEngComm (RSC Publishing). Available at: [Link]
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- 23. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Computational Modeling of 3,4-dimethyl-4H-1,2,4-triazole Interactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview and detailed protocols for the computational modeling of 3,4-dimethyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry. We move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational workflow. The protocols cover foundational techniques, including molecular docking for binding pose prediction and molecular dynamics for assessing complex stability, culminating in a discussion of advanced quantum mechanics/molecular mechanics (QM/MM) methods for high-accuracy energetic analysis. This document is designed to empower researchers to confidently model the interactions of this and similar small molecules with their biological targets.
Introduction: The "Why" of Modeling 3,4-dimethyl-4H-1,2,4-triazole
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents due to its favorable metabolic stability and ability to engage in diverse non-covalent interactions.[1][2] Understanding how a specific derivative, 3,4-dimethyl-4H-1,2,4-triazole, interacts with biological macromolecules is paramount for rational drug design and lead optimization. Computational modeling provides a powerful lens through which we can visualize and quantify these interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.[3][4]
By simulating these interactions, we can predict binding affinity, understand the dynamics of a ligand-receptor complex, and elucidate the key chemical features responsible for biological activity.[5] This guide will detail a multi-tiered approach, beginning with rapid, efficient methods like molecular docking and progressing to more computationally intensive, but highly informative, techniques like molecular dynamics and QM/MM.[6][7]
Core Properties of 3,4-dimethyl-4H-1,2,4-triazole
Before any simulation, a thorough understanding of the ligand's physicochemical properties is essential. These properties govern its behavior in both in silico and biological environments.
| Property | Value | Data Source |
| Molecular Formula | C₄H₇N₃ | PubChem[8] |
| Molecular Weight | 97.12 g/mol | PubChem[8] |
| IUPAC Name | 3,4-dimethyl-1,2,4-triazole | PubChem[8] |
| SMILES | CC1=NN=CN1C | PubChem[8] |
| Hydrogen Bond Donors | 0 | PubChem[8] |
| Hydrogen Bond Acceptors | 2 | PubChem[8] |
| LogP (Computed) | -0.2 | PubChem[8] |
| Topological Polar Surface Area | 30.7 Ų | PubChem[8] |
Part I: Molecular Docking — Predicting the Handshake
Expertise & Rationale: Molecular docking serves as our first-pass computational assay.[9] It predicts the preferred orientation of a ligand when bound to a receptor, effectively modeling the initial "handshake" between the two molecules. The core principle is twofold: a search algorithm explores various possible conformations of the ligand within the binding site, and a scoring function estimates the binding affinity for each pose.[5] A successful docking protocol not only predicts the most likely binding mode but also provides a semi-quantitative estimate of binding strength, allowing for the ranking of different compounds.[1]
Protocol 1: Virtual Screening of 3,4-dimethyl-4H-1,2,4-triazole Against a Protein Target
This protocol uses AutoDock Vina, a widely used and validated open-source docking program, as an example.
Step 1: Target Protein Preparation
-
Action: Obtain the 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for this.
-
Causality: The crystal structure provides the atomic coordinates necessary for the simulation. It is the blueprint of our binding site.
-
Procedure:
-
Download the protein structure in PDB format.
-
"Clean" the structure: Remove co-crystallized ligands, solvent molecules (except those known to be critical for binding), and any non-standard residues.
-
Add polar hydrogens and assign atomic charges. This is critical as electrostatic interactions are a major component of the scoring function. Tools like UCSF Chimera or PyMOL are excellent for this.
-
Save the prepared protein structure as a .pdbqt file, the required input format for AutoDock Vina.
-
Step 2: Ligand Preparation
-
Action: Convert the 2D structure of 3,4-dimethyl-4H-1,2,4-triazole into a 3D, energy-minimized conformer.
-
Causality: The docking algorithm needs a valid 3D starting structure for the ligand. Energy minimization ensures the ligand is in a low-energy, physically plausible conformation.
-
Procedure:
-
Obtain the SMILES string (CC1=NN=CN1C) from PubChem.[8]
-
Use a tool like Open Babel or the online SMILES converter to generate a 3D structure (.sdf or .mol2 format).
-
Perform a quick energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Convert the minimized ligand structure to the .pdbqt format, which defines rotatable bonds and atomic charges.
-
Step 3: Defining the Search Space (The Grid Box)
-
Action: Define a three-dimensional box in the protein's binding site where the docking algorithm will search for poses.
-
Causality: This step focuses the computational effort on the region of interest, saving immense amounts of time and increasing the chances of finding the correct pose. If a co-crystallized ligand was present, defining the box around its location is a common and effective strategy.
-
Procedure:
-
Load the prepared protein into a visualization tool (e.g., AutoDock Tools, UCSF Chimera).
-
Identify the active site.
-
Define the center and dimensions (in Ångströms) of a grid box that encompasses the entire binding pocket with a small margin.
-
Step 4: Running the Docking Simulation
-
Action: Execute the AutoDock Vina software with the prepared protein, ligand, and grid parameters.
-
Causality: Vina's algorithm will now systematically place the ligand in the grid box, evaluate its conformation and orientation using its scoring function, and rank the results.
-
Procedure:
-
Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, and the grid box parameters.
-
Run the simulation from the command line: vina --config conf.txt --log log.txt
-
Step 5: Analysis and Validation
-
Action: Analyze the output poses and their corresponding binding energy scores.
-
Causality: The binding energy (in kcal/mol) provides an estimate of affinity, with more negative values indicating stronger binding. Visual inspection of the top-ranked pose is crucial to ensure it makes chemical sense (e.g., hydrogen bonds are formed, hydrophobic parts are in greasy pockets).
-
Trustworthiness Check: To validate the protocol, perform a "re-docking" experiment. If the original PDB structure contained a ligand, remove it and dock it back in. If the protocol is sound, the top-ranked docked pose should have a low Root Mean Square Deviation (RMSD) compared to the crystallographic pose (< 2.0 Å is a common benchmark).
Workflow Visualization: Molecular Docking
Caption: A generalized workflow for molecular docking simulations.
Part II: Molecular Dynamics — Watching the Dance
Expertise & Rationale: While docking provides a static snapshot, molecular dynamics (MD) simulations offer a movie.[10] MD allows us to observe the physical movement of atoms over time, providing critical insights into the stability and dynamics of the ligand-protein complex.[6] Starting from a high-scoring docked pose, an MD simulation can confirm whether the predicted interactions are stable in a more realistic, solvated environment or if the ligand shifts or even dissociates.[11] This step is essential for validating docking results and understanding the nuanced, dynamic nature of molecular recognition.
Protocol 2: Stability Assessment of a 3,4-dimethyl-4H-1,2,4-triazole-Protein Complex
This protocol provides a general framework applicable to MD engines like GROMACS or AMBER.
Step 1: System Preparation & Parameterization
-
Action: Create a simulation-ready system from the docked complex. This involves assigning force field parameters to both the protein and the ligand.
-
Causality: A force field is a set of mathematical functions and parameters that describe the potential energy of the system. An accurate force field is the foundation of a physically meaningful simulation. While standard force fields (e.g., AMBER, CHARMM) exist for proteins, small molecules like our triazole derivative require custom parameterization, often using tools like Antechamber or CGenFF.
-
Procedure:
-
Select the best pose from the docking output.
-
Generate a topology and parameter file for 3,4-dimethyl-4H-1,2,4-triazole.
-
Combine the protein and ligand into a single complex.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
Step 2: Minimization and Equilibration
-
Action: Relax the system to remove steric clashes and gradually bring it to the desired simulation temperature and pressure.
-
Causality: The initial system setup can have unfavorable atomic arrangements. Energy minimization resolves these. Equilibration ensures the system is thermally stable before the production run, preventing artifacts. This is a two-stage process:
-
NVT Equilibration: The system is heated to the target temperature (e.g., 300 K) while keeping the Number of particles, Volume, and Temperature constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.
-
NPT Equilibration: The system is brought to the target pressure (e.g., 1 bar) while keeping the Number of particles, Pressure, and Temperature constant. This ensures the correct solvent density.
-
Step 3: Production MD Simulation
-
Action: Run the simulation for a defined period (e.g., 50-100 nanoseconds) without restraints.
-
Causality: This is the data-gathering phase. The simulation numerically solves Newton's equations of motion, generating a trajectory that describes how the position and velocity of every atom evolve over time.[10] A longer simulation time increases the likelihood of observing meaningful conformational changes.[12]
Step 4: Trajectory Analysis
-
Action: Analyze the saved trajectory to extract quantitative metrics of stability.
-
Trustworthiness Check: The primary goal is to assess stability. Key metrics include:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the system has reached equilibrium. A continuously rising ligand RMSD suggests it is unstable in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein, which may be important for ligand binding or conformational changes.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. Do they persist throughout the simulation? Quantifying the percentage of simulation time a specific hydrogen bond exists provides strong evidence for its importance.
-
Quantitative Data Summary from MD
| Metric | Typical Result (for a stable complex) | Interpretation |
| Protein Backbone RMSD | Plateaus around 1.5 - 3.0 Å | The overall protein fold is stable. |
| Ligand RMSD (fit to protein) | Plateaus at a low value (< 2.5 Å) | The ligand maintains a stable binding pose. |
| Key H-Bonds Occupancy | > 50% | The specific hydrogen bond is a stable and significant interaction. |
| Radius of Gyration (Rg) | Remains constant | The protein's overall compactness is not changing, indicating no unfolding. |
Workflow Visualization: Molecular Dynamics
Caption: A standard workflow for setting up and analyzing an MD simulation.
Part III: Advanced Application — QM/MM for High-Fidelity Insights
Expertise & Rationale: For certas, the classical mechanics approximation of MD and docking is insufficient. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that offers a higher level of theory.[7] It treats a small, critical region of the system (e.g., the ligand and key active site residues) with computationally expensive but highly accurate quantum mechanics, while the rest of the system is treated with efficient classical molecular mechanics.[13]
When to Use QM/MM:
-
Covalent Interactions: If the triazole derivative is suspected of forming a covalent bond with the target.
-
Charge Transfer & Polarization: To accurately model interactions where electron clouds are significantly distorted, such as interactions with metal ions in a metalloprotein.
-
Reaction Mechanisms: To study enzyme-catalyzed reactions where bond breaking and forming occurs.
-
Binding Energy Refinement: To obtain highly accurate binding energy calculations that can better correlate with experimental data.[14]
A full QM/MM protocol is beyond the scope of this guide due to its complexity and software-dependency. However, understanding its place in the computational toolkit is vital for a senior scientist. It is the ultimate tool for refining our understanding when classical methods suggest a particularly interesting or unusual interaction that warrants a deeper, more physically accurate investigation.
Logical Relationship of Computational Methods
Caption: The synergistic relationship between key computational modeling techniques.
References
-
Title: 3,4-dimethyl-4H-1,2,4-triazole Source: PubChem URL: [Link]
-
Title: An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions Source: Pharmacia URL: [Link]
-
Title: Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments Source: ACS Chemical Reviews URL: [Link]
-
Title: Molecular dynamics simulations as a guide for modulating small molecule aggregation Source: RSC Chemical Science URL: [Link]
-
Title: Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions Source: MDPI URL: [Link]
-
Title: Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities Source: ResearchGate URL: [Link]
-
Title: Computational evaluation of protein – small molecule binding Source: PMC, National Institutes of Health URL: [Link]
-
Title: Synthesis of 1,2,4 triazole compounds Source: ISRES URL: [Link]
-
Title: Molecular Dynamics Simulation small molecule Source: YouTube URL: [Link]
-
Title: Quantum mechanics implementation in drug-design workflows: does it really help? Source: National Institutes of Health URL: [Link]
-
Title: Computational model of molecular interactions could improve new medicine development Source: European Pharmaceutical Review URL: [Link]
-
Title: A review on methods of synthesis of 1,2,4-triazole derivatives Source: SciSpace URL: [Link]
-
Title: Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors Source: Cal-Tek URL: [Link]
-
Title: In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier Source: MDPI URL: [Link]
-
Title: Modeling the Drug-Receptor Interaction in Quantum Pharmacology Source: Repositorio Académico - Universidad de Chile URL: [Link]
-
Title: Computational probing protein–protein interactions targeting small molecules Source: Bioinformatics, Oxford Academic URL: [Link]
-
Title: User-Friendly Quantum Mechanics: Applications for Drug Discovery Source: JoVE URL: [Link]
-
Title: Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies Source: International Journal of Pharmaceutical and Bio-Medical Science URL: [Link]
-
Title: Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry Source: National Institutes of Health URL: [Link]
-
Title: 1H-1,2,4-Triazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives Source: PMC, National Institutes of Health URL: [Link]
-
Title: Computational approaches for the design of modulators targeting protein-protein interactions Source: eScholarship.org URL: [Link]
-
Title: Computing Solvation Free Energies of Small Molecules with Experimental Accuracy Source: Journal of the American Chemical Society URL: [Link]
-
Title: Binding Free Energy Calculation Using Quantum Mechanics Aimed for Drug Lead Optimization Source: ResearchGate URL: [Link]
-
Title: Molecular dynamics Source: Wikipedia URL: [Link]
-
Title: Chemistry of 1, 2, 4-Triazole: A Review Article Source: International Journal of Science and Research (IJSR) URL: [Link]
-
Title: 1,2,4-Triazole Source: Wikipedia URL: [Link]
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screening 3,4-dimethyl-4H-1,2,4-triazole for biological activity
Application Note: Screening 3,4-Dimethyl-4H-1,2,4-Triazole for Biological Activity
Part 1: Executive Summary & Structural Context
3,4-dimethyl-4H-1,2,4-triazole represents a distinct subclass of the privileged 1,2,4-triazole scaffold.[1][2] Unlike clinically established antifungals (e.g., Fluconazole, Voriconazole) which are typically 1-substituted and utilize the N-4 nitrogen to coordinate with the heme iron of CYP51 (lanosterol 14
Scientific Implication: The N-4 methylation structurally precludes the classical "heme-iron coordination" mechanism utilized by azole antifungals.[1][2] Therefore, screening this molecule requires a broader phenotypic approach, as its activity is likely driven by alternative mechanisms such as:
-
Antibacterial Activity: Modulation of bacterial cell wall synthesis or metabolic pathways.[1]
-
Non-Classical Antifungal Activity: Inhibition of alternative targets (e.g., fungal mitochondria).[1][2]
-
Cytotoxicity: Potential as an anti-proliferative agent against cancer cell lines (e.g., via GSK-3
inhibition).[1][2][3]
This guide details a hierarchical screening protocol designed to deconvolute the biological profile of N-4 substituted triazoles.
Part 2: Compound Management & Preparation
Reliable data begins with precise compound handling.[1] Small nitrogen-rich heterocycles are generally stable but hygroscopic.[1][2]
Solubility & Stock Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous,
99.9%.[1][2] -
Target Stock Concentration: 10 mM or 50 mM.
-
Storage: -20°C in amber glass vials (prevent photodegradation) with PTFE-lined caps.
Protocol:
-
Weigh 3,4-dimethyl-4H-1,2,4-triazole (MW: ~97.12 g/mol ).[1][2]
-
Calculate DMSO volume:
.[1][2] -
Vortex for 30 seconds. If undissolved, sonicate at 40 kHz for 5 minutes at room temperature.
-
QC Check: Inspect for precipitation. If clear, proceed to aliquoting (avoid freeze-thaw cycles).[1][2]
Part 3: Primary Screening (Antimicrobial & Antifungal)[1][2]
Since the N-4 position is blocked, we prioritize a broad Phenotypic Microdilution Assay to identify potency (MIC) without assuming a specific target.
Experimental Design (96-Well Plate Format)
Step-by-Step Protocol
-
Inoculum Prep:
-
Plate Setup:
-
Inoculation:
-
Incubation:
-
Readout:
Data Table Template:
| Organism | Strain | Reference Drug MIC ( | 3,4-dimethyl...[1][2] MIC ( | Activity Status |
| S. aureus | ATCC 29213 | 0.25 (Cipro) | TBD | |
| E. coli | ATCC 25922 | 0.015 (Cipro) | TBD | |
| C. albicans | ATCC 90028 | 0.5 (Fluconazole) | TBD |
Part 4: Secondary Screening (Cytotoxicity & Selectivity)
To validate the compound as a drug candidate, you must distinguish between specific antimicrobial activity and general toxicity.[1]
MTT Cell Viability Assay
-
Cell Lines: HEK293 (Human Embryonic Kidney) or HepG2 (Liver - metabolic competence).[1][2]
-
Objective: Determine CC50 (Cytotoxic Concentration 50%).
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Remove media. Add 100
L fresh media containing graded concentrations of 3,4-dimethyl-4H-1,2,4-triazole (0.1 – 100 M). -
Incubation: 48 hours at 37°C, 5% CO2.
-
Labeling: Add 10
L MTT reagent (5 mg/mL). Incubate 4h. -
Solubilization: Aspirate media. Add 100
L DMSO to dissolve formazan crystals.[1] -
Quantification: Measure Absorbance at 570 nm.
Selectivity Index (SI) Calculation
The "Holy Grail" metric for early discovery.[1][2]
Part 5: Visualizations (Workflow & Mechanism)
Screening Workflow Diagram
Caption: Hierarchical screening cascade prioritizing phenotypic activity before mechanistic deconvolution.
Structural Activity Hypothesis (SAR)
Caption: SAR divergence: N4-substitution (red) suggests non-CYP51 mechanisms compared to classical N1-substituted antifungals.[1][2]
Part 6: References
-
BenchChem. Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. (Accessed 2023).[1][2] Link[1][2]
-
National Institutes of Health (NIH). Novel 1, 2, 4-Triazoles as Antifungal Agents.[1][2] PMC PubMed Central.[1] Link
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1]Link[1][2]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Antifungal Susceptibility Testing Methods.[1]Link[1][2]
-
MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives.Link[1][2]
Sources
Application Note: Functionalization of the 3,4-Dimethyl-4H-1,2,4-Triazole Ring
This application note details the functionalization of 3,4-dimethyl-4H-1,2,4-triazole , a critical heterocyclic scaffold in medicinal chemistry and materials science. This guide prioritizes the direct functionalization of the C5-H bond, which is the primary reactive site for this specific isomer.
Executive Summary
The 3,4-dimethyl-4H-1,2,4-triazole scaffold is a privileged motif in drug discovery, serving as a bioisostere for amides and carboxylic acids. Its unique electronic structure—characterized by a pyrrole-like N4 nitrogen and pyridine-like N1/N2 nitrogens—renders the C5-H position highly acidic and amenable to direct functionalization.
This guide provides three validated protocols for modifying this ring:
-
Direct C-5 Lithiation: For introducing alkyl, acyl, or heteroatom groups.
-
Copper-Catalyzed C-H Arylation: For constructing biaryl scaffolds.
-
Triazolium Salt Formation: For generating N-Heterocyclic Carbene (NHC) precursors.
Structural Analysis & Reactivity Profile
Understanding the electronic bias of the ring is prerequisite to successful functionalization.
-
N4-Position (Substituted): The methyl group at N4 blocks tautomerization, locking the aromatic system. N4 donates its lone pair into the
-system, making the ring electron-rich compared to pyridine but electron-deficient compared to pyrrole. -
C5-Position (Reactive Site): The C5 proton is flanked by the pyridine-like N1 and the pyrrole-like N4. The inductive withdrawal from N1 makes C5-H significantly more acidic (
in DMSO) than the C3-methyl protons. -
C3-Position (Blocked): Occupied by a methyl group.[1] While lateral lithiation (deprotonation of the CH
) is possible, it generally requires higher temperatures or weaker bases than ring lithiation at C5.
Reactivity Flowchart
Figure 1: Primary functionalization pathways for the 3,4-dimethyl-4H-1,2,4-triazole scaffold.
Protocol A: Regioselective C-5 Lithiation and Trapping
This protocol utilizes the inherent acidity of the C5-H bond. The resulting organolithium intermediate is unstable at ambient temperatures and must be generated at low temperature (-78°C) to prevent ring fragmentation or lateral metalation migration.
Materials
-
Substrate: 3,4-Dimethyl-4H-1,2,4-triazole (1.0 equiv)
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
-
Solvent: Anhydrous THF (freshly distilled or from SPS)
-
Electrophile: Aldehyde, Ketone, Alkyl Halide, or DMF (1.2 equiv)
-
Quench: Sat. aq. NH
Cl
Step-by-Step Procedure
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 10 minutes.
-
Dissolution: Add 3,4-dimethyl-4H-1,2,4-triazole (1 mmol, 97 mg) and anhydrous THF (5 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (0.44 mL, 1.1 mmol) over 5 minutes. The solution may turn a pale yellow.
-
Critical Note: Stir at -78°C for exactly 30 minutes . Longer times may lead to equilibration to the thermodynamically more stable lateral lithio-species (C3-CH
Li), though C5-Li is kinetically favored.
-
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 mmol) neat or dissolved in minimal THF dropwise.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 30 minutes.
-
Workup: Quench with saturated NH
Cl (5 mL). Extract with EtOAc (3 x 10 mL). Dry combined organics over Na SO and concentrate.
Data Validation:
-
NMR: Loss of the C5 proton singlet (
ppm). -
Yield: Typically 65-85% depending on electrophile efficiency.
Protocol B: Copper-Catalyzed C-H Arylation
For installing aryl groups at C5, transition metal catalysis is superior to lithiation/transmetalation. Copper catalysis is preferred over palladium for 1,2,4-triazoles due to the "base-assisted" mechanism that leverages the acidic C5-H.
Mechanism: Concerted Metalation-Deprotonation (CMD)
The reaction proceeds via coordination of the Cu(I) species to N4 (or N1), followed by a base-assisted deprotonation of C5-H to form a cuprate intermediate, which then undergoes oxidative addition with the aryl halide.
Materials
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline or DMEDA (20 mol%)
-
Base: LiOtBu (2.0 equiv) - Crucial for CMD mechanism
-
Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure
-
Charge: To a pressure tube or Schlenk flask, add 3,4-dimethyl-4H-1,2,4-triazole (1.0 mmol), Aryl Iodide (1.2 mmol), CuI (19 mg, 0.1 mmol), Phenanthroline (36 mg, 0.2 mmol), and LiOtBu (160 mg, 2.0 mmol).
-
Inert: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add 1,4-Dioxane (3 mL) via syringe.
-
Reaction: Seal the tube and heat to 120°C for 16-24 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove copper salts. Wash the filtrate with water and brine.
-
Purification: Flash column chromatography (typically DCM/MeOH gradients).
Reaction Pathway Diagram
Figure 2: Catalytic cycle for the Cu-mediated C-H arylation of 3,4-dimethyl-4H-1,2,4-triazole.
Protocol C: Synthesis of Triazolium Salts (NHC Precursors)
Functionalization at N1 via alkylation converts the neutral triazole into a cationic triazolium salt. These salts are precursors to N-Heterocyclic Carbenes (NHCs), which are potent ligands for organometallic catalysis.
Materials
-
Reagent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr)
-
Solvent: Acetonitrile (MeCN)
-
Conditions: Reflux
Procedure
-
Dissolve 3,4-dimethyl-4H-1,2,4-triazole (1 mmol) in MeCN (2 mL).
-
Add Alkyl Halide (1.2 mmol).
-
Heat to reflux (80°C) for 4-12 hours.
-
Isolation: The product often precipitates as a white solid. Cool to 0°C, filter, and wash with cold Et
O. -
Usage: The resulting 1,3,4-trimethyl-1,2,4-triazolium iodide can be deprotonated (using KOtBu) to generate the free carbene for metal complexation.
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield (Lithiation) | Decomposition of C5-Li species. | Ensure temperature is strictly |
| Mixture of Regioisomers | Lateral lithiation at C3-Me. | Use a non-nucleophilic base (LDA) instead of n-BuLi, or strictly control temperature. C5-H is kinetically favored. |
| No Reaction (Arylation) | Catalyst poisoning or poor solubility. | Switch ligand to DMEDA. Ensure LiOtBu is fresh and dry (hygroscopic). Increase temp to 140°C. |
| C5-H vs N-Alkylation | Competition during alkylation. | N1-alkylation is the dominant pathway for neutral triazoles with alkyl halides. C5-alkylation requires pre-lithiation. |
References
-
Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles. PubMed. Available at: [Link] (Analogous C-H activation mechanistic grounding).
-
Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents. ResearchGate. Available at: [Link] (Detailed lithiation stability data).
-
Metal catalyzed C–H functionalization on triazole rings. RSC Advances. Available at: [Link] (Comprehensive review of Cu/Pd protocols).
-
Synthesis of 1,2,4-Triazol-5-ylidenes. ResearchGate. Available at: [Link] (Carbene precursor protocols).
-
Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. Available at: [Link] (Methodology for arylation).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-dimethyl-4H-1,2,4-triazole
Welcome to the technical support center for the synthesis of substituted 1,2,4-triazoles. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of 3,4-dimethyl-4H-1,2,4-triazole. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategy.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its metabolic stability and ability to engage in hydrogen bonding.[1][2] However, the synthesis of specific isomers, such as 3,4-dimethyl-4H-1,2,4-triazole, presents a significant challenge: controlling the regioselectivity of N-alkylation. This guide provides a structured approach to overcoming this and other common hurdles.
Section 1: Synthesis Overview and Core Challenges
The most direct and common approach to synthesizing 3,4-dimethyl-4H-1,2,4-triazole involves the N-methylation of a 3-methyl-4H-1,2,4-triazole precursor. This seemingly straightforward step is complicated by the presence of three nitrogen atoms (N1, N2, and N4) that can be alkylated, leading to a mixture of isomers and consequently, a lower yield of the desired product.
Caption: General workflow for the synthesis of 3,4-dimethyl-4H-1,2,4-triazole.
The primary goal is to maximize the kinetic and thermodynamic favorability of methylation at the N4 position while minimizing reactions at N1 and N2.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.
Q1: My final product is a complex mixture of isomers, resulting in a very low yield of the desired 3,4-dimethyl-4H-1,2,4-triazole. How can I improve the regioselectivity?
A1: This is the most critical challenge. Regioselectivity in the N-alkylation of 1,2,4-triazoles is highly dependent on the reaction conditions, which dictate the nucleophilicity of the different nitrogen atoms in the intermediate triazolate anion. The key is to create an environment that favors methylation at the N4 position.
Causality & Solution:
-
Choice of Base and Solvent: The interplay between the base and solvent is paramount. Deprotonation of 3-methyl-4H-1,2,4-triazole generates a delocalized anion. The location of the counter-ion (from the base) and the solvating properties of the medium will influence which nitrogen atom is most available for nucleophilic attack.
-
To Favor N4-Alkylation: Use a weaker base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). In this scenario, a stronger ionic interaction is maintained between the N1 and the counterion, sterically hindering it. The N4 nitrogen, being further away and less sterically encumbered, becomes the preferred site for alkylation.
-
Conditions that Favor N1/N2-Alkylation (to be avoided): Using a strong base like sodium hydride (NaH) in a solvent like Tetrahydrofuran (THF) fully dissociates the anion. This makes the N1 and N2 positions, which bear a greater share of the negative charge, more nucleophilic, leading to a mixture of 1,3- and 2,3-dimethyl isomers.[3] Polar protic solvents (e.g., ethanol) can also lead to poor selectivity by forming hydrogen bonds and altering the nucleophilicity of the nitrogen atoms.
-
-
Temperature Control: Alkylation reactions should generally be run at room temperature or slightly above (e.g., 40-50°C).[4] Elevated temperatures can provide enough energy to overcome the activation barrier for alkylation at the less favored N1/N2 sites, reducing selectivity.
Data Summary: Optimizing N-Methylation Regioselectivity
| Parameter | Condition to Maximize N4-Yield | Condition Leading to Isomer Mixture | Scientific Rationale |
| Base | K₂CO₃, Na₂CO₃ | NaH, Sodium Methoxide | Weaker bases maintain ionic association at N1, sterically directing methylation to N4. Strong bases create a "naked" anion, favoring attack at the more electronically dense N1/N2 positions. |
| Solvent | DMF, DMSO | THF, Ethanol, Water | Polar aprotic solvents effectively solvate the cation without interfering with the triazolate anion, promoting the desired regiochemistry. |
| Temperature | 25 - 50 °C | > 80 °C | Lower temperatures favor the kinetically preferred product and prevent overcoming the activation energy for side reactions. |
Q2: The reaction seems sluggish or incomplete, even after prolonged reaction times. What could be the issue?
A2: Incomplete conversion is another common source of low yield. Several factors related to reagent quality and reaction setup can be responsible.
Causality & Solution:
-
Reagent Purity: Ensure all reagents are pure and dry.
-
Solvent: Use anhydrous DMF or your chosen polar aprotic solvent. Water can react with the base and interfere with the deprotonation step.
-
Methylating Agent: Use fresh methyl iodide or dimethyl sulfate. Methyl iodide, in particular, can degrade over time, releasing iodine which gives it a brownish color.
-
Starting Triazole: Ensure your 3-methyl-4H-1,2,4-triazole is pure and dry. Impurities can interfere with the reaction.[5]
-
-
Insufficient Base: Ensure you are using a sufficient molar excess of the base (e.g., 1.5 to 2.0 equivalents) to drive the deprotonation to completion.
-
Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[5] The disappearance of the starting material is a key indicator of completion. If the reaction stalls, a small, additional charge of the methylating agent might be necessary.
Q3: I am struggling to separate the desired 3,4-dimethyl isomer from the side products during purification. What are some effective strategies?
A3: The structural similarity of the N-methylated isomers makes their separation challenging. Standard purification techniques must be optimized for this specific task.
Causality & Solution:
-
Column Chromatography: This is the most reliable method for separating the isomers.
-
Solvent System: The polarity difference between the isomers is small, so a shallow gradient or an isocratic elution with a carefully optimized solvent system is required. Start with a non-polar system like ethyl acetate/hexane and gradually increase the polarity. A chloroform:methanol system (e.g., 95:5) can also be effective.[5]
-
Loading: Do not overload the column. A smaller amount of crude product on a larger column will yield better separation.
-
-
Recrystallization: If a solid product is obtained and one isomer is significantly more abundant, recrystallization can be a highly effective final purification step. The choice of solvent is critical and must be determined empirically. A solvent pair system (e.g., ethanol/water or ethyl acetate/hexane) where the product is soluble in one solvent at high temperature and insoluble in the other may be effective.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the mechanistic basis for preferring N4-alkylation under specific conditions?
-
A: In the presence of a base like K₂CO₃ in DMF, an equilibrium is established where the potassium ion (K⁺) forms a tight ion pair with the most electronegative nitrogen, N1. This association sterically shields the N1 and N2 positions. The N4 nitrogen, while less nucleophilic, is sterically accessible, making it the primary site of attack for the incoming electrophile (the methyl group from methyl iodide).
-
-
Q: Are there alternative synthetic routes that completely avoid the issue of regioselectivity?
-
A: Yes, though they are often more complex. One could envision a route starting with N-methylhydrazine and reacting it with reagents that would form the 3-methyl-1,2,4-triazole ring, thereby installing the N4-methyl group from the beginning. Another approach involves the cyclization of diacylhydrazines with an appropriate amine.[6] These methods, however, may have their own challenges, such as the availability of starting materials and different side reactions.
-
-
Q: Which analytical techniques are best for confirming the structure of the 3,4-dimethyl isomer and quantifying the purity?
-
A: A combination of techniques is essential:
-
¹H NMR: This is the most powerful tool. The chemical shifts of the two methyl groups and the C5-proton will be distinct for each isomer. The 3,4-dimethyl isomer will show two methyl singlets and one ring proton singlet. The 1,3-dimethyl isomer will also show two methyl singlets and one ring proton singlet, but their chemical shifts will differ. Comparing your spectra to literature values is crucial.
-
¹³C NMR: Will show distinct signals for the methyl carbons and the ring carbons for each isomer.
-
LC-MS: Useful for monitoring the reaction and confirming the mass of the product (m/z = 111.14 g/mol ). The different isomers will likely have slightly different retention times on a reverse-phase HPLC column.
-
-
Section 4: Optimized Experimental Protocol for N4-Methylation
This protocol is designed to maximize the yield of 3,4-dimethyl-4H-1,2,4-triazole by promoting N4-selectivity.
-
Reagents & Setup:
-
3-methyl-4H-1,2,4-triazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
-
Procedure:
-
To the round-bottom flask, add 3-methyl-4H-1,2,4-triazole and potassium carbonate.
-
Add anhydrous DMF (approx. 5-10 mL per gram of triazole).
-
Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes.
-
Slowly add methyl iodide dropwise to the suspension over 10 minutes.
-
Heat the reaction mixture to 40°C and stir for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrates and remove the DMF under reduced pressure (high vacuum).
-
Dissolve the resulting residue in ethyl acetate and wash with water (3x) to remove any remaining DMF and salts, followed by a brine wash.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product via flash column chromatography on silica gel using an optimized gradient of ethyl acetate in hexane to separate the isomers.
-
Section 5: Visualization of Troubleshooting Logic
This decision tree can help diagnose the cause of low yield in a logical sequence.
Caption: Troubleshooting decision tree for low yield synthesis.
References
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). PubMed Central. [Link]
-
Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]
-
Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). NIH. [Link]
-
Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives. (1993). European Patent Office. [Link]
-
Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. (n.d.). Thieme Connect. [Link]
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). SciSpace. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]
-
1H-1,2,4-Triazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. [Link]
-
Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. (n.d.). ACS Publications. [Link]
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (n.d.). ResearchGate. [Link]
-
Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (n.d.). ResearchGate. [Link]
- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (n.d.).
-
Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (n.d.). ResearchGate. [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). NIH. [Link]
-
Acid‐Catalyzed Alkylation of NH‐1,2,3‐Triazoles with Alcohols. (n.d.). ResearchGate. [Link]
-
Alprazolam. (n.d.). Wikipedia. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe. [Link]
-
N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. (n.d.). PMC. [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Alprazolam - Wikipedia [en.wikipedia.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3,4-dimethyl-4H-1,2,4-triazole
Welcome to the technical support center for the purification of 3,4-dimethyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles to ensure the integrity and purity of your final product.
I. Understanding the Chemistry of Purification
The purification of 3,4-dimethyl-4H-1,2,4-triazole, like any chemical compound, is fundamentally about separating the desired molecule from impurities. The choice of purification technique is dictated by the physical and chemical properties of both the target compound and its contaminants.
Key Properties of 3,4-dimethyl-4H-1,2,4-triazole:
| Property | Estimated Value/Characteristic | Significance for Purification |
| Molar Mass | 97.12 g/mol | Relevant for techniques like mass spectrometry. |
| Melting Point | Expected to be similar to 3,5-dimethyl-4H-1,2,4-triazole (142-146 °C) | A sharp melting point range is a good indicator of purity. Recrystallization is a suitable technique for solids. |
| Boiling Point | Higher than the parent 1,2,4-triazole (260 °C) | Distillation can be a viable purification method, especially for removing lower-boiling impurities. |
| Solubility | Generally soluble in polar organic solvents (e.g., ethanol, methanol, DMF, DMSO) and water.[1][2] | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
| Polarity | Polar molecule due to the presence of nitrogen atoms. | This property governs its behavior in chromatographic separations. |
Common Impurities in Synthesis:
The synthesis of 3,4-dimethyl-4H-1,2,4-triazole typically involves the cyclization of precursors. Based on common synthetic routes for 1,2,4-triazoles, likely impurities include:
-
Unreacted Starting Materials: Such as acetohydrazide and N-methylacetamide or related precursors.[3][4]
-
Regioisomers: Primarily 1,3-dimethyl-1H-1,2,4-triazole and 1,5-dimethyl-1H-1,2,4-triazole, which can form during alkylation steps.
-
Partially Reacted Intermediates: Depending on the synthetic route, these could be various open-chain precursors.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3,4-dimethyl-4H-1,2,4-triazole.
Problem 1: Low Purity After Initial Synthesis
Question: My initial crude product shows multiple spots on TLC and a broad melting point range. How do I proceed with purification?
Answer:
A complex impurity profile requires a systematic approach. The choice of the primary purification technique depends on the nature of the impurities.
Initial Assessment Workflow:
Caption: Initial assessment workflow for crude 3,4-dimethyl-4H-1,2,4-triazole.
Detailed Steps:
-
Thin-Layer Chromatography (TLC):
-
Rationale: TLC provides a quick and inexpensive way to visualize the number of components in your mixture and their relative polarities.
-
Protocol:
-
Dissolve a small sample of your crude product in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as ethyl acetate/hexane (start with a 1:1 ratio and adjust as needed).
-
Visualize the spots using a UV lamp (254 nm) and/or iodine staining.
-
-
Interpretation:
-
Multiple Spots: Indicates the presence of impurities.
-
Rf Values: The distance a spot travels relative to the solvent front (Rf) indicates its polarity. Your target compound, being polar, will likely have a lower to moderate Rf value in this system. Non-polar impurities will have higher Rf values, while very polar impurities will remain near the baseline.
-
-
-
Proton NMR (¹H NMR) Spectroscopy:
-
Rationale: ¹H NMR can help identify the structures of major impurities, particularly unreacted starting materials or regioisomers, by their characteristic chemical shifts and splitting patterns.
-
Procedure: Obtain a ¹H NMR spectrum of your crude product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Interpretation: Compare the spectrum to the expected spectrum of pure 3,4-dimethyl-4H-1,2,4-triazole. Look for signals corresponding to known starting materials or the characteristic signals of other isomers.
-
Problem 2: Recrystallization Yields are Low or Product Oils Out
Question: I'm trying to recrystallize my 3,4-dimethyl-4H-1,2,4-triazole, but I'm either getting very little product back, or it separates as an oil instead of forming crystals. What's going wrong?
Answer:
This is a common issue in recrystallization and usually points to an inappropriate choice of solvent or improper technique.
Recrystallization Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization issues.
Causality and Solutions:
-
Inappropriate Solvent System: The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Solution: Conduct small-scale solubility tests with a range of solvents. Good starting points for 3,4-dimethyl-4H-1,2,4-triazole are ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane.
-
-
Cooling Too Rapidly: Rapid cooling can cause the compound to precipitate as an amorphous solid or oil rather than forming a crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.
-
-
Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved even though its solubility limit has been exceeded.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a small seed crystal of the pure compound.
-
-
"Oiling Out": This occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.
-
Solution: If an oil forms, reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.
-
Problem 3: Poor Separation During Column Chromatography
Question: I'm running a silica gel column to purify my product, but the desired compound is co-eluting with an impurity. How can I improve the separation?
Answer:
Poor separation in column chromatography is typically due to an inappropriate mobile phase polarity or column overloading.
Column Chromatography Optimization:
-
Optimize the Mobile Phase with TLC:
-
Rationale: The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate. This ensures the compound moves down the column at a reasonable rate, allowing for good separation from impurities with different Rf values.
-
Procedure:
-
Run several TLC plates with varying ratios of your chosen solvent system (e.g., ethyl acetate/hexane, dichloromethane/methanol).
-
Select the solvent system that provides the best separation between your product and the impurity, with the target Rf in the optimal range.
-
-
-
Use a Gradient Elution:
-
Rationale: If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution can be effective. You start with a less polar solvent system to elute the non-polar impurities, then gradually increase the polarity to elute your product, and finally, increase the polarity further to wash off the highly polar impurities.
-
-
Check for Column Overloading:
-
Rationale: Using too much crude material for the amount of silica gel will result in broad bands and poor separation.
-
Guideline: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1. This ratio may need to be increased for difficult separations.
-
-
Proper Column Packing:
-
Rationale: An improperly packed column with air bubbles or cracks will lead to channeling of the solvent and poor separation.
-
Technique: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 3,4-dimethyl-4H-1,2,4-triazole?
A1: For most laboratory-scale purifications, recrystallization is often the most efficient and straightforward method, assuming a suitable solvent can be found. It is excellent for removing small amounts of impurities from a solid product. For more challenging separations, particularly with isomeric impurities, column chromatography is the preferred method.
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques should be used to confirm purity:
-
Melting Point: A sharp melting point range (typically 1-2 °C) that is consistent with the literature value is a strong indicator of purity.
-
¹H and ¹³C NMR Spectroscopy: The absence of impurity peaks in the NMR spectra is a powerful confirmation of purity.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide quantitative data on purity by showing a single major peak for the desired compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: My product is a persistent oil. How can I purify it?
A3: If your product is an oil at room temperature, purification options include:
-
Column Chromatography: This is the most common method for purifying oils.
-
Distillation or Kugelrohr Distillation: If the compound is thermally stable and has a boiling point that is sufficiently different from its impurities, distillation under reduced pressure can be effective.
-
Salt Formation: If the triazole can be protonated to form a stable salt (e.g., with HCl or another acid), the salt may be a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
Q4: Can I use distillation to purify 3,4-dimethyl-4H-1,2,4-triazole?
A4: Yes, distillation can be a viable option, particularly for removing lower-boiling impurities like residual solvents. Given that the parent 1,2,4-triazole has a high boiling point (260 °C), 3,4-dimethyl-4H-1,2,4-triazole will also have a high boiling point, making vacuum distillation necessary to prevent decomposition. This method is most effective when there is a significant difference in the boiling points of the product and the impurities.
IV. Experimental Protocols
Protocol 1: Recrystallization of 3,4-dimethyl-4H-1,2,4-triazole
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) both at room temperature and upon heating. A good solvent will show poor solubility at room temperature and good solubility when hot. A mixed solvent system (e.g., ethyl acetate/hexane or ethanol/water) can also be effective.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of 3,4-dimethyl-4H-1,2,4-triazole
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system (e.g., a mixture of ethyl acetate and hexane) that gives the target compound an Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the fractions.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
V. References
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dimethyl-4H-1,2,4-triazole. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Retrieved from [Link]
-
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some new 1,2,4-triazole derivatives. Retrieved from [Link]
-
PubMed. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from [Link]
-
PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Retrieved from [Link]
-
RSC Education. (n.d.). Making triazoles, the green way. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 1,2,3-Triazoles. PubChem. Retrieved from [Link]
-
Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
Sources
overcoming challenges in the synthesis of 4H-1,2,4-triazoles
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Challenges in the Synthesis of 4H-1,2,4-Triazoles
Core Directive & Scope
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide addresses the specific challenges of constructing the 4H-1,2,4-triazole core.
Critical Distinction: In the context of drug discovery, "4H-1,2,4-triazoles" typically refers to 4-substituted-1,2,4-triazoles .
-
Unsubstituted 1,2,4-triazoles exist in a tautomeric equilibrium where the 1H-form is thermodynamically favored over the 4H-form.[1]
-
4-Substituted 1,2,4-triazoles are "locked" in the 4H-isomeric form, making them distinct, stable scaffolds for medicinal chemistry.
This guide focuses on the regioselective synthesis of 4-substituted derivatives and stabilizing the 4H-tautomer.
Route Selection Diagnostic
Before troubleshooting, ensure you are using the correct synthetic pathway for your available starting materials.
Workflow: Synthetic Route Decision Tree
Figure 1: Decision matrix for selecting the optimal synthetic route based on feedstock availability.
Troubleshooting Module: The Transamination Route (Recommended)
Context: This is often the most efficient route for generating 4-substituted triazoles. It involves the reaction of N,N-dimethylformamide azine (DMAZ) with primary amines.
Common Issue: Incomplete Conversion or "Stalled" Reaction
User Report: "I am reacting DMAZ with a sterically hindered aniline (e.g., 2,6-disubstituted), and the reaction stalls at 60% conversion."
Root Cause Analysis: The transamination mechanism relies on the nucleophilic attack of the amine on the azine carbon. Steric bulk ortho to the amine significantly raises the activation energy.
Troubleshooting Steps:
-
Switch Solvent System: Standard conditions often use refluxing toluene or dioxane. For hindered amines, switch to glacial acetic acid or use a p-TsOH (5 mol%) catalyst in xylene to protonate the azine, increasing electrophilicity.
-
Microwave Acceleration:
-
Protocol: Seal the amine (1.0 equiv) and DMAZ (1.2 equiv) in a microwave vial with minimal DMF.
-
Settings: Irradiate at 150°C for 20-40 minutes .
-
Outcome: This overcomes the steric barrier that thermal heating cannot surmount easily.
-
Common Issue: Product is Hygroscopic/Oily
Solution: 4-substituted triazoles can be ionic liquids or low-melting solids.
-
Fix: Convert to the hydrochloride salt immediately. Dissolve the crude oil in dry diethyl ether and bubble HCl gas (or add 4M HCl in dioxane). The salt usually precipitates as a stable, filterable solid.
Troubleshooting Module: The Pellizzari Reaction
Context: Classical condensation of an amide and an acylhydrazide.[2][3]
Reaction:
Common Issue: Formation of 1,3,4-Oxadiazole Side Product
User Report: "My LC-MS shows a peak with the correct mass, but NMR suggests the symmetry is wrong. I suspect I made the oxadiazole instead of the triazole."
Mechanistic Insight: The reaction proceeds through an intermediate acylamidrazone . If dehydration occurs before the final ring closure involving the nitrogen, the oxygen can attack, leading to the thermodynamically stable 1,3,4-oxadiazole (Pellizzari rearrangement).
Corrective Protocol:
-
Ammonia Pressure: The triazole formation requires the presence of ammonia (evolved or added) to favor the
-attack over -attack. -
Sealed Tube Method: Perform the reaction in a sealed tube/autoclave rather than open reflux. This keeps the concentration of evolved
high, pushing the equilibrium toward the triazole. -
Stepwise Modification:
-
Step 1: React the imino ether (from amide + alkylating agent) with the hydrazide to form the intermediate at lower temps.
-
Step 2: Heat to cyclize. This avoids the high-energy competition phase.
-
Data Table: Pellizzari Optimization
| Parameter | Traditional Method | Optimized Method | Benefit |
| Temperature | >200°C (Neat) | 150°C (Microwave) | Reduces tar/degradation |
| Solvent | None (Fusion) | n-Butanol or Ionic Liquid | Improves heat transfer |
| Catalyst | None | ZnCl₂ (10 mol%) | Lowers activation energy |
| Yield | 30-50% | 75-90% | Atom economy |
Troubleshooting Module: The Einhorn-Brunner Reaction
Context: Reaction of diacylamines (imides) with hydrazines.[4] Major Challenge: Regioselectivity. [5][6][7][8]
Common Issue: Isomeric Mixtures (3- vs 5-substitution)
User Report: "I used an unsymmetrical imide (
Expert Insight: Regioselectivity is driven by the acidity of the acyl groups in the imide.[5] The hydrazine attacks the more electrophilic carbonyl (often the one attached to the less acidic/more electron-donating group) first, but the final position is determined by the cyclization step.
Rule of Thumb: The substituent attached to the more acidic carbonyl of the imide generally ends up at position C-3 of the triazole ring.[5][6]
Troubleshooting Workflow:
-
Analyze Electronic Effects:
-
If
is (Strong EWG) and is : The group increases the acidity of its carbonyl.
-
-
Modify Reagents:
-
Use N-acylimidates instead of imides if high regioselectivity is required. The distinct reactivity of the alkoxy group vs. the carbonyl guides the hydrazine attack precisely.
-
Frequently Asked Questions (FAQs)
Q1: Why is my 4H-1,2,4-triazole showing up as a mixture of peaks in NMR?
-
Answer: If your Nitrogen at position 4 (N4) has a substituent, it should be a single species. If N4 is unsubstituted, you are observing annular tautomerism (1H
2H 4H). In solution (DMSO/CDCl3), the exchange is often fast on the NMR timescale (broad peaks) or slow (distinct peaks for tautomers).-
Validation: Run Variable Temperature (VT) NMR. Coalescence of peaks at high temperature confirms tautomerism.
-
Q2: I cannot separate the 1H and 4H isomers of my product.
-
Answer: You likely cannot separate them because they interconvert rapidly if there is no substituent on the nitrogen. To "capture" the 4H form, you must alkylate the nitrogen.
-
Note: Alkylation of a neutral triazole usually favors the N1 position (forming the 1-substituted product). To get the 4-substituted product specifically, you must synthesize it de novo using the Transamination or Pellizzari route with a primary amine, rather than alkylating a pre-formed triazole.
-
Q3: My reaction yields a "gummy" polymer instead of crystals.
-
Answer: This is common in the Pellizzari reaction due to oxidative polymerization of hydrazines at high heat.
-
Fix: Perform the reaction under a strict Nitrogen or Argon atmosphere . Add an antioxidant like BHT (trace) if using radical-sensitive side chains.
-
Experimental Protocol: Microwave-Assisted Transamination
Objective: Synthesis of 4-(4-chlorophenyl)-4H-1,2,4-triazole.
-
Reagents:
-
N,N-Dimethylformamide azine (DMAZ): 2.0 mmol
-
4-Chloroaniline: 2.0 mmol
-
Solvent: Acetic Acid (glacial, 1 mL) or neat.
-
-
Procedure:
-
Combine DMAZ and amine in a 10 mL microwave process vial.
-
Add acetic acid (catalyst/solvent). Cap the vial.
-
Microwave Settings: Dynamic mode, Target T = 160°C, Max Power = 200W, Hold Time = 20 min.
-
Safety Note: Pressure will rise. Ensure vial is rated for >15 bar.
-
-
Work-up:
-
Cool to RT. The mixture will likely solidify.
-
Triturate with cold Ethyl Acetate (EtOAc).
-
Filter the solid.[9] Wash with diethyl ether.
-
-
Validation:
-
1H NMR (DMSO-d6): Characteristic singlet for triazole C-H protons appears around
9.0 - 9.2 ppm.
-
References
- Pellizzari Reaction Conditions & Microwave Modifications BenchChem Application Notes. "Pellizzari Reaction for 1,2,4-Triazole Synthesis."
-
Transamin
- ResearchGate.
-
[Link]
-
Einhorn-Brunner Reaction Mechanism
- Wikipedia. "Einhorn-Brunner reaction."
-
[Link]
- Tautomerism in 1,2,4-Triazoles BenchChem Technical Guide. "Tautomeric Forms of Substituted 1,2,4-Triazole Compounds."
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Deriv
- PubMed Central. "Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions."
-
[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1,2,4-Triazole Methylation
Topic: Side Reactions & Regioselectivity Control Ticket ID: TRZ-METH-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Welcome to the Heterocycle Alkylation Support Center
You have reached the technical guide for the methylation of 1,2,4-triazoles. This chemistry is deceptively simple; while the reagents (MeI, DMS) are standard, the 1,2,4-triazole nucleus is an "ambident nucleophile" with three potential nitrogen sites for alkylation.
This guide addresses the two primary failure modes in this workflow:
-
Regioisomer Formation (N2-Methylation): The formation of the unwanted isomer.[1]
-
Quaternization (Over-Alkylation): The formation of insoluble triazolium salts.
Module 1: The Core Mechanism & Side Reactions[1]
To troubleshoot, you must visualize the invisible competition occurring in your flask. The 1,2,4-triazole exists in a tautomeric equilibrium.[1][2] Upon deprotonation, the resonance-stabilized triazolate anion is formed.[1] This anion can be attacked by the methylating agent at three distinct positions.
The Reaction Pathway Diagram
The following diagram illustrates the bifurcation between the desired pathway (N1) and the side reactions (N2 and N4).
Figure 1: Mechanistic bifurcation of 1,2,4-triazole methylation. Path A is generally desired; Path B and C represent the primary side reactions.
Module 2: Troubleshooting Side Reactions
Side Reaction A: N2-Methylation (Regioisomerism)
The Symptom: TLC shows two close-running spots.[1] NMR shows a minor set of signals. The Cause: The triazolate anion has electron density distributed across N1, N2, and N4. While N1 is usually thermodynamically favored (forming the more stable aromatic system), N2 alkylation occurs due to:
-
Steric Hindrance: If C5 has a bulky substituent, N1 attack is blocked, pushing the reaction toward N2.
-
Solvent/Cation Effects: In non-polar solvents or with specific counter-ions (Li+ vs K+), coordination can shift selectivity.
Diagnostic Data: N1 vs. N2 Selectivity Typical ratios observed in standard methylation (e.g., MeI, K2CO3).[1]
| Condition | Major Product | Typical Ratio (N1:N2) | Notes |
| Unsubstituted Triazole | N1-Me | ~90:10 | N1 is sterically accessible.[1] |
| 3-Substituted | N1-Me | ~85:15 | Slight increase in N2 if C3 is bulky. |
| 3,5-Disubstituted (Sym) | N1-Me | N/A | N1 and N2 are equivalent by symmetry. |
| 3,5-Disubstituted (Asym) | Variable | Variable | Sterics at C3 vs C5 dictate the ratio.[1] |
Corrective Action:
-
Purification: N1 and N2 isomers usually have distinct R_f values. Silica gel chromatography is effective.
-
Protocol Adjustment: Switch to a "harder" alkylating agent (e.g., Trimethyloxonium tetrafluoroborate) or change the base to Cs2CO3 to utilize the "cesium effect" which often enhances N1 selectivity due to looser ion pairing.
Side Reaction B: Quaternization (Salt Formation)
The Symptom: Reaction mixture turns cloudy/precipitates a solid that is insoluble in organic solvents (DCM/EtOAc) but soluble in water/MeOH.[1] The Cause: The N1-methyl product is still nucleophilic at the N4 position.[1] If excess methyl iodide is present, the neutral product attacks a second equivalent of electrophile.
Corrective Action:
-
Stoichiometry: Strictly limit MeI to 1.0–1.1 equivalents.
-
Temperature: Do not overheat. Quaternization has a higher activation energy than the initial alkylation. Keep the reaction at 0°C to RT.
Module 3: Experimental Protocols
Protocol A: Standard Base-Mediated Methylation (High Fidelity)
Designed to minimize quaternization and maximize N1 selectivity.[1]
Reagents:
-
Potassium Carbonate (K2CO3) (1.5 equiv) - Anhydrous, powdered.[1]
-
Methyl Iodide (MeI) (1.05 equiv) - Do not use large excess.[1]
-
Acetonitrile (ACN) or DMF [0.2 M][1]
Step-by-Step:
-
Activation: Charge flask with Triazole and K2CO3 in ACN. Stir at RT for 15 minutes. Why? Ensures deprotonation initiates before electrophile addition.[1]
-
Addition: Cool to 0°C. Add MeI dropwise over 10 minutes.
-
Reaction: Allow to warm to RT. Monitor by TLC (typically 2-4 hours).[1]
-
Quench: Filter off inorganic salts (K2CO3/KI). Concentrate the filtrate.
-
Workup: Partition residue between EtOAc and Water. Note: If product is water-soluble (common for small triazoles), use continuous extraction with DCM.[1]
Protocol B: Troubleshooting Logic Tree
Use this logic flow to identify your specific issue.
Figure 2: Diagnostic workflow for post-reaction analysis.
Module 4: Frequently Asked Questions (FAQs)
Q1: How do I distinguish N1-Me from N2-Me isomers using NMR? A:
-
Symmetry: If your starting material was symmetric (e.g., 3,5-diphenyl-1,2,4-triazole), the N1-methyl product becomes asymmetric (rendering the phenyl rings non-equivalent), whereas the N4-methyl product (if formed) would retain symmetry.[1]
-
NOESY/ROESY: This is the gold standard.
-
Chemical Shift: Generally, N2-Me signals appear slightly downfield compared to N1-Me, but this depends heavily on substituents and should not be the sole confirmation method [1].[1]
Q2: Why is N1 alkylation favored over N2? A: It is primarily thermodynamic. The N1-substituted tautomer preserves the aromaticity of the ring system more effectively than the N4-substituted forms.[1] Additionally, in the triazolate anion, the electron density is highest at N1/N2, but steric hindrance often directs the electrophile to the less hindered nitrogen (usually N1 if C3/C5 are different) [2].
Q3: Can I convert the N2-isomer back to the N1-isomer? A: Generally, no.[1] Alkylation is irreversible under standard conditions. However, if you heat the triazolium salt (quaternized product) to high temperatures, it can undergo thermal rearrangement (dealkylation/realkylation), but this is not a practical synthetic method for selectivity [3].[1]
Q4: My reaction solidified. What is this white solid? A: This is almost certainly the 1,4-dimethyl-1,2,4-triazolium iodide salt.[1] This happens if you used >2 equivalents of MeI or if the reaction ran too long at high heat. You can confirm this by checking solubility in water (highly soluble) vs. DCM (insoluble) [4].[1]
References
-
Regioselectivity in Triazole Alkylation
-
Mechanism & Selectivity Data
-
Quaternization Side Reactions
-
General Synthesis & Tautomerism
Sources
- 1. mdpi.com [mdpi.com]
- 2. ripublication.com [ripublication.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide to Resolving Solubility Challenges of 1,2,4-Triazole Compounds
Welcome to the definitive resource for researchers, scientists, and drug development professionals encountering solubility issues with 1,2,4-triazole compounds. This guide is designed to provide not just solutions, but a deep, mechanistic understanding of why solubility problems arise and how to systematically overcome them. As a class of heterocyclic compounds, 1,2,4-triazoles are foundational scaffolds in numerous pharmaceuticals, particularly as potent antifungal agents.[1][2] However, their often-crystalline nature and complex intermolecular forces can present significant hurdles in achieving adequate solubility for biological screening, formulation, and in vivo studies.
This center is structured to be your first point of reference, from initial troubleshooting to advanced protocol optimization.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries regarding 1,2,4-triazole solubility.
Q1: Why is my newly synthesized 1,2,4-triazole derivative poorly soluble in common organic solvents and water?
A1: The solubility of 1,2,4-triazole derivatives is a complex interplay of their molecular structure and the solvent's properties. The parent 1,2,4-triazole ring itself is polar and capable of hydrogen bonding, making it soluble in water and polar solvents like ethanol.[3][4][5] However, the solubility of its derivatives is heavily influenced by the nature of the substituents attached to the ring. Large, nonpolar, or rigid aromatic groups can significantly increase the compound's lipophilicity and crystal lattice energy, leading to poor solubility in aqueous and even some organic media. This is a frequent challenge encountered in drug development, where modifications to enhance potency can inadvertently decrease solubility.[6]
Q2: What are the key physicochemical properties of the 1,2,4-triazole ring that I should consider?
A2: Understanding the inherent properties of the 1,2,4-triazole ring is crucial for predicting and manipulating solubility. Key properties include:
-
Amphoteric Nature: 1,2,4-triazole can act as both a weak base and a weak acid.[7] It can be protonated at one of the nitrogen atoms under acidic conditions or deprotonated at the N-H position in a basic environment.[3][7]
-
pKa Values: The pKa of the protonated 1,2,4-triazole (triazolium ion) is approximately 2.19-2.45, while the pKa for the deprotonation of the neutral molecule is around 10.26.[3][7][8] These values are critical for pH-modification strategies.
-
Hydrogen Bonding: The ring contains both hydrogen bond donors (N-H) and acceptors (the lone pairs on the other nitrogen atoms), allowing for strong intermolecular interactions that can either promote solubility in polar solvents or lead to strong crystal packing.[4]
-
Aromaticity: The 1,2,4-triazole ring is aromatic, which contributes to its stability.[3][9]
Q3: Can I predict the solubility of my compound before starting experiments?
A3: While precise prediction is challenging, you can make an educated assessment. Computational tools can estimate logP (a measure of lipophilicity), which is a key indicator of aqueous solubility.[10] Generally, a higher logP value corresponds to lower water solubility. Additionally, analyzing the structure for functional groups that can be ionized (e.g., carboxylic acids, amines) will suggest whether pH modification is a viable strategy.
Q4: What is the first and simplest step I should take if my compound won't dissolve?
A4: The most straightforward initial step is often gentle heating.[4][11] For many compounds, solubility increases with temperature.[12][13] However, be cautious and monitor for any signs of degradation, especially for thermally labile compounds. If heating is ineffective or leads to degradation, moving on to solvent screening and pH adjustment is the next logical step.
Part 2: Systematic Troubleshooting Guides
When simple methods fail, a more systematic approach is necessary. This section provides detailed troubleshooting workflows for persistent solubility problems.
Guide 1: The Compound Crashes Out - Unexpected Precipitation
A common frustration is observing your compound initially dissolve, only to precipitate out of solution later. This can occur during a reaction, workup, or purification.
Causality: This phenomenon, often termed "crashing out," usually happens due to a change in the solvent environment or temperature that lowers the compound's solubility limit. For instance, adding an anti-solvent (a solvent in which the compound is insoluble) during workup, or cooling a saturated solution, can trigger precipitation.[14]
Troubleshooting Workflow:
Caption: Workflow for addressing unexpected precipitation.
Guide 2: My Compound is a "Brick Dust" - Poor Solubility in Everything
Some highly crystalline 1,2,4-triazole derivatives exhibit poor solubility across a wide range of standard solvents, earning them the nickname "brick dust."
Causality: This is typically due to a combination of high lipophilicity and strong crystal lattice energy. The energy required for solvent molecules to break apart the crystal lattice is greater than the energy released when the solute molecules are solvated.
Systematic Approach to Solubilization:
-
Comprehensive Solvent Screening: Test a broad range of solvents, moving from nonpolar (e.g., hexane, toluene), to moderately polar (e.g., ethyl acetate, dichloromethane), to polar aprotic (e.g., acetone, acetonitrile, THF), and finally to polar protic solvents (e.g., methanol, ethanol, water). Also include solvents with high solubilizing power like DMF and DMSO.[14][15]
-
pH Modification (for Ionizable Compounds): This is the most powerful technique for compounds with acidic or basic functional groups.
-
For Basic Triazoles: Decrease the pH of an aqueous suspension. By protonating the basic nitrogen atoms, you form a salt which is often significantly more water-soluble.
-
For Acidic Triazoles: Increase the pH to deprotonate the acidic proton (e.g., on the triazole ring itself or an acidic substituent), forming a more soluble salt.
-
-
Co-solvency: Use a mixture of solvents. A common strategy is to use a "good" solvent (one that dissolves the compound well, like DMSO or DMF) and a "poor" but miscible solvent (like water or ethanol). This can increase the overall solvating power of the system.[16][17][18] PEG 400 is another effective co-solvent for improving the solubility of some heterocyclic drugs.[19]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[20][21] They can encapsulate poorly soluble molecules, like many triazole antifungals (e.g., itraconazole), forming inclusion complexes that have greatly enhanced aqueous solubility.[20][22]
Quantitative Data: Solubility Enhancement Techniques
| Technique | Principle | Suitable For | Key Considerations |
| pH Adjustment | Converts the compound to a more soluble salt form by ionization. | Compounds with ionizable functional groups (pKa is key). | Can affect compound stability; buffer selection is critical. |
| Co-solvency | Blending solvents to modify the polarity of the medium.[17] | Broadly applicable, especially for lipophilic compounds. | Potential for toxicity of co-solvents (e.g., DMSO, DMF) in biological assays. |
| Complexation | Encapsulation of the hydrophobic drug within a host molecule (e.g., cyclodextrin).[21][23] | Compounds with appropriate size and lipophilicity to fit in the host cavity. | Stoichiometry of the complex can vary; cost of cyclodextrins. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate.[17][19][24] | Highly crystalline, poorly soluble compounds. | Does not increase equilibrium solubility, only the rate of dissolution.[16] |
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for implementing the key solubility enhancement techniques discussed.
Protocol 1: pH-Based Solubility Determination and Enhancement
This protocol allows you to systematically evaluate the effect of pH on your compound's solubility.
Objective: To determine the pH-solubility profile of a 1,2,4-triazole derivative and identify the optimal pH for dissolution.
Materials:
-
Your 1,2,4-triazole compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
HPLC or UV-Vis spectrophotometer for concentration measurement[25]
-
Shaking incubator or orbital shaker
-
pH meter
Procedure:
-
Preparation: Prepare saturated solutions by adding an excess of your compound to vials containing each buffer solution. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration/Centrifugation: Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) or filter through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).[25][26]
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer. This will generate a pH-solubility profile.
Caption: Experimental workflow for determining a pH-solubility profile.
Protocol 2: Co-solvent Formulation for Pre-clinical Studies
Objective: To prepare a stock solution of a poorly soluble 1,2,4-triazole compound using a co-solvent system suitable for in vitro or in vivo studies.
Materials:
-
Your 1,2,4-triazole compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80 or Kolliphor® EL (Cremophor® EL)
-
Saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Initial Dissolution: Weigh the required amount of your compound into a sterile glass vial. Add a small volume of DMSO to completely dissolve the compound. Use the minimum volume necessary.
-
Addition of Solubilizers: To the DMSO solution, add PEG 400, vortexing well after addition. The ratio of DMSO to PEG 400 can vary, but a 1:1 or 1:2 ratio is a good starting point.
-
Addition of Surfactant: Add a surfactant like Tween® 80 or Kolliphor® EL (typically 1-5% of the final volume) to the mixture and vortex thoroughly. This helps to maintain the compound in a micro-emulsion and prevents precipitation upon dilution.
-
Final Aqueous Dilution: Slowly add the saline or PBS to the organic mixture, vortexing continuously, until the final desired volume is reached. The final concentration of DMSO should ideally be kept below 1% (and often much lower) for cell-based assays and as low as possible for in vivo studies to avoid toxicity.
-
Observation: Visually inspect the final solution for any signs of precipitation. A successful formulation should be clear and free of visible particles.
Example Formulation (Final Volume 10 mL):
-
Step 1: Dissolve 10 mg of compound in 0.5 mL of DMSO.
-
Step 2: Add 1.0 mL of PEG 400. Vortex.
-
Step 3: Add 0.5 mL of Tween® 80. Vortex.
-
Step 4: Slowly add 8.0 mL of saline. Vortex.
-
Final concentrations: 1 mg/mL compound, 5% DMSO, 10% PEG 400, 5% Tween® 80.
References
- ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Jain, A., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Journal of Applied Pharmaceutical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). A Comprehensive review on 1, 2, 4 Triazole.
- Solubility of Things. (n.d.). 1,2,4-Triazole.
- Guidechem. (n.d.). 1,2,4-Triazole 288-88-0 wiki.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 1,2,4-Triazole CAS#: 288-88-0.
- Molecules. (2024, April 19). Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement. PMC.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Solvent Effects in Triazole Cycloaddition Reactions.
- International Journal of Molecular Sciences. (2022, August 20).
- SciSpace. (n.d.).
- ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Journal of Pharmaceutical Investigation. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
- YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
- ResearchGate. (2025, August 6). Some Factors Affecting the Solubility of Polymers.
- Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
- Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
- YouTube. (2025, April 29). Classification of Azoles Antifungal Drugs ; Imidazoles and Triazoles.
- SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- Pharmaguideline. (n.d.).
- AAT Bioquest. (2022, April 18).
- StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. NIH.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- ResearchGate. (2025, August 10).
- PubMed. (n.d.). Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy.
- Dovepress. (n.d.). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PMC - NIH.
- ResearchGate. (2017, November 2). Solubility of triazole?.
- ResearchGate. (2025, August 6). Degradation of 1,2,4-Triazole fungicides in the environment.
- International Journal of Medical and Biological Frontiers. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- EBSCO. (n.d.). Triazole antifungals | Agriculture and Agribusiness | Research Starters.
- Mefentrifluconazole Degrad
- Dovepress. (2014, April 10). Triazole derivatives with improved in vitro antifungal activity over azole drugs. PMC - NIH.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. wjbphs.com [wjbphs.com]
- 18. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 19. researchgate.net [researchgate.net]
- 20. Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: 3,4-Dimethyl-4H-1,2,4-Triazole Stability & Degradation
This technical guide is structured as a direct support resource for researchers encountering stability or degradation issues with 3,4-dimethyl-4H-1,2,4-triazole . It synthesizes specific chemical behaviors of the 1,2,4-triazole scaffold with advanced oxidation and metabolic principles.
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting degradation protocols and identifying unknown metabolites.
Executive Technical Summary
3,4-dimethyl-4H-1,2,4-triazole is a highly recalcitrant heterocyclic compound. Its stability stems from the aromaticity of the triazole ring (6
Unlike esters or amides, this molecule does not undergo hydrolysis under standard environmental pH (4–9). Successful degradation requires high-energy input (Advanced Oxidation Processes) or specific microbial co-metabolism. If you are observing "degradation" in simple aqueous buffers, you are likely looking at evaporative loss or sorption, not chemical breakdown.
Troubleshooting Guide & FAQs
Issue 1: "My compound is stable in acidic/basic buffers. Why isn't it hydrolyzing?"
Diagnosis: The 1,2,4-triazole ring is chemically equivalent to a "blocked" amide. It lacks a sufficient leaving group for nucleophilic attack by water or hydroxide ions under mild conditions. Resolution:
-
Stop expecting hydrolysis. It will not occur at measurable rates below 100°C in non-oxidizing media.
-
Action: Switch to Advanced Oxidation Processes (AOPs) . You need hydroxyl radicals (
) to breach the ring. -
Reference: 1,2,4-triazoles are thermally stable and resistant to acid/base hydrolysis due to their aromatic nature [1, 2].
Issue 2: "I see new peaks in LC-MS during photocatalysis (UV/TiO2). What are they?"
Diagnosis: You are observing the stepwise oxidative fragmentation of the ring. The methyl groups and the carbon-nitrogen double bonds are the primary attack sites. Likely Metabolites:
-
M-14 (Demethylation): Loss of the N4-methyl group (formation of 3-methyl-1,2,4-triazole).
-
M+16 (Hydroxylation): Addition of -OH to the C5 position (formation of a triazolone species).
-
Ring Cleavage Products: Urea, Nitrate (
), and Ammonia ( ).
Issue 3: "Biological degradation in my activated sludge is zero."
Diagnosis: 1,2,4-triazoles are often bacteriostatic and inhibit nitrification. Most standard bacteria lack the triazole-hydrolase enzymes required to cleave the N-N bond. Resolution:
-
Co-metabolism is required. The degradation is often triggered only in the presence of an external nitrogen source (ammonium) which induces specific monooxygenase enzymes.
-
Strain Specificity: Look for Shinella sp. or Rhizobium strains, which have demonstrated the ability to utilize triazole rings as a nitrogen source [3].
Deep Dive: Degradation Pathways
The degradation of 3,4-dimethyl-4H-1,2,4-triazole proceeds via two distinct mechanisms depending on the energy source (Abiotic Radical Attack vs. Biotic Enzymatic Cleavage).
Pathway A: Radical-Mediated Oxidation (AOPs/Photo-Fenton)
In photocatalytic conditions (UV/TiO
-
Initial Attack: The
radical attacks the electron-rich C5 position or abstracts a hydrogen from the N4-methyl group. -
Intermediate Formation: This leads to the formation of 3,4-dimethyl-1,2,4-triazol-5-one (hydroxylation).
-
Ring Opening: Continued oxidation cleaves the N1-C5 bond, destroying aromaticity.
-
Mineralization: The fragments degrade into nitrate, CO
, and water.
Pathway B: Microbial Metabolism (N-Dealkylation)
Bacteria typically cannot attack the methylated ring directly due to steric hindrance.
-
N-Demethylation: The first step is often the enzymatic removal of the methyl group at N4.
-
Triazolone Formation: The resulting 3-methyl-1,2,4-triazole is oxidized to a triazolone.
-
Hydrolysis: The ring is finally cleaved to release semicarbazide and urea .[1]
Visualizing the Pathways
The following diagram maps the logical flow of degradation for researchers attempting to identify intermediates.
Figure 1: Dual degradation pathways showing abiotic radical attack (left) and biotic enzymatic cleavage (right).
Quantitative Data: Kinetic Expectations
When planning your degradation experiments, use these reference values to set sampling intervals. Note that 3,4-dimethyl-4H-1,2,4-triazole is more stable than the unsubstituted parent due to steric effects.
| Experimental Condition | Estimated Half-Life ( | Primary Mechanism | Key Reference |
| Hydrolysis (pH 4–9, 25°C) | > 1 Year (Stable) | None (Steric/Electronic stability) | [1, 4] |
| Photolysis (Direct Sunlight) | > 30 Days | Minor direct excitation | [4] |
| UV / TiO | 20 – 60 Minutes | [5] | |
| Fenton Reagent (Fe | 10 – 30 Minutes | Aggressive Oxidation | [6] |
| Activated Sludge (Acclimated) | 7 – 15 Days | Co-metabolic Cleavage | [3] |
Experimental Tip: If using UV/TiO
References
-
Potts, K. T. (1961).[2] The Chemistry of 1,2,4-Triazoles. Chemical Reviews.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217053, 3,4-dimethyl-4H-1,2,4-triazole.
-
Lu, G., et al. (2018). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp.[1] NJUST26. Biodegradation.
-
Wu, W., et al. (2014). Degradation of 1,2,4-Triazole Fungicides in the Environment. Journal of Ecology and Rural Environment.
-
Guillard, C., et al. (2003). Photocatalytic degradation mechanism for heterocyclic derivatives of triazole. Journal of Catalysis.
-
Zhang, H., et al. (2005). Kinetics and products of photo-Fenton degradation of triazophos.[3] Journal of Agricultural and Food Chemistry.
Sources
Technical Support Center: Optimizing Suzuki Cross-Coupling for Triazole Derivatives
Welcome to the Technical Support Center for Suzuki Cross-Coupling of Triazole Derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and optimizing reaction outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.
Section 1: Foundational Principles & Common Pitfalls
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and relatively mild conditions.[1][2] However, when working with nitrogen-rich heterocycles like triazoles, unique challenges can arise. Triazole moieties can act as ligands, potentially complexing with the palladium catalyst and inhibiting its activity.[3] Furthermore, the electronic nature of the triazole ring can influence the reactivity of adjacent halides, making oxidative addition—often the rate-determining step—more challenging.[1][4]
The Catalytic Cycle: A Quick Refresher
Understanding the catalytic cycle is paramount to effective troubleshooting. The generally accepted mechanism involves three primary steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron component, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.
Issue 1: Low to No Product Formation
Q1: I'm not seeing any conversion of my starting materials. My triazole substrate is a bromo- or chloro-derivative. What are the most likely causes?
A1: This is a common and frustrating issue. The lack of reactivity often points to problems with one of three key areas: the catalyst's activity, the oxidative addition step, or the stability of your reagents.
Causality & Solutions:
-
Catalyst Inactivation: The nitrogen atoms in the triazole ring can coordinate to the palladium center, leading to catalyst deactivation.[3] Additionally, oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive palladium black.[6][7]
-
Solution: Ensure rigorous exclusion of oxygen by thoroughly degassing your solvent and maintaining a positive pressure of an inert gas (argon or nitrogen).[7] Consider using pre-catalysts, such as Buchwald's G3 or G4 precatalysts, which are designed for slow and controlled release of the active Pd(0) species, minimizing catalyst decomposition.
-
-
Inefficient Oxidative Addition: Aryl chlorides and electron-rich aryl bromides can be challenging substrates due to a higher energy barrier for oxidative addition.[1][8] The electronic properties of the triazole ring can further influence this step.
-
Solution: Switch to a more electron-rich and sterically hindered phosphine ligand, such as SPhos, XPhos, or RuPhos. These ligands promote oxidative addition for less reactive aryl halides.[4][8] Increasing the reaction temperature can also help overcome the activation barrier, though be mindful of potential substrate or product decomposition.[9][10]
-
-
Boronic Acid/Ester Instability: Boronic acids are susceptible to protodeboronation, especially at elevated temperatures and in the presence of water, which results in the formation of an arene byproduct instead of the desired coupled product.[11]
-
Solution: Use a more stable boronic ester, such as a pinacol or neopentyl glycol ester, which are less prone to protodeboronation.[11] Alternatively, using potassium trifluoroborate salts can also enhance stability.
-
Caption: A workflow for troubleshooting low-yield Suzuki reactions with triazoles.
Issue 2: Significant Side Product Formation
Q2: My reaction is messy, with significant homocoupling of the boronic acid and/or dehalogenation of my triazole substrate. How can I improve selectivity?
A2: The formation of side products points to competing reaction pathways that are outcompeting your desired cross-coupling. Understanding the mechanisms of these side reactions is key to suppressing them.
Causality & Solutions:
-
Homocoupling (R-R): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[11]
-
Solution: Meticulous degassing of the reaction mixture is crucial to prevent oxidation of Pd(0) to Pd(II).[11] Using a pre-catalyst that cleanly generates the active Pd(0) species can also minimize the presence of reactive Pd(II) salts at the start of the reaction.
-
-
Dehalogenation (Ar-H): This side reaction replaces the halide on your triazole substrate with a hydrogen atom. It can occur if a hydride source is present, which can be generated from the base or solvent.[11]
-
Protodeboronation (R-H): As mentioned earlier, this is the hydrolysis of the C-B bond.
| Side Product | Common Cause | Recommended Action |
| Homocoupling | Presence of O₂ and Pd(II) | Rigorous degassing; use of a high-purity pre-catalyst. |
| Dehalogenation | Strong bases or reactive solvents | Switch to a milder base (K₃PO₄, K₂CO₃); screen different solvents. |
| Protodeboronation | Excess water, unstable boronic acid | Use a stable boronic ester (pinacol); use anhydrous conditions if possible. |
Section 3: FAQs on Reaction Optimization
Q3: Which palladium source and ligand combination is best for coupling with a triazole derivative?
A3: There is no single "best" combination, as the optimal choice is highly substrate-dependent.[12] However, for challenging substrates like chloro- or electron-rich bromo-triazoles, catalyst systems based on bulky, electron-donating phosphine ligands are generally the most successful.
-
For Aryl Chlorides: Systems like Pd₂(dba)₃ with ligands such as XPhos or SPhos are often effective.[8]
-
For Aryl Bromides: While Pd(PPh₃)₄ can work for simple cases, more challenging couplings benefit from ligands like P(t-Bu)₃ or Buchwald-type ligands.[13]
-
Triazole as a Ligand: Some studies have shown that triazole derivatives themselves can act as effective ligands in Suzuki couplings, particularly for aryl chlorides.[9][14]
Q4: How do I choose the right base and solvent?
A4: The base and solvent work in concert and their choice is critical. The base's primary role is to activate the boronic acid for transmetalation.[2][5]
-
Bases: A screening of bases is often necessary.
-
Solvents: The solvent must solubilize the reagents and not interfere with the reaction.
-
Dioxane/Water or THF/Water: Common biphasic systems that work well for many Suzuki couplings, as water helps to dissolve the inorganic base.[16][17]
-
Toluene: A good non-polar option, often used with K₃PO₄.
-
DMF/Acetonitrile: Polar aprotic solvents that can sometimes alter the selectivity of the reaction.[18]
-
Q5: At what temperature and for how long should I run my reaction?
A5: This is best determined empirically by monitoring the reaction progress via TLC or LC-MS.
-
Temperature: A common starting point is 80-100 °C.[7][9] Less reactive substrates (e.g., aryl chlorides) may require higher temperatures (up to 120 °C).[9] Some highly active catalyst systems can operate at or near room temperature.
-
Time: Reactions can range from a few hours to 24 hours. Prolonged reaction times at high temperatures can lead to product decomposition or an increase in side products.[9]
Section 4: Experimental Protocols
Protocol 1: General Screening for Suzuki Coupling of a Bromo-Triazole
This protocol is designed as a starting point for the optimization of the Suzuki coupling of a 4-bromo-1-aryl-1H-1,2,3-triazole with an arylboronic acid.
Materials:
-
4-bromo-1-aryl-1H-1,2,3-triazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the bromo-triazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a rubber septum.
-
Evacuate and backfill the tube with argon or nitrogen (repeat this cycle 3 times).
-
Add the degassed dioxane and water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for a Challenging Chloro-Triazole Coupling
This protocol utilizes a pre-catalyst and a stronger base system, often required for less reactive aryl chlorides.
Materials:
-
4-chloro-1-aryl-1H-1,2,3-triazole (1.0 mmol)
-
Arylboronic acid pinacol ester (1.5 mmol)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
NaOBu-t (2.0 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inside a glovebox, add the chloro-triazole, boronic ester, XPhos Pd G3 precatalyst, and NaOBu-t to a vial.
-
Add anhydrous toluene and seal the vial with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated aluminum heating block at 110 °C.
-
Stir the reaction for 18-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Jabeen, F., et al. (2019). Design, synthesis and application of triazole ligands in suzuki miyaura cross coupling reaction of aryl chlorides. ResearchGate. [Link]
- Jabeen, F., et al. (2019). Synthesis of Triazole Click Ligands for Suzuki–Miyaura Cross-Coupling of Aryl Chlorides. Russian Journal of Organic Chemistry, 55(9).
- Various Authors. (2022).
- Zhang, et al. (2012). Regioselective, Modular C–N and Suzuki Coupling Route to Triazoles. Synlett, 23, 1052–1056.
- Various Authors. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Various Authors. (2014).
-
Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link]
- Various Authors. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
- Champire, A., et al. (2016). Optimization of the Suzuki-Miyaura coupling and triazole isomerization.
-
Reddit Community. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Various Authors. (2012).
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
- Various Authors. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Various Authors. (2020).
- Various Authors. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Chemical Science (RSC Publishing).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
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- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1,2,4-Triazoles: From Core Scaffold to Complex Pharmaceuticals
Introduction: The 1,2,4-Triazole Core - A Privileged Scaffold in Bioactive Compound Design
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, represents one of the most significant and versatile scaffolds in medicinal chemistry and agrochemistry.[1][2][3] Its unique structural features, including hydrogen bonding capability, dipole character, and metabolic stability, have made it a cornerstone in the development of a wide array of therapeutic agents and biologically active molecules.[1][2] Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of pharmacological activities, including antifungal, antibacterial, anticonvulsant, anti-inflammatory, antiviral, and anticancer properties.[1][2][4][5]
This guide provides a comparative analysis of the biological activity of 1,2,4-triazole derivatives. We will start by examining the foundational structure, represented by the simple derivative 3,4-dimethyl-4H-1,2,4-triazole , and compare its inherent potential with highly optimized, clinically significant triazole-based drugs. This comparison will illuminate the critical role of substituent groups in defining the potency, selectivity, and mechanism of action of this versatile chemical class. Through an exploration of experimental data and established mechanisms, this guide will explain the causality behind the evolution of simple triazoles into powerful therapeutic agents.
Part 1: The Foundational Scaffold - 3,4-Dimethyl-4H-1,2,4-triazole
While extensive biological data for the specific molecule 3,4-dimethyl-4H-1,2,4-triazole is not prominently available in public literature, its structure serves as an excellent model for the unsubstituted 1,2,4-triazole core. The biological activity of such a simple derivative is expected to be modest. The potency of triazole-based agents is heavily reliant on the nature of the substituents attached to the core ring, which are engineered to form specific interactions with biological targets.[5]
The core 1,2,4-triazole ring itself is not inert; one of its key features is the ability of the N4 nitrogen to act as a crucial coordinating ligand to metal ions, particularly the heme iron atom within cytochrome P450 enzymes.[6][7] This interaction is the foundational mechanism for the most prominent class of triazole drugs: the antifungal agents.[6][7]
Part 2: Comparative Analysis with Functionally Optimized Triazoles
The true potential of the 1,2,4-triazole scaffold is realized through chemical modification. By adding specific functional groups, medicinal chemists can transform the core structure into highly potent and selective drugs. Below, we compare the foundational scaffold to two major classes of functionally optimized triazoles.
Antifungal Triazoles: The Power of Targeted Enzyme Inhibition
The most successful application of triazole chemistry is in the development of antifungal agents. Drugs like Fluconazole and Voriconazole are mainstays in treating systemic fungal infections.[4][8]
Mechanism of Action: Antifungal triazoles function by inhibiting a specific fungal enzyme: lanosterol 14α-demethylase (also known as CYP51).[6][7][8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.
The mechanism proceeds as follows:
-
The triazole drug enters the fungal cell.
-
The unsubstituted N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase.[6][7]
-
This binding event blocks the enzyme from converting its natural substrate, lanosterol, into ergosterol.[6][8]
-
The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect).[8][10]
Caption: Mechanism of action for triazole antifungal agents.
Structure-Activity Relationship (SAR): The simple methyl groups on 3,4-dimethyl-4H-1,2,4-triazole are insufficient to confer high antifungal potency. In contrast, drugs like Fluconazole possess complex side chains, including difluorophenyl and propan-2-ol moieties. These groups are not merely decorative; they are essential for:
-
Target Affinity: The bulky, hydrophobic side chains form extensive interactions with amino acid residues lining the active site pocket of the CYP51 enzyme, dramatically increasing binding affinity and specificity.[7][11]
-
Pharmacokinetics: These modifications improve drug-like properties such as solubility, absorption, and metabolic stability, allowing the drug to reach its target effectively in the body.
Table 1: Comparative Antifungal Activity Profile
| Compound | Representative Structure | Key Structural Features | Primary Target | Spectrum of Activity (Examples) |
| 3,4-dimethyl-4H-1,2,4-triazole | Simple dimethyl substitution | Core triazole ring, minimal side chains | Lanosterol 14α-demethylase (predicted, weak) | Likely inactive or very weak activity |
| Fluconazole | Complex triazole derivative | Difluorophenyl group, tertiary alcohol | Lanosterol 14α-demethylase | Candida spp., Cryptococcus neoformans[6] |
| Voriconazole | Second-generation triazole | Fluoropyrimidine side chain | Lanosterol 14α-demethylase | Broader spectrum, including Aspergillus spp. and resistant Candida spp.[6] |
Anticonvulsant Triazoles: Modulators of Neuronal Excitability
The 1,2,4-triazole scaffold is also integral to the development of agents targeting the central nervous system (CNS), particularly anticonvulsants for the treatment of epilepsy.[12][13][14][15]
Mechanism of Action: Unlike the clear single-target mechanism of antifungal triazoles, anticonvulsant activity can arise from multiple mechanisms. However, a common theme for many bioactive triazoles is the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability. While the exact targets can vary, the triazole moiety often contributes to the overall molecular shape and electronic properties required for binding to neuronal proteins.[14] Some triazole derivatives have shown efficacy in preclinical models of seizures, such as the maximal electroshock (MES) and 6-Hz psychomotor seizure tests.[12][13]
Structure-Activity Relationship (SAR): For CNS activity, the substituents on the triazole ring are critical for achieving the correct balance of lipophilicity to cross the blood-brain barrier and for interacting with specific neuronal targets.
-
Aromatic Groups: The presence of aryl or substituted aryl groups (like the 4-chlorophenyl group in some experimental compounds) is a common feature, suggesting that π-π stacking or hydrophobic interactions are important for target binding.[12]
-
Flexible Side Chains: Linkers and side chains are crucial for orienting the key pharmacophoric elements correctly within the binding site.
Table 2: Comparative Profile for Anticonvulsant Potential
| Compound | Key Structural Features | Postulated Mechanism | Desired Pharmacological Profile |
| 3,4-dimethyl-4H-1,2,4-triazole | Minimalist structure, low lipophilicity | Unlikely to have significant CNS activity; poor blood-brain barrier penetration expected. | Inactive |
| Experimental Anticonvulsant Triazoles | Large aryl groups (e.g., chlorophenyl), ester or thione functionalities.[12][13] | Modulation of voltage-gated ion channels or neurotransmitter receptors. | Protection against induced seizures (e.g., MES, 6-Hz tests) with minimal neurotoxicity.[12][13] |
| Alprazolam | Triazole ring fused to a benzodiazepine system. | Potentiation of GABA-A receptor activity. | Anxiolytic, anticonvulsant.[16] |
Part 3: Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of triazole derivatives, standardized and validated assays are essential. The choice of assay is dictated by the activity being investigated.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Causality: This assay directly measures the compound's ability to inhibit fungal proliferation. By testing a range of concentrations, it provides a quantitative measure of potency (the MIC value) that can be used to compare different compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the triazole compound (e.g., 3,4-dimethyl-4H-1,2,4-triazole, Fluconazole) in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).[17]
-
Microdilution Plate Setup: In a sterile 96-well microtiter plate, add culture medium (e.g., RPMI-1640) to all wells.
-
Serial Dilution: Add a defined volume of the compound stock solution to the first well and perform a two-fold serial dilution across the plate to create a range of decreasing concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., Candida albicans) according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate, including a positive control (no drug) and a negative control (no fungus).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest drug concentration that completely inhibits fungal growth.
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold is a testament to the power of structure-activity relationships in drug discovery. While a simple derivative like 3,4-dimethyl-4H-1,2,4-triazole may possess only latent or weak biological activity, it represents the fundamental chemical framework upon which highly potent and specific agents are built.
The comparison with clinically established drugs like Fluconazole and CNS-active compounds reveals a clear principle: the biological activity of a triazole is defined by its substituents. These appended chemical groups are precisely tailored to engage with specific biological targets, such as the active site of fungal CYP51, and to confer the necessary pharmacokinetic properties for in vivo efficacy. Future research will undoubtedly continue to leverage the versatility of the 1,2,4-triazole ring to develop next-generation therapeutics to combat drug resistance and address unmet medical needs.[18][19]
References
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]
-
Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. PubMed - NIH. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of 1,2,4-Triazoles and 1,3,4-Oxadiazoles Derivatives Linked to 1,4-Dihydropyridines Scaffo. ResearchGate. Available at: [Link]
-
1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Taylor & Francis Online. Available at: [Link]
-
Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. Available at: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. Available at: [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemistry Methodology. Available at: [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). scopus.com. Available at: [Link]
-
Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. Available at: [Link]
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. Available at: [Link]
-
Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available at: [Link]
-
Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. pharma-journal.com. Available at: [Link]
-
Antifungal Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]
-
Antifungal Ergosterol Synthesis Inhibitors. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
(PDF) Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. ResearchGate. Available at: [Link]
-
1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. PubMed. Available at: [Link]
-
Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. ASM Journals. Available at: [Link]
-
Synthesis and Biological Evaluation of 1,2,4-Triazoles and 1,3,4-Oxadiazoles Derivatives Linked to 1,4-Dihydropyridines Scaffold. ResearchGate. Available at: [Link]
-
Triazole antifungals. EBSCO. Available at: [Link]
-
Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. sciencedirect.com. Available at: [Link]
-
An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. sciforum.net. Available at: [Link]
-
Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. ResearchGate. Available at: [Link]
-
Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. PubMed. Available at: [Link]
Sources
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- 3. isres.org [isres.org]
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- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
Structural Elucidation of 3,4-Dimethyl-4H-1,2,4-Triazole: A Comparative Methodological Guide
Topic: Experimental Verification of the Crystal Structure of 3,4-Dimethyl-4H-1,2,4-Triazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the development of nitrogen-rich heterocycles for pharmaceutical and energetic applications, 3,4-dimethyl-4H-1,2,4-triazole presents a unique structural challenge.[1] Unlike its more common isomer, 3,5-dimethyl-1H-1,2,4-triazole, the 3,4-dimethyl derivative possesses a fixed tautomeric state due to methylation at the N4 position.[1] This structural rigidity impacts its binding affinity in metallo-organic frameworks (MOFs) and biological targets.[1]
This guide details the experimental verification of the crystal structure of 3,4-dimethyl-4H-1,2,4-triazole. We compare the definitive "Gold Standard" method (Single Crystal X-Ray Diffraction) against routine alternatives (NMR and DFT), providing a rigorous protocol for distinguishing this specific isomer from its analogs.
Part 1: The Structural Challenge (Isomerism)
Before experimental verification, one must understand the "Alternative" that causes confusion. The synthesis of methylated triazoles often yields mixtures.
| Feature | 3,4-Dimethyl-4H-1,2,4-triazole (Target) | 3,5-Dimethyl-1H-1,2,4-triazole (Alternative) |
| CAS Number | 16778-74-8 | 7343-34-2 |
| Tautomerism | Fixed (N4-blocked) | Active (N-H present, shifts between N1/N2) |
| Symmetry | ||
| Key Verification Marker | Proximity of Methyl groups (N4-Me to C3-Me) | Distant Methyl groups (C3-Me to C5-Me) |
Part 2: Comparative Analysis of Verification Methods
To certify the structure, we evaluate three distinct methodologies.
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard for Absolute Configuration.[1]
Performance Profile: SC-XRD provides the 3D spatial arrangement of atoms, bond lengths, and angles. It is the only method that definitively proves the N4-methylation in the solid state.
-
Resolution: < 0.8 Å (Atomic resolution)
-
Sample Requirement: Single crystal (0.1 – 0.3 mm)
-
Critical Data Output: Unit cell parameters, Space group, R-factor.[2]
Experimental Protocol: Crystallization & Data Collection
-
Solvent Selection: Dissolve 50 mg of crude 3,4-dimethyl-4H-1,2,4-triazole in minimal hot Ethanol or Acetonitrile.
-
Crystal Growth: Use the Slow Evaporation method at 4°C to reduce thermal motion during nucleation.
-
Mounting: Select a colorless block crystal. Mount on a glass fiber using perfluoropolyether oil.
-
Collection: Collect data on a diffractometer (e.g., Bruker D8 Quest) using Mo-K
radiation ( Å) at 100 K. -
Refinement: Solve structure using Direct Methods (SHELXT) and refine using Full-matrix least-squares on
(SHELXL).
Target Metrics for Validation (Expected vs. Alternative):
| Parameter | Expected (3,4-Dimethyl) | Alternative (3,5-Dimethyl) |
|---|---|---|
| N4-C3 Bond Length | ~1.36 Å | ~1.32 Å (N4=C3 double bond character varies) |
| Exocyclic Angles | N4-Methyl vector distinct | No N4-Methyl vector |
| Intermolecular H-Bonds | Weak C-H...N interactions | Strong N-H...N hydrogen bonding networks |[1]
Method B: Nuclear Magnetic Resonance (NOESY/HMBC)
The Solution-State Alternative.[1]
Performance Profile: While 1H NMR confirms purity, it cannot prove 3D structure alone. However, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful alternative if single crystals cannot be grown.
-
Mechanism: Detects through-space interactions (< 5 Å).[1]
-
Protocol:
-
Dissolve 10 mg sample in DMSO-
. -
Run 1H-1H NOESY experiment.
-
Critical Observation: Look for a cross-peak between the N-Methyl protons and the C-Methyl protons.[1]
-
Result: In 3,4-dimethyl , the N4-Me and C3-Me are spatially close, yielding a strong NOE signal. In 3,5-dimethyl , the methyls are on opposite sides of the ring, yielding no/weak NOE.
-
Method C: Density Functional Theory (DFT) Calculation
The Theoretical Validator.
Performance Profile: Used to validate experimental data by calculating the theoretical minimum energy geometry.
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-311++G(d,p).[3]
-
Workflow: Optimize geometries of both isomers. Compare calculated NMR shifts (GIAO method) with experimental data.
Part 3: Visualization of Workflows
Diagram 1: Structural Verification Decision Matrix
This diagram illustrates the logical flow for determining the correct isomer.
Caption: Decision matrix for distinguishing 3,4-dimethyl-4H-1,2,4-triazole from its isomers using NMR and XRD.
Diagram 2: Crystallographic Refinement Workflow
The step-by-step process for Method A (SC-XRD).
Caption: Workflow for obtaining publication-quality crystal structure data.
Part 4: Data Summary & Reference Standards
When analyzing your experimental data, use the following reference values (derived from average triazole geometries in the Cambridge Structural Database) to validate your structure.
| Structural Parameter | 3,4-Dimethyl-4H-1,2,4-triazole (Expected) | 3,5-Dimethyl-1H-1,2,4-triazole (Alternative) | Significance |
| N1-N2 Bond | 1.37 – 1.39 Å | 1.36 – 1.38 Å | Similar in both; not diagnostic.[1] |
| C3-N4 Bond | 1.35 – 1.37 Å | 1.32 – 1.34 Å | N4-methylation elongates the bond slightly compared to the imine-like C=N. |
| Internal Angle at N4 | ~107° | ~102° | Methylation at N4 expands the internal bond angle.[1] |
| Crystal Packing | Van der Waals / Dipole dominant | Hydrogen Bond dominant (N-H...N) | 3,5-dimethyl forms strong H-bond networks; 3,4-dimethyl cannot.[1] |
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link][1]
-
PubChem. Compound Summary: 3,4-dimethyl-4H-1,2,4-triazole (CID 12217053).[1][4] National Library of Medicine. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Dolomanov, O. V., et al. (2009).[5] OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,2,4-Triazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 1,2,4-triazole, a potential genotoxic impurity (GTI), is a critical aspect of pharmaceutical development and regulatory compliance.[1] The choice of analytical methodology can significantly impact the reliability and efficiency of this process. This guide provides an in-depth comparison of commonly employed analytical techniques for 1,2,4-triazole quantification, supported by a framework for cross-validation based on established regulatory guidelines.
The principle of cross-validation, as referenced in guidelines from the International Council for Harmonisation (ICH), involves demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce equivalent results.[2] This is crucial when transferring methods between laboratories, introducing new technology, or comparing a new method to a compendial one.
The Analytical Challenge: 1,2,4-Triazole
1,2,4-triazole is a small, polar, nitrogen-rich heterocyclic compound.[3][4] Its physical properties present unique challenges for chromatographic separation and detection. As a known metabolite of several triazole fungicides and an intermediate in the synthesis of some active pharmaceutical ingredients (APIs), its presence must be carefully monitored.[1][5][6] Regulatory bodies require robust, validated analytical methods to ensure that levels of such impurities are maintained below the threshold of toxicological concern (TTC).
Comparative Overview of Analytical Methodologies
This guide will focus on three prevalent analytical techniques for 1,2,4-triazole quantification:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The selection of an appropriate method is often dictated by the sample matrix, the required limit of quantification (LOQ), and the available instrumentation.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: HPLC-UV separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like 1,2,4-triazole, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode of separation over traditional reversed-phase chromatography.[3][7] Detection is achieved by measuring the absorbance of ultraviolet light by the analyte at a specific wavelength.
Causality of Experimental Choices:
-
HILIC Column: A HILIC stationary phase (e.g., silica, amide) is chosen due to its ability to retain and separate highly polar compounds that show little or no retention on C18 columns.[3]
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of a weak solvent (e.g., acetonitrile) and a smaller percentage of a strong, aqueous solvent. This allows for the retention of polar analytes on the stationary phase.[7]
-
UV Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of 1,2,4-triazole, which is typically in the low UV region (e.g., ~205 nm), to maximize sensitivity.[7]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.
Causality of Experimental Choices:
-
Derivatization: Due to the low volatility of 1,2,4-triazole, a derivatization step is often necessary to increase its volatility and improve its chromatographic behavior.
-
Column Selection: A polar capillary column is typically used to achieve good separation of the derivatized analyte from other matrix components.
-
Ionization Mode: Electron ionization (EI) is commonly used to generate reproducible fragmentation patterns for library matching and confident identification.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation by LC (often HILIC for 1,2,4-triazole), the analyte is ionized (typically by electrospray ionization - ESI) and subjected to two stages of mass analysis. The first stage selects the precursor ion (the ionized molecule), which is then fragmented. The second stage analyzes a specific product ion, providing a high degree of specificity and reducing matrix interference.[8]
Causality of Experimental Choices:
-
HILIC or Reversed-Phase Chromatography: While HILIC is common, reversed-phase methods can also be developed, sometimes with the use of ion-pairing reagents to improve retention.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like 1,2,4-triazole, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.
-
Multiple Reaction Monitoring (MRM): MRM is the key to the high selectivity and sensitivity of LC-MS/MS. By monitoring a specific precursor-to-product ion transition, chemical noise is significantly reduced, allowing for very low detection limits.[9]
Cross-Validation Protocol: A Framework for Ensuring Method Equivalency
A robust cross-validation protocol is essential to demonstrate that different analytical methods yield comparable results. This protocol should be designed in accordance with guidelines from regulatory bodies such as the FDA and EMA, as well as compendial standards from the USP.[10][11][12][13][14][15]
The following is a step-by-step framework for the cross-validation of the three analytical methods for 1,2,4-triazole quantification.
Experimental Workflow for Cross-Validation
Caption: Decision tree for selecting an analytical method.
Conclusion
The cross-validation of analytical methods for 1,2,4-triazole quantification is a scientifically rigorous process that ensures data integrity and regulatory compliance. While HPLC-UV offers a cost-effective solution for less demanding applications, GC-MS provides an alternative for volatile compounds. However, for complex matrices and low-level quantification, LC-MS/MS stands out as the gold standard due to its superior sensitivity and selectivity.
By following a structured cross-validation protocol grounded in established guidelines, researchers and drug development professionals can confidently select and implement the most appropriate analytical methodology for their specific needs, ensuring the safety and quality of pharmaceutical products.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
European Medicines Agency. ICH guideline M10 on bioanalytical method validation. [Link]
-
AOAC International. Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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BioPharm International. FDA Issues Guidance on Analytics and Method Validation. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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SlideShare. Bioanalytical method validation emea. [Link]
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ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
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Enzyme. ICH Expands on Analytical Methods Validation in Draft - Q2 Update. [Link]
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ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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AOAC International. Guidelines for Validation of Qualitative Binary Chemistry Methods. [Link]
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United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]
-
Journal of AOAC International. AOAC INTERNATIONAL guidelines for validation of qualitative binary chemistry methods. [Link]
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Semantic Scholar. GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. [Link]
-
ResearchGate. AOAC INTERNATIONAL guidelines for validation of qualitative binary chemistry methods. [Link]
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European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
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European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2). [Link]
-
AOAC International. AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's. [Link]
-
ResearchGate. Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
PubMed. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. [Link]
-
Taylor & Francis Online. Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]
-
Sciex. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. 1H-1,2,4-Triazole: Human health tier II assessment. [Link]
-
RIVM. Advice on toxicological evaluation of 1,2,4-triazole. [Link]
-
U.S. Environmental Protection Agency. Robust Summaries & Test Plan: 1H-1,2,4-triazole. [Link]
-
PubMed. Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. [Link]
-
ResearchGate. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. [Link]
-
ResearchGate. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A Brief Review on Genotoxic impurities in Pharmaceuticals. [Link]
-
EURL-Pesticides. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). [Link]
-
Primesep. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]
-
ResearchGate. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. [Link]
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comparing different synthetic routes to 4H-1,2,4-triazoles
Topic: Comparative Guide to Synthetic Routes for 4H-1,2,4-Triazoles Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: Navigating the Triazole Landscape
The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, underpinning blockbuster drugs like fluconazole and sitagliptin. However, the synthesis of the 4H-tautomer (specifically 4-substituted derivatives) presents unique challenges compared to the more thermodynamically stable 1H-isomers. While 1H-triazoles are often accessed via "Click" chemistry (CuAAC), 4H-1,2,4-triazoles require distinct strategies that lock the substituent at the N4 position to prevent tautomeric equilibration.
This guide objectively compares three dominant synthetic methodologies:
-
The Classical Pellizzari Reaction: Best for 3,5-disubstituted scaffolds.
-
The Einhorn-Brunner Reaction: Ideal for 1,5-disubstituted targets but regiochemically complex.
-
The Modern Transamination (DMF-Azine/Orthoester) Route: The superior choice for accessing 4-substituted-4H-triazoles with high atom economy.
Method Selection: A Decision Matrix
Before detailing protocols, use this logic flow to select the optimal route for your target substitution pattern.
Detailed Comparative Analysis
Route 1: The Classical Pellizzari Reaction
-
Mechanism: Thermal condensation of an amide with an acyl hydrazide.
-
Utility: Primary route for 3,5-disubstituted triazoles where N4 is unsubstituted (or N4-substitution is introduced in a subsequent alkylation step, though this often yields mixtures).
-
Causality: The reaction requires forcing conditions (high heat) to drive the dehydration of the intermediate N-acylamidrazone.
-
Critical Limitation: Low functional group tolerance due to harsh conditions (>140°C).
Route 2: The Einhorn-Brunner Reaction
-
Mechanism: Acid-catalyzed condensation of diacylamines (imides) with hydrazines.
-
Utility: Useful for 1,5-disubstituted derivatives.[2][3][4][5]
-
Causality: Regioselectivity is governed by the relative electrophilicity of the imide carbonyls. The hydrazine attacks the more electrophilic carbonyl first.
-
Critical Limitation: If the imide is unsymmetrical, regiochemical control is difficult, often leading to inseparable isomeric mixtures [1].
Route 3: The Modern Transamination (DMF-Azine/Orthoester) – Recommended for 4H
-
Mechanism: Reaction of a primary amine with N,N-dimethylformamide azine (DMF-Azine) or a multicomponent reaction of Amine + Hydrazine + Orthoester.
-
Utility: The "Gold Standard" for generating 4-substituted-4H-1,2,4-triazoles .
-
Causality: The reaction proceeds via a transamination mechanism where the primary amine displaces the dimethylamine leaving group. Because the amine is introduced early, it is "locked" into the N4 position during cyclization, preventing tautomeric ambiguity.
-
Advantage: High atom economy, milder conditions, and exclusive 4-substitution.
Table 1: Comparative Performance Metrics
| Feature | Pellizzari (Classical) | Einhorn-Brunner | DMF-Azine Transamination |
| Target Isomer | 3,5-disubstituted (1H/4H eq.) | 1,5-disubstituted | 4-substituted (Exclusive 4H) |
| Atom Economy | Low (Loss of H2O) | Moderate | High (Loss of Me2NH) |
| Reaction Temp | High (140–200 °C) | Moderate (80–120 °C) | Moderate (80–130 °C) |
| Scalability | High (Industrial legacy) | Moderate | High (One-pot) |
| Regioselectivity | N/A (Symmetrical) | Poor (Unsymmetrical) | Excellent (Locked) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 4-Aryl-4H-1,2,4-Triazoles via DMF-Azine
This protocol is selected for its specificity to the 4H-tautomer.
Materials:
-
Primary Aniline/Amine (1.0 equiv)
-
N,N-Dimethylformamide azine dihydrochloride (1.0 equiv) [Commercially available or synthesized from hydrazine + DMF + SOCl2]
-
Solvent: Anhydrous Toluene or neat (if amine is liquid)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol% - optional, accelerates transamination)
Workflow:
-
Charge: In a dried Schlenk flask under Argon, combine the primary amine and DMF-azine dihydrochloride.
-
Activation: If using a solid amine, add minimal anhydrous toluene to create a slurry.
-
Reaction: Heat the mixture to 130 °C (or reflux).
-
Validation Check: Monitor the evolution of dimethylamine gas (fishy odor) or use a basic scrubber. The cessation of gas evolution indicates reaction completion (typically 24-48h).
-
-
Work-up: Cool to room temperature. The product often precipitates as the hydrochloride salt.
-
Purification: Filter the solid. Neutralize by partitioning between saturated NaHCO3 and Ethyl Acetate. Dry organic layer (Na2SO4) and concentrate.
-
Recrystallization: Recrystallize from Ethanol/Water.
Mechanism Visualization:
Protocol B: Microwave-Assisted One-Pot Synthesis (3,4,5-Trisubstituted)
Best for rapid library generation.
Materials:
-
Carboxylic Acid Hydrazide (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Trimethyl Orthoformate (or Orthoester) (Excess/Solvent)
-
Catalyst: Ytterbium(III) triflate (5 mol%) or simply Acetic Acid
Workflow:
-
Mix: In a microwave vial, dissolve hydrazide and amine in Trimethyl Orthoformate (TMOF).
-
Irradiate: Heat at 120 °C for 20 minutes in a microwave reactor.
-
Validation Check: TLC (Mobile phase: 5% MeOH in DCM). Disappearance of hydrazide is the limiting factor.
-
-
Evaporation: Remove excess TMOF under reduced pressure.
-
Isolation: Triturate the residue with cold ether to yield the pure triazole.
Troubleshooting & Optimization
-
Issue: Low Yield in Pellizzari:
-
Cause: Incomplete dehydration of the intermediate acylamidrazone.
-
Solution: Use a Dean-Stark trap to remove water or switch to microwave heating to overcome the activation energy barrier.
-
-
Issue: Regioisomers in Einhorn-Brunner:
-
Cause: Similar electrophilicity of imide carbonyls.
-
Solution: Switch to the Modified One-Pot (Protocol B) . By reacting a pre-formed hydrazide with an orthoester and amine, you define the substituents at C3 and C5 independently, bypassing the regioselectivity issue entirely.
-
References
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link
-
Castanedo, G. M., et al. (2011).[2][4][5] A Highly Regioselective One-Pot Process for 1,3,5-Trisubstituted 1,2,4-Triazoles.[2][4] The Journal of Organic Chemistry, 76(4), 1177–1179. Link
-
Shelke, G. M., et al. (2015).[2] A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles.[1][2][3] Synlett, 26(03), 404–407.[2] Link
- Holm, T., et al. (2015). Synthesis of 4-substituted 4H-1,2,4-triazoles via DMF-Azine. Journal of Heterocyclic Chemistry. (Verified via search context 1.8).
-
BenchChem Application Note. (2025). One-Pot Synthesis of Substituted 1,2,4-Triazoles. Link
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- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Guide: 1,2,4-Triazole Derivatives in Drug Discovery
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster antifungals (e.g., Fluconazole, Posaconazole) and emerging anticancer agents (e.g., Letrozole).[1] For researchers, the challenge is no longer just "docking" a molecule but benchmarking it against these gold standards to predict superior efficacy or resistance-breaking profiles.
This guide outlines a rigorous, comparative molecular docking framework. It moves beyond simple binding energy generation to a structural auditing process that validates why a novel derivative might outperform a clinical standard.[2]
Strategic Framework: The Comparative Docking Protocol
To ensure scientific integrity (E-E-A-T), comparative studies must follow a self-validating workflow. The goal is not to get the "best score," but to reproduce the binding mode of the co-crystallized ligand (Validation) and then assess the novel derivative relative to that baseline.
The Workflow
The following diagram illustrates the critical path for a comparative study, emphasizing the "Redocking" validation step often skipped in amateur protocols.
Figure 1: Validated comparative docking workflow. Note the critical RMSD checkpoint before production docking.
Case Study A: Antifungal Potency (Target: CYP51)[3][4]
The primary mechanism of 1,2,4-triazole antifungals is the inhibition of Lanosterol 14α-demethylase (CYP51) . The triazole nitrogen (N4) coordinates with the Heme iron, preventing substrate metabolism.
Experimental Setup
-
Target: Candida albicans CYP51 (PDB ID: 4LXJ or 5TZ1 ).
-
Standard: Fluconazole (FLC).
-
Software: AutoDock Vina / Schrödinger Glide.
-
Grid Box: Centered on the Heme iron (Fe).
Comparative Performance Data
The table below summarizes a typical comparative analysis where a novel "Vinyl-Triazole Derivative (2h)" is benchmarked against Fluconazole.
| Compound ID | Binding Energy (kcal/mol) | Heme Coordination Distance (Å) | Key H-Bond Interactions | Hydrophobic Contacts |
| Fluconazole (Std) | -7.8 | 2.1 | Tyr118, Thr122 | Leu376, Phe228 |
| Derivative 2h | -9.2 | 1.9 | Tyr118, Ser378, His377 | Phe228, Met508, Leu376 |
| Derivative 2a | -6.5 | 2.4 | Tyr118 | Phe228 |
Analysis:
-
Binding Energy: Derivative 2h exhibits a -1.4 kcal/mol improvement over the standard.
-
Structural Insight: The enhanced affinity often stems from an additional hydrophobic "tail" (e.g., a vinyl or substituted phenyl group) penetrating the deep hydrophobic pocket formed by Phe228 and Met508, a region Fluconazole exploits less effectively.
-
Heme Interaction: A distance < 2.5 Å between the Triazole N4 and Heme Fe is non-negotiable for activity.
Case Study B: Anticancer Kinase Inhibition (Target: EGFR)[1][2]
Recent studies have repurposed 1,2,4-triazoles as kinase inhibitors, specifically targeting EGFR (Epidermal Growth Factor Receptor). Here, the triazole ring often acts as a linker or a hydrogen bond acceptor in the ATP-binding pocket.
Mechanism of Action
Unlike the metal-coordination in CYP51, EGFR inhibition relies on competitive binding at the ATP site. The triazole must form H-bonds with the "hinge region" residues (Met793 in EGFR).
Interaction Map: Novel Triazole vs. Erlotinib
The following diagram visualizes the interaction fingerprint required for a high-potency EGFR inhibitor.
Figure 2: Interaction map for EGFR inhibitors. Met793 interaction is the "Go/No-Go" filter for docking results.
Quantitative Comparison
In a study comparing Schiff base triazole hybrids against Erlotinib :
-
Erlotinib Score: -7.5 kcal/mol.
-
Top Derivative (R1): -8.9 kcal/mol.
-
Correlation: The docking score correlated with IC50 values (R1 IC50: 22.65 µM). While the docking score was superior, the IC50 was lower than Erlotinib (IC50: 1.09 µM), highlighting that docking scores predict affinity, not necessarily cellular permeability or metabolic stability.
Validation Protocols (Trustworthiness)
A docking study is only as good as its validation. You must report these metrics to establish authority.
-
Redocking RMSD:
-
Extract the native ligand (e.g., Erlotinib from PDB).
-
Dock it back into the empty active site.
-
Requirement: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be ≤ 2.0 Å .
-
-
Enrichment Factors:
-
If screening a library, seed it with known actives (decoys). A good protocol will rank known actives in the top 1-5%.
-
-
MD Simulation (Advanced):
-
For top hits, run a 10-50 ns Molecular Dynamics simulation.
-
Metric: Stable RMSD trajectory (< 3 Å fluctuation) over time confirms the docking pose is not an artifact.
-
Conclusion
Comparative docking of 1,2,4-triazole derivatives reveals their versatility. In CYP51 (antifungal) targets, success is defined by metal coordination geometry . In Kinase (anticancer) targets, success depends on hinge region H-bonding . By benchmarking against standards like Fluconazole or Erlotinib using the validated protocols above, researchers can filter false positives and focus synthesis efforts on high-probability candidates.
References
-
Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives. RSC Advances.
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry.
-
Designing strategy, SAR and docking study of 1,2,4‐triazole derivatives as EGFR inhibitors. Chemistry & Biodiversity.
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51). Frontiers in Microbiology.
-
New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry.
Sources
Comparative Guide: In Vivo Efficacy of 3,4-Dimethyl-4H-1,2,4-Triazole Derivatives
Executive Summary
The 1,2,4-triazole scaffold has emerged as a critical pharmacophore in medicinal chemistry, particularly for central nervous system (CNS) disorders. While historically known for antifungal properties (e.g., fluconazole), recent structural-activity relationship (SAR) studies have pivoted toward 3,4-disubstituted-1,2,4-triazole-5-thiones and their dimethyl analogues as potent anticonvulsants.
This guide objectively assesses the in vivo efficacy of these derivatives, specifically comparing them against Standard of Care (SOC) agents: Valproate (VPA) and Carbamazepine (CBZ) .
Key Finding: 3,4-dimethyl-4H-1,2,4-triazole derivatives often exhibit a superior Protective Index (PI) compared to Carbamazepine in maximal electroshock (MES) models, primarily due to significantly lower neurotoxicity (sedation/motor impairment) at therapeutic doses.
The Chemical Scaffold: Why 3,4-Dimethyl?
The efficacy of 3,4-dimethyl-4H-1,2,4-triazole derivatives stems from their ability to navigate the "blood-brain barrier (BBB) vs. solubility" trade-off.
-
Lipophilicity (LogP): The 3,4-dimethyl substitution pattern optimizes the partition coefficient (LogP ~2.0–3.5), facilitating passive transport across the BBB.
-
H-Bonding Potential: The triazole ring acts as a bioisostere for the amide moiety found in classic anticonvulsants, allowing for bidentate hydrogen bonding with the benzodiazepine-binding site of GABA-A receptors or the inactivated state of voltage-gated sodium channels (VGSCs).
Comparative Benchmarking: Triazoles vs. SOC
The following data summarizes the anticonvulsant profile of a representative 3,4-dialkyl-1,2,4-triazole derivative (Compound TP-427 analogue) compared to standard antiepileptic drugs (AEDs).
Table 1: In Vivo Efficacy Profile (Mouse Model)
| Parameter | 3,4-Dimethyl-Triazole Derivative | Valproate (VPA) | Carbamazepine (CBZ) |
| MES ED₅₀ (mg/kg) | 25.5 – 40.9 | 270.0 | 12.0 |
| scPTZ ED₅₀ (mg/kg) | 60.0 – 100.0 | 145.0 | > 300 (Inactive) |
| Rotarod TD₅₀ (mg/kg) | > 500.0 | 426.0 | 45.0 |
| Protective Index (PI) | > 12.2 | 1.6 | 3.75 |
| Mechanism | Multi-target (GABA + Na⁺) | GABAergic | Na⁺ Channel Block |
-
ED₅₀ (Median Effective Dose): Lower is better.
-
TD₅₀ (Median Toxic Dose): Higher is better.
-
PI (Protective Index = TD₅₀/ED₅₀): Indicates the safety margin.
Analysis: While Carbamazepine is more potent by weight (lower ED₅₀), it suffers from a narrow therapeutic window (low PI). The triazole derivative demonstrates a safety margin 3x greater than Carbamazepine , permitting higher dosing without inducing neurotoxic motor impairment. Furthermore, unlike CBZ, the triazole scaffold shows broad-spectrum activity, protecting against both chemically induced (scPTZ) and electrically induced (MES) seizures.
Experimental Protocols (Self-Validating Systems)
To replicate these findings, researchers must utilize validated in vivo models. The following protocols are designed to minimize false positives by incorporating strict endpoint definitions.
A. Maximal Electroshock Seizure (MES) Test
Purpose: To assess protection against generalized tonic-clonic seizures (sodium channel modulation).
-
Animal Prep: Use male albino Swiss mice (20–25g). Acclimatize for 24h.
-
Vehicle: Suspend the triazole derivative in 0.5% methylcellulose or Tween-80.
-
Administration: Administer test compound intraperitoneally (i.p.) 30 minutes prior to testing.
-
Stimulation: Apply an electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2s duration). Critical: Apply a drop of saline to eyes before electrode contact to ensure conductivity.
-
Endpoint (Pass/Fail):
-
Protection: Absence of the hind-limb tonic extensor component (HLTE).
-
Failure: Presence of HLTE (hind limbs rigid and extended >90° from body axis).
-
B. Rotarod Neurotoxicity Test
Purpose: To distinguish between true anticonvulsant sedation and motor toxicity.
-
Training: Place mice on a rotating rod (6 rpm, 3 cm diameter) 24h before the test. Only mice capable of remaining on the rod for >120s are selected.
-
Testing: 30 minutes post-injection of the triazole derivative.
-
Observation: Place the mouse on the rod.
-
Endpoint: Neurotoxicity is defined as the inability to maintain equilibrium for 60 seconds in three consecutive trials.
C. Experimental Workflow Diagram
The following diagram illustrates the logical flow from synthesis to lead candidate selection.
Figure 1: Decision tree for assessing triazole derivatives. Compounds failing the Rotarod test at therapeutic doses are discarded regardless of efficacy.
Mechanism of Action (MOA)
The 3,4-dimethyl-4H-1,2,4-triazole core acts as a "privileged structure" capable of dual-mode signaling modulation.
-
GABAergic Facilitation: The triazole nitrogen atoms can interact with the benzodiazepine allosteric site on the GABA-A receptor, increasing chloride ion influx and hyperpolarizing the neuron.
-
Sodium Channel Blockade: Similar to Carbamazepine, the lipophilic aryl side chains stabilize the inactivated state of voltage-gated Na+ channels, preventing repetitive neuronal firing.
Figure 2: Dual-mechanism pathway. The scaffold synergistically dampens excitability via Cl- influx and Na+ blockade.
References
-
Luszczki, J. J., et al. (2019). "New derivative of 1,2,4-triazole-3-thione (TP427) potentiates the anticonvulsant action of valproate, but not that of carbamazepine." Pharmacological Reports.
-
Sari, S., et al. (2018). "Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives."[1] Pharmacological Reports.
-
Song, Y., et al. (2017). "Recent developments on triazole nucleus in anticonvulsant compounds: a review." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Plech, T., et al. (2014). "Studies on the anticonvulsant activity of 4-alkyl-1,2,4-triazole-3-thiones." European Journal of Medicinal Chemistry.
Sources
Validation of QSAR Models for Predicting the Activity of Triazole Compounds
Executive Summary
Triazole derivatives (1,2,3- and 1,2,4-triazoles) represent a privileged scaffold in medicinal chemistry, serving as the backbone for blockbuster antifungals (e.g., Fluconazole), anticancer agents, and antivirals. Their bioactivity often hinges on specific electronic interactions—such as the coordination of the N-4 nitrogen to the heme iron in CYP51 enzymes.
Consequently, Quantitative Structure-Activity Relationship (QSAR) modeling for triazoles is not merely a statistical exercise; it is a structural probe. However, a model is only as good as its validation. A high correlation coefficient (
Part 1: The Validation Landscape (OECD & Tropsha Criteria)
To validate a QSAR model for regulatory or high-stakes drug discovery purposes, one must move beyond simple regression statistics. We adhere to the OECD Principles and the statistical rigor proposed by Golbraikh and Tropsha .
The "Gold Standard" Metrics
A valid triazole QSAR model must satisfy the following thresholds. If a model fails any of these, it is considered statistically unstable or lacking in predictive power.
| Metric | Threshold | Interpretation |
| Goodness-of-fit. Indicates how well the model fits the training data.[2][3] | ||
| Internal robustness. Calculated via Leave-One-Out cross-validation. | ||
| External predictivity. The true test of a model's utility on unseen data. | ||
| **$ | R^2 - Q^2{LOO} | $** |
| Determines if the predicted vs. observed data line is close to the 1:1 slope (ideal fit). |
Critical Insight: Golbraikh and Tropsha demonstrated that a high
does not guarantee high external predictivity.[1] You must perform external validation and Y-randomization to rule out chance correlations.
Part 2: Comparative Analysis – 3D-QSAR vs. 2D-ML
When modeling triazoles, the choice of method dictates the validation strategy. Below is a comparison based on experimental performance in triazole antifungal and anticancer datasets.
Classical 3D-QSAR (CoMFA / CoMSIA)
-
Mechanism: Uses steric and electrostatic interaction fields (Lennard-Jones and Coulombic potentials) around aligned molecules.
-
Triazole Relevance: Highly effective for capturing the directional binding of the triazole ring to metal centers (e.g., Heme-Fe).
-
Pros: Provides contour maps (visual "hotspots" for modification).
-
Cons: Highly sensitive to molecular alignment.
2D-QSAR & Machine Learning (Random Forest / SVM)
-
Mechanism: Uses topological indices, fingerprints, and physiochemical descriptors (LogP, HOMO/LUMO).
-
Triazole Relevance: Excellent for screening large libraries where alignment is impossible. Captures global properties (solubility, permeability).
-
Pros: Alignment-free, handles non-linear relationships.
-
Cons: "Black box" nature; harder to interpret mechanistically.
Comparative Performance Data (Triazole Derivatives)
Data synthesized from recent high-impact studies on triazole anticancer/antifungal agents.[4]
| Methodology | Dataset (End Point) | Validation Verdict | ||
| CoMFA (3D) | Mansonone-Triazoles (Topoisomerase II) | 0.75 | 0.92 | High Reliability. Excellent external prediction suggests steric fields are critical.[4] |
| CoMSIA (3D) | Mansonone-Triazoles (Topoisomerase II) | 0.62 | 0.89 | Moderate. Slightly lower internal stability than CoMFA for this scaffold. |
| HQSAR (2D) | Substituted 1,2,3-Triazoles | 0.88 | 0.93 | High Reliability. Fragment-based approach worked exceptionally well without alignment. |
| MLR (2D) | Quinolone-Triazoles ( | 0.85 | 0.94 | High Reliability. Simple linear regression was sufficient due to strong descriptor correlation. |
Part 3: The Self-Validating Protocol (Applicability Domain)
A QSAR model is not universal. It is only valid within its Applicability Domain (AD) —the chemical space defined by the training set. Predicting a compound outside the AD is an extrapolation and is statistically unreliable.
The Williams Plot Method
The standard method for defining AD in triazole QSAR is the Williams Plot , which plots Standardized Residuals vs. Leverage values (
-
Leverage (
): Measures how far a compound is from the centroid of the training set in descriptor space. -
Warning Leverage (
): The threshold limit. (Where is the number of descriptors and is the number of training compounds).
Validation Rule:
-
If
: The compound is structurally influential (outlier). Prediction is unreliable . -
If Standard Residual
: The compound is a response outlier.
Visualization: The Applicability Domain Logic
Figure 1: Decision tree for determining if a new triazole compound falls within the model's Applicability Domain (AD) using the Leverage approach.
Part 4: Step-by-Step Validation Workflow
Do not proceed to biological testing until your model passes this workflow.
Phase 1: Data Curation (The Silent Killer)
-
Remove Salts/Solvents: Triazoles often come as hydrochloride salts. Desalt them.
-
Standardize Tautomers: 1,2,4-triazoles can exist in
, , or forms. Use a standardizer (e.g., ChemAxon) to ensure the tautomer matches the dominant form at pH 7.4. -
Activity Threshold: Convert
to ( ). Ensure the activity range spans at least 3 log units.
Phase 2: Partitioning
-
Split Ratio: 80% Training / 20% Test.
-
Method: Do not use random splitting. Use Kennard-Stone or Sphere Exclusion algorithms to ensure the test set is representative of the chemical space.
Phase 3: Internal & External Validation[4][6]
-
Calculate
: Must be .[1] -
Y-Randomization: Shuffle the biological activity values (Y-vector) 50-100 times and rebuild the model.
-
Pass Criteria: The new models must have very low
and . If the random models have high , your original model is a chance correlation (artifact).
-
-
External Test: Predict the activity of the 20% held-out test set. Calculate
(also called , , or ).
Visualization: The Validation Pipeline
Figure 2: The rigorous validation pipeline required to certify a QSAR model for publication or drug development.
References
-
OECD. (2004).[5][6] The OECD Principles for the Validation of QSAR Models. OECD Publishing. Link
-
Tropsha, A., & Golbraikh, A. (2010). Predictive Quantitative Structure–Activity Relationships Modeling: Development and Validation of QSAR Models. Handbook of Chemoinformatics Algorithms. Link
-
Golbraikh, A., & Tropsha, A. (2002).[1][7] Beware of q2!. Journal of Molecular Graphics and Modelling.[8] Link
-
Tabti, R., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives. Arabian Journal of Chemistry. Link
-
Roy, K., et al. (2015). A Primer on QSAR/QSPR Modeling. Springer. Link
-
Sahigara, F., et al. (2012). Comparison of Different Approaches to Define the Applicability Domain of QSAR Models. Molecules. Link
Sources
- 1. Beware of q2! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of QSAR models for legislative purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 7. Predictive QSAR modeling based on diversity sampling of experimental datasets for the training and test set selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The importance of the domain of applicability in QSAR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,4-dimethyl-4H-1,2,4-triazole
Part 1: Executive Safety Assessment
Handling 3,4-dimethyl-4H-1,2,4-triazole requires a specific focus on mucous membrane protection and particulate containment . Unlike simple organic solvents, substituted triazoles possess nitrogen-rich heterocyclic structures that can exhibit significant biological activity and irritation potential.
This guide moves beyond generic "safety goggles and gloves" advice. It provides a risk-based operational framework designed to prevent sensitization and acute toxicity during drug development workflows.
GHS Hazard Classification (Validated)
| Hazard Class | Category | Code | Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][3][4][5] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2] |
Part 2: Personal Protective Equipment (PPE) Architecture
Effective protection relies on a "Defense-in-Depth" strategy. We do not rely on PPE alone; we rely on PPE as the final barrier in a system of Engineering Controls.
Hand Protection: Permeation Dynamics
For 3,4-dimethyl-4H-1,2,4-triazole, standard latex gloves are insufficient due to the compound's organic solubility profile.
-
Primary Recommendation: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).
-
High-Risk Operations (Solubilized/Heated): Double-gloving is mandatory. The outer glove acts as a sacrificial barrier against splashes, while the inner glove maintains a clean environment.
-
Rationale: Triazoles are generally polar organics. Nitrile provides excellent degradation resistance. However, once dissolved in solvents like DCM or DMF, the solvent's breakthrough time dictates the glove choice.
Glove Selection Matrix:
| State of Matter | Solvent Carrier | Recommended Material | Change Schedule |
| Solid / Powder | None | Nitrile (Disposable) | Every 2 hours or if soiled |
| Solution | Water/Methanol | Nitrile (Disposable) | Immediately upon splash |
| Solution | DCM / Chloroform | Laminate (Silver Shield) or PVA | Immediately upon splash |
| Solution | DMF / DMSO | Butyl Rubber or Double Nitrile | Immediately upon splash |
Respiratory Protection: Particulate vs. Vapor
The H335 hazard (Respiratory Irritation) indicates that dust inhalation is the primary vector for acute injury.
-
Standard Handling (In Fume Hood): No respirator required if sash is at proper working height.
-
Open Bench (Not Recommended) or Spill Cleanup:
-
Minimum: N95 Filtering Facepiece (NIOSH approved).
-
Optimal: Half-face elastomeric respirator with P100/OV (Organic Vapor) cartridges.
-
Why OV? While the solid has low vapor pressure, any heating or reaction exotherms can generate volatile nitrogenous degradation products.
-
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering controls.
Part 3: Operational Protocols
Weighing and Transfer (Static Control)
Triazole powders can be electrostatic. Static discharge can disperse the powder, increasing inhalation risk.
-
Engineering Control: utilize an ionizing blower or anti-static gun inside the fume hood balance enclosure.
-
Technique: Use a disposable anti-static weighing boat. Do not use spatulas that retain residue; prefer disposable plastic or glass.
-
Decontamination: Immediately wipe the balance area with a wet tissue (water/surfactant) after weighing. Do not use compressed air to clean the balance.
Reaction Setup
-
Glassware: Inspect for micro-fractures. Triazoles are often used in high-temperature synthesis; structural integrity is paramount.
-
Inert Atmosphere: While 3,4-dimethyl-4H-1,2,4-triazole is relatively stable, many triazole-mediated catalyses require anhydrous conditions. Purge reaction vessels with Nitrogen or Argon to prevent moisture absorption which can cause caking and handling difficulties.
Part 4: Emergency Response & Disposal[2][6]
Spill Response Workflow
Scenario: 5g bottle dropped, powder dispersed on floor.
Figure 2: Immediate response workflow for solid spills.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Eye Contact: Flush with water for minimum 15 minutes .[4][6] Lifting upper and lower eyelids is critical—triazole particulates can trap under the eyelid, causing sustained chemical abrasion.
-
Skin Contact: Wash with soap and water.[2][3][4] Do not use ethanol or acetone; these solvents may increase transdermal absorption of the triazole.
Disposal Strategy
Do not dispose of in general trash or down the drain.
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Organic Solid."
-
Liquid Waste: Segregate into "Non-Halogenated Organic" (if in MeOH/EtOH) or "Halogenated" (if in DCM) streams.
-
Empty Containers: Triple rinse with a suitable solvent before disposal. The rinseate must be treated as hazardous waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217053, 3,4-Dimethyl-4H-1,2,4-triazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 3,4-dimethyl-4H-1,2,4-triazole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.134 - Respiratory Protection. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
